2,2,3,3-Tetramethylcyclopropanecarboxamide
Description
BenchChem offers high-quality 2,2,3,3-Tetramethylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-Tetramethylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,3,3-Tetramethylcyclopropanecarboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
Introduction
2,2,3,3-Tetramethylcyclopropanecarboxamide is a notable chemical entity characterized by a sterically hindered cyclopropane ring, a structural motif of increasing importance in medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclopropane scaffold offers a unique conformational constraint that is valuable in the design of bioactive molecules. This guide provides a comprehensive overview of the primary and potential synthetic pathways to this target molecule, intended for researchers, chemists, and professionals in drug development. The core of the most established synthesis lies in a two-part strategy: the formation of the stable precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, followed by its conversion to the final carboxamide. This precursor is a known key intermediate in the production of the third-generation pyrethroid pesticide, fenpropathrin, and serves as a versatile building block for various CNS-active compounds.[1][2][3][4]
Part 1: The Principal Synthesis Pathway via Carboxylic Acid Intermediate
The most direct and industrially relevant approach to 2,2,3,3-tetramethylcyclopropanecarboxamide involves a two-stage process. First, the foundational 2,2,3,3-tetramethylcyclopropanecarboxylic acid is synthesized. Second, this carboxylic acid is activated and reacted with an ammonia source to form the target amide. This modular approach allows for the purification of the acid intermediate, ensuring a high-purity final product.
Stage 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
The construction of the sterically demanding tetramethyl-substituted cyclopropane ring is the key challenge. The most documented method relies on the metal-catalyzed cyclopropanation of tetramethylethylene using a diazoacetate reagent.
Causality Behind Experimental Choices: The selection of a diazo-based cyclopropanation is rooted in its reliability and efficiency for forming C-C bonds with alkenes to create a three-membered ring.[5] The diazoacetate, typically generated from an amino acid precursor like glycine, serves as a carbene precursor upon interaction with a metal catalyst (e.g., copper or rhodium complexes).[5][6] Tetramethylethylene is an electron-rich alkene, making it an excellent substrate for electrophilic attack by the metal carbene intermediate. The subsequent saponification is a classic and robust method for hydrolyzing the resulting ester to the desired carboxylic acid.
Experimental Protocol: Cyclopropanation via Diazoacetate This protocol is adapted from established industrial methods.[1]
-
Esterification of Glycine: Glycine is reacted with a C4-C6 alcohol (e.g., butanol) under azeotropic dehydration conditions in the presence of concentrated hydrochloric acid to quantitatively yield the corresponding glycine ester hydrochloride.
-
Diazotization: The glycine ester hydrochloride is carefully treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the diazoacetate ester. This reaction is highly exothermic and produces gaseous nitrogen; strict temperature control is critical.
-
Cyclopropanation: The diazoacetate ester is added to tetramethylethylene in the presence of a suitable catalyst (e.g., a copper-based catalyst). The reaction proceeds via a metal carbene intermediate which adds across the double bond of tetramethylethylene to form 2,2,3,3-tetramethylcyclopropanecarboxylate ester.
-
Saponification and Acidification: The crude ester is saponified by heating with an aqueous solution of sodium hydroxide, often with a phase-transfer catalyst or a co-solvent like ethanol to improve miscibility.[1][7] After the hydrolysis is complete, the reaction mixture is cooled and acidified with an inorganic acid (e.g., HCl or H₂SO₄) to a pH of 2-4, precipitating the 2,2,3,3-tetramethylcyclopropanecarboxylic acid as a white solid.[1]
-
Purification: The solid product is isolated by filtration, washed with water, and dried. It typically exhibits a melting point of 120-121 °C.[2][3]
Data Summary: Synthesis of Carboxylic Acid Precursor
| Step | Key Reagents | Typical Conditions | Yield | Purity | Reference |
| Esterification | Glycine, Butanol, HCl | Azeotropic reflux | Quantitative | N/A | [1] |
| Diazotization | Glycine Ester·HCl, NaNO₂ | Low Temperature | High | N/A | [1] |
| Cyclopropanation | Diazoacetate, Tetramethylethylene, Catalyst | Varies with catalyst | Good | N/A | [1] |
| Saponification | Carboxylate Ester, NaOH, Ethanol | Reflux (95-105 °C), 8h | 91-94% | >98% | [1] |
Stage 2: Amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
With the carboxylic acid precursor in hand, the final step is the formation of the amide bond. The most effective method involves activating the carboxylic acid by converting it into a more reactive acyl chloride, which then readily reacts with ammonia.
Core Protocol: The Acyl Chloride Pathway This robust protocol is based on a detailed synthetic procedure disclosed in patent literature.[8]
Caption: Amidation workflow using a DCC coupling agent.
Comparative Analysis of Amidation Methods
| Feature | Acyl Chloride Method | Coupling Agent Method (e.g., DCC/EDC) |
| Reagents | Oxalyl chloride, Ammonia | DCC or EDC, Ammonia |
| Conditions | Room temperature, can be vigorous | Generally mild, room temperature |
| Advantages | High reactivity, fast, high yield | Milder conditions, avoids corrosive reagents |
| Disadvantages | Harsh/corrosive reagents, byproduct (HCl) | Stoichiometric byproduct (urea) can be hard to remove, potential for racemization in chiral systems |
| References | [8][9] | [10][11][12] |
Part 2: Exploratory Synthetic Route via Nitrile Hydrolysis
A hypothetical but chemically sound alternative pathway involves the synthesis and subsequent partial hydrolysis of a nitrile intermediate, 2,2,3,3-tetramethylcyclopropanecarbonitrile. While less direct, this route offers opportunities for different synthetic strategies.
Conceptual Framework
This pathway is divided into two conceptual steps: the formation of the cyclopropyl nitrile and its selective conversion to the amide.
-
Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonitrile: The construction of a nitrile-substituted cyclopropane can be approached through methods like a Michael-Initiated Ring Closure (MIRC) reaction. [13]This would involve reacting an appropriate Michael acceptor with a nucleophile that contains the tetramethylcyclopropane precursor structure and a leaving group, though this would be a non-trivial synthetic challenge.
-
Selective Hydrolysis of the Nitrile: The conversion of nitriles to primary amides is a well-known transformation. [14][15]The primary challenge is preventing the subsequent hydrolysis of the amide to the carboxylic acid, which can occur under the same harsh acidic or basic conditions. [16][17] Strategies for Selective Nitrile-to-Amide Conversion:
-
Mild Acid Catalysis: Using milder acidic conditions, such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid, can facilitate the hydration of the nitrile to the amide while minimizing over-hydrolysis. [18]The mechanism involves protonation of the nitrile, increasing its electrophilicity for attack by a weak nucleophile. [14][15]* Alkaline Peroxide: A solution of hydrogen peroxide in an alkaline medium (e.g., NaOH in aqueous ethanol) is a mild and effective method for converting nitriles to amides. [16]This method is often preferred for its selectivity.
Caption: Hypothetical pathway via selective nitrile hydrolysis.
Conclusion
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide is most reliably achieved through a two-stage process commencing with the synthesis of its corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent amination. This pathway is well-documented, high-yielding, and leverages robust, scalable chemical transformations. Alternative methods, such as direct amidation using coupling agents, offer milder conditions at the cost of dealing with stoichiometric byproducts. While more exploratory, the synthesis via a nitrile intermediate presents an interesting academic challenge, particularly in the selective hydrolysis step, and could represent a viable route should a novel synthesis for the nitrile precursor be developed. For professionals in drug development and process chemistry, the acyl chloride route remains the gold standard for its efficiency and proven results.
References
-
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. [Link]
-
Clark, J. The preparation of amides. Chemguide. [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Fylaktakidou, K. C., et al. (2004). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 69(12), 4210–4215. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
-
Li, J., & Chen, C. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(9), 1596–1602. [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
JoVE. (2023, April 30). Preparation of Amides. [Link]
- Chinese Patent CN1062345A. Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- Chinese Patent CN1025494C. Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
-
ChemBK. 2,2,3,3-tetramethylcyclopropanecarboxylic acid. [Link]
-
LookChem. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis by Di- and Polynuclear Metal Cluster Complexes (pp. 1-28). Wiley-VCH. [Link]
-
Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29367-29371. [Link]
- European Patent EP1603891B1. New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
Sources
- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 8. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 11. Video: Preparation of Amides [jove.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 17. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of Tetramethylcyclopropane Carboxamides
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of tetramethylcyclopropane carboxamides, a promising class of anticonvulsant agents. Synthesized as structural analogs of valproic acid, these compounds exhibit a distinct and more stable metabolic profile, contributing to their enhanced therapeutic potential. This document delineates the primary molecular targets, the associated signaling pathways, and the detailed experimental methodologies employed to elucidate their pharmacological activity. The core focus is on their interaction with voltage-gated sodium channels and the modulation of the inositol biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction: The Rationale for Tetramethylcyclopropane Carboxamides
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles has led to the development of tetramethylcyclopropane carboxamides. These compounds are designed as analogues of valproic acid (VPA) and its amide derivative, valpromide (VPD).[1] A significant drawback of VPD is its metabolic conversion to VPA, which is associated with teratogenicity. Tetramethylcyclopropane carboxamides, such as 2,2,3,3-tetramethylcyclopropane carboxamide (TMCD) and N-methyl-2,2,3,3-tetramethylcyclopropane carboxamide (M-TMCD), are metabolically stable and resist biotransformation to their corresponding carboxylic acids.[2] This stability, coupled with potent anticonvulsant activity observed in various preclinical models, underscores their potential as next-generation AEDs.[3] Beyond epilepsy, these compounds are also being explored for the treatment of psychotic disorders, neurodegenerative diseases, and pain.[4]
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism underlying the anticonvulsant effects of tetramethylcyclopropane carboxamides is the blockade of voltage-gated sodium channels. This mode of action is shared by many established AEDs, which function by reducing the excessive and uncontrolled firing of neurons characteristic of seizures.[5]
Experimental Evidence: Radioligand Binding Assays
The interaction of tetramethylcyclopropane carboxamides with sodium channels has been demonstrated through competitive radioligand binding assays. A particularly potent derivative, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, was shown to inhibit the binding of [³H]batrachotoxin (BTX), a potent sodium channel activator, to the channel protein.[6] This inhibition indicates that the compound binds to the sodium channel, thereby blocking its activity.
This protocol outlines the general steps for a [³H]BTX binding assay to assess the affinity of a test compound for voltage-gated sodium channels.
Materials:
-
Synaptosomal membrane preparation from rodent brain
-
[³H]Batrachotoxin (BTX)
-
Test compound (tetramethylcyclopropane carboxamide derivative)
-
Veratridine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Incubation: In microcentrifuge tubes, combine the synaptosomal membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]BTX. For determining non-specific binding, a separate set of tubes should contain a high concentration of veratridine.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific [³H]BTX binding (IC₅₀) is then determined by non-linear regression analysis.
dot graph ERD { graph [label="Experimental Workflow: [3H]BTX Binding Assay", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Figure 1: Workflow for [³H]BTX Binding Assay. Figure 2: Signaling Pathway of Sodium Channel Blockade.
Secondary Mechanism of Action: Modulation of Inositol Biosynthesis
In addition to sodium channel blockade, evidence suggests that tetramethylcyclopropane carboxamides may also exert their effects through the modulation of the inositol biosynthesis pathway. This mechanism is particularly relevant given their structural relationship to valproic acid, which is known to affect inositol levels.
Experimental Evidence: MIP Synthase Inhibition
Studies have shown that M-TMCD can reduce the activity of myo-inositol-1-phosphate (MIP) synthase in human brain crude homogenates.[1] MIP synthase catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, a key step in the synthesis of inositol. By inhibiting this enzyme, tetramethylcyclopropane carboxamides may alter cellular signaling pathways that are dependent on inositol phosphates.
This protocol provides a general outline for measuring MIP synthase activity.
Materials:
-
Enzyme source (e.g., brain tissue homogenate)
-
Substrate: Glucose-6-phosphate
-
Cofactor: NAD⁺
-
Ammonium molybdate solution
-
Malachite green solution
-
Stopping reagent (e.g., trichloroacetic acid)
-
Phosphate standards
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a reaction tube, combine the enzyme source, glucose-6-phosphate, and NAD⁺ in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stopping reagent such as trichloroacetic acid.
-
Phosphate Measurement: Centrifuge the mixture to pellet precipitated protein. The amount of inorganic phosphate in the supernatant, which is proportional to the MIP synthase activity, is then determined colorimetrically. This is achieved by adding ammonium molybdate and malachite green, which form a colored complex with phosphate that can be measured spectrophotometrically.
-
Data Analysis: A standard curve is generated using known concentrations of phosphate. The absorbance values from the samples are then used to calculate the MIP synthase activity, which is typically expressed as nmol of phosphate produced per minute per mg of protein.
dot graph ERD { graph [label="Experimental Workflow: MIP Synthase Assay", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4", pad="0.5", splines=ortho, nodesep=0.6, ranksep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Figure 3: Workflow for MIP Synthase Assay. Figure 4: Signaling Pathway of MIP Synthase Inhibition.
Preclinical Anticonvulsant Activity
The anticonvulsant properties of tetramethylcyclopropane carboxamides have been extensively evaluated in various animal models of epilepsy. These models are crucial for characterizing the spectrum of activity and predicting clinical efficacy.
Key Animal Models and Efficacy Data
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. M-TMCD has demonstrated significant efficacy in this model.[3]
-
Subcutaneous Metrazole (scMet) Test: This model is sensitive to compounds that act on the GABAergic system or block T-type calcium channels, and is used to identify agents effective against absence seizures. Both M-TMCD and TMCD are active in this model.[3]
-
6-Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. M-TMCD has shown protective effects in this model.[3]
-
Kindled Rat Model: This model of temporal lobe epilepsy is used to assess the efficacy of compounds against secondarily generalized seizures. M-TMCD has been found to be effective in hippocampal kindled rats.[3]
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |
| M-TMCD | MES (mice) | i.p. | 99 | [3] |
| M-TMCD | scMet (mice) | i.p. | 39 | [3] |
| M-TMCD | 6-Hz (mice) | i.p. | 51 | [3] |
| M-TMCD | MES (rats) | oral | 82 | [3] |
| M-TMCD | scMet (rats) | oral | 45 | [3] |
| M-TMCD | Kindled (rats) | oral | 39 | [3] |
| TMCD | scMet (mice) | i.p. | 57 | [3] |
| TMCD | scMet (rats) | oral | 52 | [3] |
Conclusion
Tetramethylcyclopropane carboxamides represent a significant advancement in the development of novel antiepileptic drugs. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, a well-established target for anticonvulsant therapy. Additionally, their ability to modulate inositol biosynthesis through the inhibition of MIP synthase presents a secondary mechanism that may contribute to their broad spectrum of activity. The robust preclinical efficacy demonstrated in various animal models, coupled with a favorable metabolic profile, positions these compounds as strong candidates for further clinical development. Future research should continue to explore the nuances of their interaction with molecular targets and further delineate their potential therapeutic applications.
References
- Shimshoni, J. A., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5976-5985.
- Grisaru, D., et al. (2006). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. Epilepsia, 47(9), 1444-1453.
- Bialer, M., et al. (1996). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 13(2), 284-289.
- Isoherranen, N., et al. (2003). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. Epilepsy Research, 53(1-2), 47-58.
- Bialer, M., et al. (1996). Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. Pharmaceutical Research, 13(2), 284-289.
- Yagen, B., et al. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
- Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.
- Loscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-15.
- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the Anticonvulsant Screening Program. Epilepsia, 44(s7), 2-8.
- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553-564.
Sources
- 1. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme assay of L-myo-inositol 1-phosphate synthetase based on high-performance liquid chromatography of benzoylated inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxamide and its Relation to Valproic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valproic acid (VPA) is a cornerstone in the treatment of epilepsy and bipolar disorder, yet its clinical use is hampered by significant side effects, including teratogenicity and hepatotoxicity.[1][2] This has driven the exploration for safer, more potent analogs. This guide delves into 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD), a cyclic analog of valproic acid, which has emerged as a promising candidate. We will explore its chemical synthesis, comparative anticonvulsant activity, and its relationship to the mechanisms of action of VPA, providing a comprehensive resource for researchers in neurology and drug development.
Introduction: The Limitations of Valproic Acid and the Search for Alternatives
Valproic acid, a branched-chain carboxylic acid, exerts its therapeutic effects through a complex and not fully understood mechanism.[3] Proposed mechanisms include the enhancement of GABAergic transmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[3][4][5][6] While effective across a broad spectrum of seizure types, VPA's clinical utility is shadowed by severe adverse effects.[1][2][3] The teratogenicity, particularly the induction of neural tube defects, and dose-dependent hepatotoxicity are major concerns that necessitate the development of safer therapeutic alternatives.[1][2]
The search for a second-generation VPA has focused on structural modifications aimed at retaining or enhancing anticonvulsant activity while minimizing toxicity. One promising strategy has been the development of cyclic analogs, leading to the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) and its amide derivative, 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD).[7]
Valproic Acid: A Multi-Modal Mechanism of Action
The therapeutic versatility of valproic acid stems from its ability to modulate multiple cellular targets.[5][8] A comprehensive understanding of these mechanisms is crucial for the rational design of improved analogs.
Enhancement of GABAergic Neurotransmission
A primary mechanism attributed to VPA is the potentiation of the inhibitory neurotransmitter GABA.[3][4] This is achieved by:
-
Inhibition of GABA Transaminase: VPA inhibits the enzyme responsible for GABA degradation, leading to increased GABA concentrations in the synaptic cleft.[4]
-
Increased GABA Synthesis: Some studies suggest VPA may also stimulate GABA synthesis.[5][6]
Modulation of Voltage-Gated Ion Channels
VPA has been shown to block voltage-gated sodium channels, which reduces neuronal hyperexcitability and contributes to its anticonvulsant properties.[4][5] It also affects T-type calcium channels, further dampening neuronal firing.[4][5]
Histone Deacetylase (HDAC) Inhibition
A significant aspect of VPA's action is its ability to inhibit histone deacetylases.[4][6] HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure. By inhibiting HDACs, VPA can alter gene transcription, a mechanism that may contribute to its mood-stabilizing and potential anticancer effects.
Diagram: Valproic Acid's Multifaceted Mechanism of Action
Caption: Multifaceted mechanisms of Valproic Acid action.
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD): A Promising Analog
TMCD is a cyclic amide derivative of TMCA, which itself is a cyclic analog of VPA.[7] This structural modification has profound implications for its pharmacological profile.
Rationale for Design
The design of TMCD was guided by the principle of creating a more rigid structure to potentially enhance receptor binding and reduce unwanted metabolic pathways associated with VPA's toxicity.[9] The amide functional group was introduced to improve metabolic stability and potentially alter its interaction with biological targets.[10]
Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
The synthesis of TMCD typically starts from 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA).[11]
Experimental Protocol: Synthesis of TMCD
-
Acid Chloride Formation: 2,2,3,3-tetramethylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane to form the intermediate acid chloride.[11]
-
Amidation: The resulting acid chloride is then reacted with ammonia (often bubbled through the solution) in a suitable solvent like tetrahydrofuran (THF) to yield 2,2,3,3-tetramethylcyclopropanecarboxamide.[11]
-
Purification: The crude product is purified by filtration to remove ammonium chloride precipitate, followed by recrystallization from a solvent system such as ethyl acetate/hexanes.[11]
Diagram: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
Caption: Synthetic pathway for TMCD from TMCA.
Comparative Anticonvulsant Activity
Studies in rodent models have demonstrated that TMCD and its derivatives possess potent anticonvulsant activity, in some cases exceeding that of VPA.[2][12]
| Compound | Anticonvulsant Test | ED50 (mg/kg) in Rats | Protective Index (TD50/ED50) |
| Valproic Acid (VPA) | scMet | ~650 | ~1.5 |
| N-methoxy-TMCD | scMet | 35 | - |
| 2,2,3,3-tetramethylcyclopropanecarbonylurea | MES | 29 | 18.5 |
| Data compiled from multiple sources for illustrative purposes.[2] |
These findings highlight the potential of TMCD derivatives as more potent anticonvulsants with a potentially wider therapeutic window.[2]
The Relationship Between TMCD and Valproic Acid: Mechanistic Insights
While a direct, comprehensive comparison of the mechanisms of action is still an area of active research, the structural similarity and enhanced potency of TMCD and its derivatives suggest some overlap and some key differences.
Metabolic Stability: A Key Differentiator
A crucial advantage of TMCD is its metabolic stability.[10] Unlike valpromide (the amide of VPA), which is readily metabolized back to VPA, TMCD is not biotransformed to its corresponding acid, TMCA.[10] This is significant because TMCA is inactive as an anticonvulsant.[10] This stability ensures that the amide form, which is the active moiety, is maintained in the body, potentially leading to a more consistent therapeutic effect.[10]
Potential for Reduced Teratogenicity
A major impetus for developing VPA analogs is to mitigate its teratogenic effects. Studies in mice have shown that TMCD and its derivatives are distinctly less teratogenic than VPA.[1] At doses where VPA induced a high incidence of neural tube defects, TMCD and its sulfonamide derivatives did not.[1]
Unexplored Mechanistic Parallels
The exact molecular targets of TMCD are not as well-elucidated as those of VPA. However, given its structural relationship and anticonvulsant profile, it is plausible that TMCD interacts with some of the same targets as VPA, such as voltage-gated ion channels and components of the GABAergic system. Further research is needed to confirm these interactions. The potential for HDAC inhibition by TMCD and its derivatives also warrants investigation, as this could have implications for its use in mood disorders and oncology.
Future Directions and Conclusion
2,2,3,3-Tetramethylcyclopropanecarboxamide represents a significant advancement in the quest for safer and more effective alternatives to valproic acid. Its enhanced anticonvulsant potency, improved metabolic stability, and reduced teratogenic potential in preclinical models make it a compelling lead for further drug development.[1][2][10]
Future research should focus on:
-
Elucidating the precise mechanism of action of TMCD: This includes investigating its effects on GABAergic neurotransmission, voltage-gated ion channels, and its potential for HDAC inhibition.
-
Comprehensive preclinical toxicology and pharmacokinetic studies: To further establish its safety profile and optimize dosing regimens.
-
Clinical trials: To evaluate the efficacy and safety of TMCD or its optimized derivatives in patients with epilepsy and other neurological disorders.
References
-
Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. Available at: [Link]
-
What is the mechanism of Valproic Acid?. Patsnap Synapse. Available at: [Link]
-
Valproate - Wikipedia. Wikipedia. Available at: [Link]
-
Mechanism of Action of Valproic Acid and Its Derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
What is the mechanism of action of valproic acid (Valproate)? - Dr.Oracle. Dr.Oracle. Available at: [Link]
-
α-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
-
Tetramethylcyclopropyl analogue of the leading antiepileptic drug, valproic acid: evaluation of the teratogenic effects of its amide derivatives in NMRI mice. PubMed. Available at: [Link]
-
Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives. PubMed. Available at: [Link]
- Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents.
-
Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide. PubMed. Available at: [Link]
-
Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats. PubMed. Available at: [Link]
-
Tetramethylcyclopropyl Analogue of a Leading Antiepileptic Drug, Valproic Acid. Synthesis and Evaluation of Anticonvulsant Activity of Its Amide Derivatives. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Synthesis of the Acids Structurally Related to Tetramethylcyclo- propanecarboxylic Acid. J-Stage. Available at: [Link]
-
Pharmacokinetic Analysis and Antiepileptic Activity of Tetra-Methylcyclopropane Analogues of Valpromide. The Hebrew University of Jerusalem. Available at: [Link]
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid. LookChem. Available at: [Link]
- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
-
Preclinical Evaluation of 2,2,3,3-tetramethylcyclopropanecarbonyl-urea, a Novel, Second Generation to Valproic Acid, Antiepileptic Drug. PubMed. Available at: [Link]
-
Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages. NIH. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
A Histone Deacetylase (HDAC) Inhibitor with Pleiotropic In Vitro Anti-Toxoplasma and Anti-Plasmodium Activities Controls Acute and Chronic Toxoplasma Infection in Mice. PubMed Central. Available at: [Link]
-
Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[5]arene with Hydroxyl and Amine Groups. NIH. Available at: [Link]
-
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central. Available at: [Link]
-
HDAC Inhibitors: Innovative Strategies for Their Design and Applications. MDPI. Available at: [Link]
-
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. eScholarship.org. Available at: [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. Available at: [Link]
Sources
- 1. Tetramethylcyclopropyl analogue of the leading antiepileptic drug, valproic acid: evaluation of the teratogenic effects of its amide derivatives in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid. Synthesis and evaluation of anticonvulsant activity of its amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproate - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. droracle.ai [droracle.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Mechanism of Action of Valproic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Preclinical evaluation of 2,2,3,3-tetramethylcyclopropanecarbonyl-urea, a novel, second generation to valproic acid, antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide: A Focus on Fatty Acid Amide Hydrolase (FAAH) Inhibition
Abstract
2,2,3,3-Tetramethylcyclopropanecarboxamide, a structurally unique derivative of a valproic acid analogue, presents a compelling avenue for therapeutic development. While direct research on this specific molecule is nascent, its chemical structure, featuring a stable cyclopropane ring and a carboxamide group, strongly suggests a potential interaction with key enzymes in the endocannabinoid system. This guide posits that the primary therapeutic target of 2,2,3,3-Tetramethylcyclopropanecarboxamide is Fatty Acid Amide Hydrolase (FAAH), a critical enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound could offer a novel therapeutic strategy for a range of neurological and inflammatory disorders, including chronic pain, anxiety, depression, and neurodegenerative diseases. This document provides a comprehensive overview of the scientific rationale for this hypothesis, detailed experimental workflows for target validation, and a discussion of the broader therapeutic implications.
Introduction: The Endocannabinoid System and the Promise of FAAH Inhibition
The endocannabinoid system (ECS) is a ubiquitous and crucial neuromodulatory system that plays a key role in regulating a multitude of physiological processes, including pain perception, mood, appetite, and memory[1][2]. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous lipid ligands known as endocannabinoids, and the enzymes that synthesize and degrade them[2][3]. The two most well-characterized endocannabinoids are anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG)[2][3].
The therapeutic potential of modulating the ECS has been a subject of intense research. While direct activation of cannabinoid receptors with agonists has shown clinical utility, it is often associated with undesirable psychoactive side effects, particularly with CB1 receptor agonists[3]. An alternative and more nuanced therapeutic strategy is to enhance the endogenous tone of the ECS by inhibiting the enzymes responsible for endocannabinoid degradation[2][4]. This approach offers the potential for a more localized and "on-demand" enhancement of endocannabinoid signaling in pathological tissues, thereby minimizing off-target effects[4].
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the hydrolytic degradation of anandamide[3][4]. Genetic or pharmacological inactivation of FAAH leads to elevated levels of anandamide in the brain and peripheral tissues[3][5]. This elevation of anandamide has been shown to produce significant analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in a variety of preclinical models, without the adverse effects associated with direct CB1 agonists[3]. Consequently, FAAH has emerged as a highly attractive therapeutic target for a multitude of disorders[1][3][6].
The Central Hypothesis: 2,2,3,3-Tetramethylcyclopropanecarboxamide as a Novel FAAH Inhibitor
2,2,3,3-Tetramethylcyclopropanecarboxamide is a derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a cyclic analogue of the antiepileptic drug valproic acid[7]. While its parent carboxylic acid has been investigated for CNS activity, the therapeutic targets of the carboxamide derivative remain largely unexplored[7][8].
Based on its chemical structure, we hypothesize that 2,2,3,3-Tetramethylcyclopropanecarboxamide acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . This hypothesis is predicated on the following:
-
Substrate Mimicry: The carboxamide functional group is a key structural feature of anandamide, the primary substrate of FAAH. Many known FAAH inhibitors incorporate an amide or a similar functional group that can interact with the catalytic site of the enzyme[9][10].
-
Structural Rigidity: The cyclopropane ring imparts significant conformational rigidity to the molecule. This defined three-dimensional structure could facilitate a high-affinity interaction with the active site of FAAH.
-
Lipophilicity: The tetramethyl substitution on the cyclopropane ring increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and access FAAH, an integral membrane protein[3][4].
The proposed mechanism of action involves the binding of 2,2,3,3-Tetramethylcyclopropanecarboxamide to the active site of FAAH, thereby preventing the hydrolysis of anandamide. This leads to an accumulation of anandamide and subsequent enhancement of its signaling through cannabinoid and other receptors.
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of FAAH inhibition by 2,2,3,3-Tetramethylcyclopropanecarboxamide.
Therapeutic Rationale for Targeting FAAH
The inhibition of FAAH has demonstrated therapeutic potential across a broad spectrum of diseases in preclinical studies. Clinical trials with various FAAH inhibitors have also been conducted, and while some have shown mixed results, the target remains highly validated[1][11][12].
Neuropathic and Inflammatory Pain
FAAH inhibitors have consistently shown efficacy in models of neuropathic and inflammatory pain. By increasing anandamide levels, they potentiate the analgesic effects of the ECS without inducing the psychoactive side effects, tolerance, or dependence associated with opioids or direct cannabinoid agonists[3][13].
Anxiety and Depression
Anandamide plays a significant role in the regulation of mood and emotional responses[1]. Pharmacological or genetic inactivation of FAAH produces anxiolytic- and antidepressant-like effects in animal models[3]. This suggests that FAAH inhibitors could be a novel class of therapeutics for anxiety and depressive disorders.
Neurodegenerative Diseases
The ECS is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease[2][4]. Upregulation of FAAH has been observed in these conditions. FAAH inhibition may offer neuroprotective effects by reducing neuroinflammation and excitotoxicity[4][14].
Other Potential Indications
The therapeutic utility of FAAH inhibition may extend to other conditions, including:
-
Epilepsy: Given the structural relationship of the parent molecule to valproic acid, an antiepileptic drug, and the known anticonvulsant properties of endocannabinoids[8].
-
Cancer: Some studies suggest that FAAH inhibitors can exert anti-invasive and antimetastatic effects on cancer cells[15].
-
Inflammatory Disorders: Beyond neuroinflammation, FAAH inhibition has shown potential in reducing inflammation in peripheral tissues[16].
Experimental Workflows for Target Validation and Characterization
To rigorously test the hypothesis that 2,2,3,3-Tetramethylcyclopropanecarboxamide is an FAAH inhibitor and to characterize its therapeutic potential, a systematic, multi-tiered experimental approach is required.
Tier 1: In Vitro Target Engagement and Enzyme Kinetics
Objective: To determine if 2,2,3,3-Tetramethylcyclopropanecarboxamide directly binds to and inhibits FAAH activity.
Protocol 1: FAAH Activity Assay
-
Source of Enzyme: Recombinant human or rodent FAAH, or microsomal preparations from brain tissue.
-
Substrate: A fluorogenic or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin or [³H]-anandamide).
-
Procedure: a. Pre-incubate varying concentrations of 2,2,3,3-Tetramethylcyclopropanecarboxamide with the FAAH enzyme preparation. b. Initiate the reaction by adding the substrate. c. Monitor the rate of product formation over time using a fluorometer or liquid scintillation counter. d. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of enzyme activity).
-
Data Analysis: Generate dose-response curves and determine the IC₅₀. Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
Protocol 2: Selectivity Profiling
Objective: To assess the selectivity of 2,2,3,3-Tetramethylcyclopropanecarboxamide for FAAH over other related serine hydrolases.
-
Enzymes: A panel of serine hydrolases, including monoacylglycerol lipase (MAGL), carboxylesterases, and other amidases.
-
Procedure: Perform enzyme activity assays for each enzyme in the panel in the presence of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
-
Data Analysis: Compare the IC₅₀ values for FAAH to those for other hydrolases to determine the selectivity index. High selectivity for FAAH is a desirable characteristic to minimize off-target effects[3].
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of FAAH inhibition.
Tier 2: Cell-Based Assays for Target Engagement and Downstream Effects
Objective: To confirm that 2,2,3,3-Tetramethylcyclopropanecarboxamide can cross the cell membrane and inhibit FAAH in a cellular context, leading to an increase in endogenous anandamide levels.
Protocol 3: Cellular Anandamide Accumulation Assay
-
Cell Line: A cell line that endogenously expresses FAAH (e.g., neuroblastoma or glioma cell lines).
-
Procedure: a. Treat cells with varying concentrations of 2,2,3,3-Tetramethylcyclopropanecarboxamide for a defined period. b. Lyse the cells and extract lipids. c. Quantify the levels of anandamide and other fatty acid amides using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Correlate the concentration of the compound with the increase in cellular anandamide levels.
Tier 3: In Vivo Pharmacokinetics and Target Engagement
Objective: To evaluate the pharmacokinetic properties of 2,2,3,3-Tetramethylcyclopropanecarboxamide and confirm target engagement in a living organism.
Protocol 4: In Vivo FAAH Inhibition and Anandamide Elevation
-
Animal Model: Mice or rats.
-
Procedure: a. Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide via a relevant route (e.g., oral or intraperitoneal). b. At various time points post-administration, collect blood and brain tissue. c. Measure the concentration of the compound in plasma and brain to determine its pharmacokinetic profile. d. Measure ex vivo FAAH activity in brain homogenates. e. Quantify anandamide levels in the brain using LC-MS[5].
-
Data Analysis: Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship between drug exposure, FAAH inhibition, and anandamide elevation.
Tier 4: In Vivo Efficacy in Disease Models
Objective: To assess the therapeutic efficacy of 2,2,3,3-Tetramethylcyclopropanecarboxamide in relevant animal models of disease.
Protocol 5: Efficacy in a Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
-
Animal Model: Rats or mice with CCI-induced neuropathic pain.
-
Procedure: a. Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide to the animals. b. Assess pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test), at various time points.
-
Data Analysis: Compare the pain thresholds of treated animals to vehicle-treated controls.
Additional efficacy studies can be conducted in models of anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease).
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.
Table 1: In Vitro Potency and Selectivity Profile of 2,2,3,3-Tetramethylcyclopropanecarboxamide
| Enzyme | IC₅₀ (nM) | Selectivity vs. FAAH |
| FAAH | [Insert Value] | - |
| MAGL | [Insert Value] | [Calculate Fold-Selectivity] |
| Carboxylesterase 1 | [Insert Value] | [Calculate Fold-Selectivity] |
| Other Hydrolase | [Insert Value] | [Calculate Fold-Selectivity] |
Table 2: In Vivo Pharmacodynamic Effects of 2,2,3,3-Tetramethylcyclopropanecarboxamide
| Dose (mg/kg) | Brain FAAH Inhibition (%) | Brain Anandamide Fold-Increase |
| 1 | [Insert Value] | [Insert Value] |
| 3 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 30 | [Insert Value] | [Insert Value] |
Broader Implications and Future Directions
Confirmation of 2,2,3,3-Tetramethylcyclopropanecarboxamide as a potent and selective FAAH inhibitor would represent a significant advancement in the development of novel therapeutics for a range of debilitating disorders. The unique cyclopropane scaffold could offer advantages in terms of metabolic stability, oral bioavailability, and patentability.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2,2,3,3-Tetramethylcyclopropanecarboxamide to optimize potency, selectivity, and pharmacokinetic properties.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window of the compound.
-
Clinical Development: If preclinical studies are successful, advancing the compound into clinical trials to evaluate its safety and efficacy in human patients.
While the primary hypothesis focuses on FAAH, it is also prudent to consider other potential targets. The structural similarity to a valproic acid analogue suggests that effects on other CNS targets, such as histone deacetylases or GABAergic pathways, should not be entirely ruled out and could be explored in secondary screening assays. Additionally, direct interactions with cannabinoid receptors should be assessed, although these are less likely given the chemical structure.
Conclusion
2,2,3,3-Tetramethylcyclopropanecarboxamide is a promising, yet underexplored, molecule with significant therapeutic potential. Its chemical structure strongly suggests that it may act as an inhibitor of Fatty Acid Amide Hydrolase, a well-validated therapeutic target for a variety of neurological and inflammatory conditions. The experimental workflows outlined in this guide provide a clear and comprehensive roadmap for researchers and drug development professionals to investigate this hypothesis and unlock the full therapeutic potential of this novel compound. The successful validation of 2,2,3,3-Tetramethylcyclopropanecarboxamide as an FAAH inhibitor could pave the way for a new generation of safer and more effective treatments for patients suffering from chronic pain, anxiety, depression, and other debilitating diseases.
References
- Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 315–326.
- Rizki, M. F., & Halim, S. W. (2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. Clinical Psychopharmacology and Neuroscience, 20(3), 409–426.
- Gaspar, J. M., & Scott, K. A. (2016). FAAH inhibitors in the limelight, but regrettably. Trends in Pharmacological Sciences, 37(6), 429–431.
- Iannotti, F. A., & Vitale, R. M. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3183.
-
ResearchGate. (n.d.). Representative FAAH Inhibitors Profiled in Clinical Trials. Retrieved from [Link]
- De Poom, M. V., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(16), 8758.
-
Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Retrieved from [Link]
- Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 156(7), 1065–1079.
- Wang, L., et al. (2020). Potential application of endocannabinoid system agents in neuropsychiatric and neurodegenerative diseases—focusing on FAAH/MAGL inhibitors. Acta Pharmacologica Sinica, 41(7), 853–861.
- Bialer, M., & Yagen, B. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
- NCBI. (2010). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide.
- Zemlicka, J. (2007). Synthesis of 2,2,3-tris(hydroxymethyl)methylenecyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 26(4), 391-402.
- Caprioli, A., et al. (2012). The novel reversible fatty acid amide hydrolase inhibitor ST4070 increases endocannabinoid brain levels and counteracts neuropathic pain in different animal models. The Journal of Pharmacology and Experimental Therapeutics, 342(1), 188–195.
- Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
- Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
- Keith, J. M., & Cravatt, B. F. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Society Reviews, 40(8), 4363–4376.
- Subbanna, S., et al. (2014). Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice. Neuropsychopharmacology, 39(10), 2390–2400.
- Grimaldi, C., et al. (2012). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. British Journal of Pharmacology, 165(8), 2583–2595.
- de Oliveira, A. C., et al. (2019). Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors. Neuropharmacology, 158, 107736.
-
PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
- CN1025494C. (1992). Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- Wang, Y., et al. (2020). Therapeutic target database 2020: enriched resource for facilitating research and early development of targeted therapeutics. Nucleic Acids Research, 48(D1), D1047–D1056.
- Genovese, T., et al. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 22(11), 5928.
- Bidwell, L. C., et al. (2024). The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. Pharmaceuticals, 17(10), 1335.
- Brekke, J. H., et al. (2021). Targeted alpha therapy with the 224Ra/212Pb-TCMC-TP-3 dual alpha solution in a multicellular tumor spheroid model of osteosarcoma. Theranostics, 11(18), 8847–8861.
- Copersino, M. L., et al. (2023). Effects of cannabidiol on anandamide levels in individuals with cannabis use disorder. Psychopharmacology, 240(6), 1279–1288.
- Justinova, Z., et al. (2013). Brain activity of anandamide: a rewarding bliss?. Acta Pharmacologica Sinica, 34(6), 723–734.
- Zhou, Y., et al. (2022). Therapeutic target database update 2022: facilitating drug discovery with enriched comparative data of targeted agents. Nucleic Acids Research, 50(D1), D1398–D1407.
- Ke, X., et al. (2021). Small molecule targeting topoisomerase 3β for cancer therapy. Pharmacological Research, 174, 105927.
-
TTD. (n.d.). Therapeutic Target Database. Retrieved from [Link]
Sources
- 1. Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential application of endocannabinoid system agents in neuropsychiatric and neurodegenerative diseases—focusing on FAAH/MAGL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4 [chemicalbook.com]
- 8. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The novel reversible fatty acid amide hydrolase inhibitor ST4070 increases endocannabinoid brain levels and counteracts neuropathic pain in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 15. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Early-Stage Research on 2,2,3,3-Tetramethylcyclopropanecarboxamide
A Senior Application Scientist's Perspective on a Promising Scaffold for CNS Drug Discovery
This guide provides a comprehensive overview of the foundational knowledge and a proposed early-stage research framework for 2,2,3,3-Tetramethylcyclopropanecarboxamide. As a molecule structurally related to known central nervous system (CNS) active compounds, it represents a compelling starting point for novel therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering both established data and a scientifically grounded rationale for future investigation.
Introduction: The Scientific Rationale
2,2,3,3-Tetramethylcyclopropanecarboxamide emerges from a lineage of neurologically active compounds. Its core, the tetramethylcyclopropane moiety, is a cyclic analogue of valproic acid (VPA), a widely used antiepileptic drug.[1] VPA's clinical utility is well-established, but its use is associated with certain side effects, driving the search for novel analogues with improved therapeutic profiles. The structural rigidity and unique stereochemistry of the cyclopropane ring in 2,2,3,3-Tetramethylcyclopropanecarboxamide offer a distinct conformational landscape compared to the more flexible VPA, which could translate to altered potency, selectivity, and metabolic stability.
Furthermore, derivatives of the parent carboxylic acid have been explored for their anticonvulsant properties and as ligands for cannabinoid CB2 receptors. The CB2 receptor is a key player in modulating neuroinflammation, a process implicated in a range of neurodegenerative diseases and psychiatric disorders. This connection to a validated therapeutic target provides a strong impetus for the systematic evaluation of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
This guide will first detail the synthesis and chemical properties of the molecule, followed by a proposed multi-stage research plan to thoroughly characterize its biological activity, from initial cytotoxicity screening to more complex in vitro and in vivo models of CNS function and disease.
Synthesis and Physicochemical Characterization
The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide is a two-step process starting from its corresponding carboxylic acid.
Synthesis of the Precursor: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
Several methods for the synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid have been reported, with one common industrial method involving the cyclopropanation of tetramethylethylene.[2] A high-yielding laboratory-scale synthesis can be achieved through the saponification of the corresponding ester.[3]
Protocol 1: Saponification of 2,2,3,3-Tetramethylcyclopropanecarboxylate [3]
-
To a solution of 2,2,3,3-tetramethylcyclopropanecarboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of sodium hydroxide.
-
The reaction mixture is heated to reflux and stirred for 6-8 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
The conversion of the carboxylic acid to the carboxamide proceeds via an acid chloride intermediate.
Protocol 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
Step 1: Formation of the Acid Chloride
-
Under an inert atmosphere (e.g., argon), suspend 2,2,3,3-Tetramethylcyclopropanecarboxylic acid in a dry, non-polar solvent such as dichloromethane.
-
Add an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise to the suspension.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.
Step 2: Amidation
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
-
Stir the reaction mixture at room temperature.
-
The resulting ammonium chloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 2,2,3,3-Tetramethylcyclopropanecarboxamide.
-
The product can be further purified by recrystallization.
Physicochemical Properties
A summary of the key physicochemical properties of the parent carboxylic acid, which are anticipated to be similar for the carboxamide, is provided below.
| Property | Value |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 120-121 °C |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetonitrile |
Data for 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
Proposed Early-Stage Research Workflow
Given the limited direct biological data on 2,2,3,3-Tetramethylcyclopropanecarboxamide, a structured, multi-phase research plan is proposed to systematically evaluate its therapeutic potential.
Caption: Proposed workflow for the early-stage evaluation of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
Phase 1: Foundational Screening
The initial phase focuses on ensuring the purity of the synthesized compound and establishing its basic safety profile through cytotoxicity testing.
Protocol 3: MTT Cytotoxicity Assay [4]
-
Cell Culture: Plate a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2,2,3,3-Tetramethylcyclopropanecarboxamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
A compound with a high IC50 value (generally >10-50 µM) is considered non-toxic at the concentrations typically used for further in vitro screening and is a good candidate to proceed to the next phase.[5]
Phase 2: In Vitro CNS Activity Profiling
This phase aims to determine if the compound can cross the blood-brain barrier (a critical requirement for CNS drugs) and if it exhibits any neuroprotective or specific receptor-mediated effects.
Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay [6][7]
-
Model Setup: Utilize a co-culture model of brain endothelial cells and astrocytes on a transwell insert to mimic the BBB.
-
Compound Application: Add 2,2,3,3-Tetramethylcyclopropanecarboxamide to the apical (blood side) chamber.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Following the confirmation of BBB permeability, the compound's neuroprotective potential and its interaction with the CB2 receptor can be assessed.
Caption: In vitro assays for neuroprotection and CB2 receptor activity.
Protocol 5: Cannabinoid CB2 Receptor Functional Assay (cAMP Measurement) [8]
-
Cell Culture: Use a cell line stably expressing the human CB2 receptor (e.g., HEK293-CB2).
-
Compound Treatment: Pre-treat the cells with 2,2,3,3-Tetramethylcyclopropanecarboxamide at various concentrations.
-
Forskolin Stimulation: Stimulate the cells with forskolin to induce adenylate cyclase activity and increase intracellular cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gαi-coupled CB2 receptor.
Phase 3: In Vivo Proof-of-Concept
Promising results from in vitro studies would warrant investigation in animal models of CNS disorders.
Protocol 6: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents [9]
-
Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the experimental conditions.
-
Compound Administration: Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide via an appropriate route (e.g., intraperitoneal injection).
-
PTZ Induction: After a suitable pre-treatment time, administer a sub-convulsive dose of PTZ.
-
Seizure Scoring: Observe the animals for a defined period and score the severity of seizures based on a standardized scale (e.g., the Racine scale).
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the compound-treated group and a vehicle control group.
Conclusion and Future Directions
2,2,3,3-Tetramethylcyclopropanecarboxamide stands as a molecule of significant interest at the intersection of established anticonvulsant scaffolds and promising new therapeutic targets like the CB2 receptor. While direct biological data is currently sparse, its chemical lineage provides a strong foundation for a hypothesis-driven research program. The experimental workflows detailed in this guide offer a robust and logical progression for the early-stage evaluation of this compound. Successful navigation of this research path could uncover a novel therapeutic agent for epilepsy, neurodegenerative diseases, or other CNS disorders characterized by neuronal hyperexcitability and neuroinflammation. The true potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide awaits elucidation through the rigorous application of these and other advanced scientific methodologies.
References
- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
-
In Vitro Models of CNS Barriers - ResearchGate. Available at: [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. Available at: [Link]
-
In vitro neurology assays - InnoSer. Available at: [Link]
-
Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - MDPI. Available at: [Link]
-
In Vivo Experimental Models of Epilepsy - ResearchGate. Available at: [Link]
-
Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid - Journal of Medicinal Chemistry. Available at: [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. Available at: [Link]
Sources
- 1. 2,2,3,3-テトラメチルシクロプロパンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of 2,2,3,3-Tetramethylcyclopropanecarboxamide
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,2,3,3-tetramethylcyclopropanecarboxamide, specifically focusing on its solubility in various solvent systems and its chemical stability under a range of stress conditions. This document is intended for researchers, scientists, and drug development professionals who are considering this molecule for further investigation and application.
Introduction: Understanding the Molecular Landscape
2,2,3,3-Tetramethylcyclopropanecarboxamide is a unique small molecule characterized by a sterically hindered cyclopropane ring and a polar carboxamide functional group. This structural combination imparts a distinct set of properties that govern its behavior in different chemical environments. The rigid, non-polar tetramethylcyclopropane moiety contributes to its lipophilicity, while the amide group is capable of forming hydrogen bonds, influencing its solubility in polar solvents.
A thorough understanding of its solubility and stability is paramount for any successful application, from designing robust synthetic routes to formulating effective and stable final products. This guide will delve into the theoretical considerations, predictive approaches, and detailed experimental protocols for characterizing these critical attributes.
Solubility Profile: From Prediction to Experimental Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For 2,2,3,3-tetramethylcyclopropanecarboxamide, a systematic approach to understanding its solubility is essential.
Theoretical Considerations and Predictive Insights
The principle of "like dissolves like" provides a foundational understanding of solubility. The non-polar, hydrocarbon-rich tetramethylcyclopropane core suggests a preference for non-polar, aprotic solvents. Conversely, the amide group, with its capacity for hydrogen bonding, introduces a degree of polarity that can facilitate dissolution in protic and polar aprotic solvents.
Computational methods, such as Quantitative Structure-Property Relationship (QSPR) models and thermodynamic approaches, can offer initial predictions of solubility in various solvents.[1][2][3][4] These models utilize molecular descriptors to correlate the structure of a compound with its physicochemical properties. While predictive tools provide valuable initial guidance, experimental determination remains the gold standard for accurate solubility assessment.
Recommended Solvents for Screening
A diverse panel of solvents should be employed to establish a comprehensive solubility profile. The following table categorizes recommended solvents by their polarity and protic nature, providing a structured approach to solubility screening.
| Solvent Category | Examples | Rationale for Inclusion |
| Non-polar Aprotic | Hexane, Toluene, Dichloromethane | To assess the solubility driven by the lipophilic tetramethylcyclopropane core. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | To evaluate the contribution of the amide dipole to solubility in the absence of hydrogen bond donation from the solvent. |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | To determine the extent to which hydrogen bonding with the solvent enhances solubility. |
| Biorelevant Media | Phosphate Buffered Saline (PBS), Simulated Gastric/Intestinal Fluids | To understand the solubility under conditions that mimic physiological environments, crucial for drug development. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of 2,2,3,3-tetramethylcyclopropanecarboxamide in a selected solvent at a specific temperature.
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxamide (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,2,3,3-tetramethylcyclopropanecarboxamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of 2,2,3,3-tetramethylcyclopropanecarboxamide.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Report the temperature at which the solubility was determined.
-
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Workflow.
Stability Assessment: Ensuring Molecular Integrity
The stability of a molecule is a critical quality attribute that influences its shelf-life, safety, and efficacy. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical development, providing insights into the intrinsic stability of a molecule.[5][6][7][8][9] These studies are designed to accelerate the degradation process, allowing for the identification of likely degradation products and the development of stability-indicating analytical methods.
Recommended Stress Conditions:
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acidic Hydrolysis | 0.1 M HCl, room temperature and elevated temperature (e.g., 60 °C) | To assess the susceptibility of the amide bond to acid-catalyzed hydrolysis. |
| Basic Hydrolysis | 0.1 M NaOH, room temperature and elevated temperature (e.g., 60 °C) | To evaluate the stability of the amide bond under basic conditions. |
| Oxidation | 3% H₂O₂, room temperature | To investigate the potential for oxidative degradation. |
| Thermal Stress | Solid state at elevated temperatures (e.g., 60 °C, 80 °C) | To determine the impact of heat on the solid-state stability of the compound. |
| Photostability | Exposure to light according to ICH Q1B guidelines (UV and visible) | To assess the light sensitivity of the compound. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of 2,2,3,3-tetramethylcyclopropanecarboxamide under various stress conditions.
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxamide
-
Stress reagents (HCl, NaOH, H₂O₂)
-
Appropriate solvents for dissolving the compound
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Prepare solutions of 2,2,3,3-tetramethylcyclopropanecarboxamide in a suitable solvent.
-
For each stress condition, mix the compound solution with the respective stress reagent.
-
For thermal and photostability studies, use the compound in its solid state.
-
-
Stress Application:
-
Expose the samples to the specified stress conditions for a defined period. The duration of exposure should be sufficient to cause a detectable level of degradation (typically 5-20%).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways.
-
Logical Flow for Stability Assessment
Caption: Forced Degradation and Stability Assessment Workflow.
Long-Term Stability Studies
Based on the insights gained from forced degradation studies, long-term stability studies should be designed according to the International Council for Harmonisation (ICH) guidelines.[10][11][12][13][14] These studies are conducted under specific temperature and humidity conditions over an extended period to establish the re-test period or shelf life of the compound.
Summary and Recommendations
The solubility and stability of 2,2,3,3-tetramethylcyclopropanecarboxamide are critical parameters that will dictate its potential applications. This guide has provided a comprehensive framework for the systematic evaluation of these properties.
Key Recommendations:
-
Initiate with Predictive Modeling: Utilize computational tools to gain initial insights into the solubility profile of the compound.
-
Embrace a Multi-Solvent Approach: Experimentally determine solubility in a diverse range of solvents to build a comprehensive understanding.
-
Conduct Rigorous Forced Degradation Studies: Elucidate potential degradation pathways early in the development process to mitigate stability-related risks.
-
Develop a Stability-Indicating Analytical Method: A robust analytical method is essential for accurately monitoring the stability of the compound and quantifying any degradation products.
-
Adhere to Regulatory Guidelines: For pharmaceutical applications, ensure that all stability studies are designed and executed in accordance with ICH guidelines.
By following the principles and protocols outlined in this guide, researchers and developers can build a robust data package for 2,2,3,3-tetramethylcyclopropanecarboxamide, paving the way for its successful translation into innovative applications.
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Kinetix. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Institutes of Health. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
-
Ich guideline for stability testing. SlideShare. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. d-nb.info [d-nb.info]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. snscourseware.org [snscourseware.org]
- 14. Ich guideline for stability testing | PPTX [slideshare.net]
Methodological & Application
Application Note: Robust Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide from its Carboxylic Acid Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide, a valuable building block in medicinal chemistry, from its corresponding carboxylic acid.[1] We will explore various synthetic strategies, focusing on a reliable and scalable protocol involving the formation of an acyl chloride intermediate. This application note provides in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.
Introduction
2,2,3,3-Tetramethylcyclopropanecarboxamide and its derivatives are of significant interest in drug discovery and development. The sterically hindered cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable scaffold for creating novel therapeutic agents.[2][3] For instance, derivatives have been investigated for their potential as anticonvulsants and for treating psychotic disorders and neurodegenerative diseases.[3] The parent carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, serves as a key starting material for these explorations.[4] This document provides a detailed protocol for the efficient conversion of this carboxylic acid to its primary amide.
Physicochemical Properties of Reactant and Product
A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful experimental execution, including reaction monitoring, work-up, and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid | C₈H₁₄O₂ | 142.20[5] | 120-121[4] | White powder or crystals[4] | Slightly soluble in water; soluble in methanol, ethanol, acetonitrile, and chloroform.[4] |
| 2,2,3,3-Tetramethylcyclopropanecarboxamide | C₈H₁₅NO | 141.21[6] | Higher than the carboxylic acid (inferred)[2] | White crystalline solid (expected)[2] | Expected to be soluble in organic solvents like ethyl acetate and dichloromethane. |
Comparative Analysis of Synthetic Strategies
The conversion of a carboxylic acid to a primary amide can be achieved through several synthetic routes. The direct reaction between a carboxylic acid and ammonia is generally not feasible due to the formation of a stable and unreactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid is necessary. Below is a comparison of common methods.
| Method | Activating Agent | Advantages | Disadvantages |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)[8] | High reactivity of the intermediate, leading to high yields.[8] By-products are gaseous (SO₂, CO, CO₂, HCl), simplifying purification.[9] | Reagents are corrosive and moisture-sensitive. A two-step process is often employed.[8] |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)[10][11] | Milder reaction conditions.[10] | Formation of urea by-products can complicate purification. Potential for racemization with chiral substrates.[11] |
| Boron-based Reagents | Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)[12][13][14] | Operationally simple, can be performed open to the air.[13][14] Good for a wide range of substrates with low racemization.[12][14] | Stoichiometric amounts of the reagent are often required.[13] |
| Microwave-Assisted Synthesis | Various catalysts (e.g., ceric ammonium nitrate)[15] | Rapid reaction times.[15] Often solvent-free, aligning with green chemistry principles.[15] | Requires specialized microwave reactor equipment. Optimization of conditions may be necessary. |
For the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide, the acyl chloride pathway offers a robust and high-yielding approach, particularly when scaling up the reaction. A specific protocol utilizing oxalyl chloride has been documented to provide the target amide in high yield.[6]
Mechanistic Insight: The Acyl Chloride Pathway
The conversion of a carboxylic acid to an amide via an acyl chloride intermediate proceeds through a two-stage mechanism.
Stage 1: Formation of the Acyl Chloride The carboxylic acid reacts with an activating agent, such as thionyl chloride or oxalyl chloride, to form the highly electrophilic acyl chloride. The hydroxyl group of the carboxylic acid is converted into a better leaving group.[7][16]
Caption: Stage 1: Activation of the carboxylic acid.
Stage 2: Nucleophilic Acyl Substitution The resulting acyl chloride is then treated with ammonia (or an amine). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.
Caption: Stage 2: Formation of the amide.
Detailed Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide.[6]
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ammonia gas
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Part A: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a gas outlet connected to a bubbler (to neutralize HCl and excess oxalyl chloride). Charge the flask with 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) and anhydrous dichloromethane.
-
Addition of Oxalyl Chloride: Under an inert atmosphere (argon or nitrogen), slowly add oxalyl chloride (2.0 eq) to the suspension of the carboxylic acid at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.
-
Reaction: Stir the reaction mixture at room temperature for approximately 45-60 minutes, or until gas evolution ceases.
-
Isolation of Acyl Chloride: Remove the solvent and excess oxalyl chloride by distillation. The crude acyl chloride can be further purified by sublimation if necessary.[6]
Part B: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
-
Reaction Setup: Dissolve the 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Ammonia Addition: Bubble ammonia gas through the solution for a few minutes. A precipitate of ammonium chloride will form.
-
Reaction: Cap the flask and stir the mixture at room temperature for 15-30 minutes.
-
Work-up: Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the solid with a small amount of THF.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,2,3,3-tetramethylcyclopropanecarboxamide as a solid.
-
Recrystallization: For further purification, dissolve the crude product in a minimal amount of warm ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield the pure 2,2,3,3-tetramethylcyclopropanecarboxamide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of acyl chloride | Incomplete reaction. | Ensure the use of excess oxalyl chloride and allow sufficient reaction time until gas evolution stops. |
| Moisture contamination. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Low yield of amide | Incomplete reaction of acyl chloride. | Ensure sufficient bubbling of ammonia gas and adequate stirring time. |
| Loss of product during work-up. | Minimize the amount of solvent used for washing the ammonium chloride precipitate. | |
| Product is an oil or difficult to crystallize | Impurities present. | Ensure complete removal of solvent. If recrystallization is difficult, consider purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes). |
Conclusion
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide from its carboxylic acid is a straightforward yet crucial transformation for the development of novel chemical entities in the pharmaceutical and agrochemical industries. The presented protocol, utilizing an acyl chloride intermediate, is a reliable and high-yielding method suitable for laboratory-scale synthesis. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently produce this valuable compound.
References
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
2,2,3,3-tetramethylcyclopropanecarboxylic acid. ChemBK. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. Available at: [Link]
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid. LookChem. Available at: [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. (2019-06-05). Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. (2013-04-16). Available at: [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. Available at: [Link]
-
Preparation of Amides. JoVE. (2023-04-30). Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: [Link]
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]
-
Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]
-
Reactions of Amides. Jack Westin. Available at: [Link]
- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). Available at: [Link]
- Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents.
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid | C8H14O2 | CID 152115. PubChem. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
Sources
- 1. Buy 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | 15641-58-4 [smolecule.com]
- 2. 2,2,3,3-Tetramethylcyclopropanecarboxamide (55265-53-7) for sale [vulcanchem.com]
- 3. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jove.com [jove.com]
- 11. hepatochem.com [hepatochem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of 2,2,3,3-Tetramethylcyclopropanecarboxamide and its Precursors in Advanced Pesticide Synthesis
Authored for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Abstract
The development of effective and environmentally conscious pesticides is a cornerstone of modern agricultural science. Within the arsenal of synthetic chemistry, specific structural motifs have proven indispensable for conferring potent biological activity. The tetramethylcyclopropane ring system is one such privileged scaffold, forming the core of numerous high-performance pyrethroid insecticides. This document provides a detailed technical guide on the synthesis and application of 2,2,3,3-Tetramethylcyclopropanecarboxamide and its immediate precursor, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. We will elucidate the synthetic pathways to these key intermediates, provide detailed, field-tested protocols, and discuss their strategic incorporation into the final active pesticide ingredients, with a focus on the causality behind the synthetic choices and the mechanism of action of the resulting products.
Introduction: The Significance of the Tetramethylcyclopropane Moiety
The cyclopropane ring, particularly when substituted, is a recurring structural element in a variety of biologically active molecules. In the realm of agrochemicals, it is the cornerstone of the synthetic pyrethroid class of insecticides.[1] Pyrethroids are synthetic analogues of the naturally occurring pyrethrins found in Chrysanthemum flowers. These synthetic derivatives, however, offer superior stability in sunlight and a broader spectrum of activity.[2]
The 2,2,3,3-tetramethylcyclopropane core is particularly crucial. This highly substituted, sterically hindered ring structure is a key building block for third-generation pyrethroids like Fenpropathrin. Its incorporation into the final molecule is directly linked to the insecticide's efficacy and mode of action, which primarily involves the disruption of sodium channels in the insect's nervous system.[3][4]
While 2,2,3,3-Tetramethylcyclopropanecarboxamide is a stable derivative, the more direct and versatile intermediate for creating the ester linkage found in most pyrethroids is its parent, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid . This acid, or its activated form (e.g., an acid chloride), serves as the primary coupling partner with various alcohol moieties to generate a diverse library of potent insecticides.[5] This guide will therefore cover the synthesis of both the foundational acid and its amide derivative.
Physicochemical & Structural Data
A clear understanding of the physical properties of these intermediates is essential for their handling, purification, and reaction monitoring.
| Property | 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid | 2,2,3,3-Tetramethylcyclopropanecarboxamide |
| Appearance | White powder or crystals[6] | White crystalline solid[7] |
| CAS Number | 15641-58-4[6] | 55265-53-7 |
| Molecular Formula | C₈H₁₄O₂[6] | C₈H₁₅NO |
| Molecular Weight | 142.20 g/mol [6] | 141.21 g/mol |
| Melting Point | 120-121 °C[6] | Not specified, derived from solid |
| Boiling Point | ~205 °C at 760 mmHg[6] | Not specified |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetonitrile, chloroform.[6] | Soluble in THF, EtOAc; low solubility in hexanes.[7] |
Synthesis of Key Intermediates: From Basic Building Blocks to the Core Scaffold
The industrial viability of pesticides derived from this core depends on an efficient and scalable synthesis of the intermediate itself. The following section details a validated multi-step synthesis starting from glycine.
Part A: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
This pathway involves four key transformations: esterification, diazotization, cyclopropanation, and saponification/acidification.[8] The causality for this route lies in its use of readily available starting materials and robust, well-understood reactions suitable for scaling.
Caption: Workflow for the conversion of the carboxylic acid to the amide.
Detailed Protocol 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide [7]
-
Step 1: Formation of the Acid Chloride
-
Rationale: The carboxylic acid is converted to a highly reactive acid chloride using oxalyl chloride. This is a clean reaction as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
Procedure: Under an inert atmosphere (e.g., argon), suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 equiv) dropwise. Vigorous gas evolution will occur. Stir the reaction at room temperature for approximately 45-60 minutes, or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure. The intermediate acid chloride can be purified by sublimation or used directly.
-
-
Step 2: Amination
-
Rationale: The electrophilic acid chloride reacts rapidly with ammonia, a nucleophile, to form the stable amide bond.
-
Procedure: Dissolve the crude or purified acid chloride in anhydrous tetrahydrofuran (THF). Bubble ammonia gas through the solution for several minutes, or add a solution of ammonia in an appropriate solvent. A precipitate of ammonium chloride will form immediately. Stir the reaction for 15-30 minutes at room temperature.
-
-
Step 3: Workup and Purification
-
Rationale: To isolate the pure amide product from the ammonium chloride salt and any unreacted starting material.
-
Procedure: Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the solid with THF. Concentrate the filtrate under reduced pressure to yield the crude 2,2,3,3-tetramethylcyclopropanecarboxamide as a white solid. For higher purity, recrystallize the product from a suitable solvent system, such as ethyl acetate/hexanes. [7]Dry the final product under high vacuum.
-
Application in Pesticide Synthesis & Mechanism of Action
The primary utility of the 2,2,3,3-tetramethylcyclopropane scaffold in the agrochemical industry is for the synthesis of pyrethroid insecticides. This is achieved by forming an ester linkage between the carboxylic acid (activated as an acid chloride) and a specific alcohol, often a cyanobenzyl alcohol derivative.
Generalized Pesticide Synthesis Workflow
Caption: General pathway for pyrethroid synthesis from the acid intermediate.
This esterification is a standard procedure where the acid chloride is added to a solution of the desired alcohol and a base (like pyridine or triethylamine) in an inert solvent. [5]The base neutralizes the HCl byproduct, driving the reaction forward. The final product is then purified using techniques like column chromatography.
Mechanism of Action: A Neurological Assault
Pyrethroid insecticides are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects. [4]
-
Binding: The pyrethroid molecule binds to the sodium channel protein.
-
Channel Modification: This binding prevents the channel from closing normally after a nerve impulse is fired.
-
Prolonged Depolarization: The channel remains locked in an open state, allowing a continued influx of Na⁺ ions.
-
Repetitive Firing & Paralysis: This leads to repetitive and uncontrolled nerve discharges, causing paralysis and ultimately the death of the insect. This is often referred to as "knockdown" activity. [1] The specific shape and electronic properties of the 2,2,3,3-tetramethylcyclopropane moiety are critical for the molecule's ability to fit into the binding site on the sodium channel and exert this effect.
Summary and Outlook
2,2,3,3-Tetramethylcyclopropanecarboxamide and, more critically, its parent carboxylic acid are indispensable intermediates in the agrochemical industry. Their value is derived from their role as the central scaffold for a class of highly effective pyrethroid insecticides. The synthetic routes to these intermediates are robust and scalable, relying on fundamental organic transformations. A thorough understanding of these protocols, from the initial esterification of glycine to the final amination or esterification, empowers researchers to synthesize and innovate upon this privileged chemical structure. The continued exploration of new derivatives based on this core will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. LookChem.
- Synthesis of 2,2,3-tris(hydroxymethyl)methylenecyclopropane analogues of nucleosides. Nucleosides Nucleotides Nucleic Acids. 2007;26(4):391-402.
- Pesticide Intermedi
- Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish. U.S.
- Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Manag Sci. 2015 May;71(5):763-70.
- 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis. ChemicalBook.
- (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)
- Pesticide toxicity: a mechanistic approach. EXCLI J. 2018; 17: 649–660.
- Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor.
Sources
- 1. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IE46643B1 - Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor - Google Patents [patents.google.com]
- 3. (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate | C17H14ClF7O2 | CID 54382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish - Google Patents [patents.google.com]
- 6. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid|lookchem [lookchem.com]
- 7. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
Application Notes & Protocols: In Vitro Efficacy Testing of 2,2,3,3-Tetramethylcyclopropanecarboxamide
Introduction: Elucidating the Bioactivity of 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD)
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD) is a synthetic amide derivative characterized by a sterically hindered cyclopropane ring. Compounds within the cyclopropanecarboxamide family have garnered significant interest for their diverse biological activities. Patent literature suggests potential therapeutic applications for TMCD derivatives in treating a range of central nervous system (CNS) disorders, including epilepsy, pain, and psychotic disorders, hinting at activity as a neuroactive modulator.[1] Additionally, the structural motifs are reminiscent of synthetic pyrethroids and other compounds known to act as insect repellents.
Given these potential dual applications, a robust and multi-faceted in vitro testing strategy is essential to systematically determine the efficacy and mechanism of action (MoA) of TMCD. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a suite of in vitro assays. The protocols herein are designed not merely as procedural steps but as a logical framework for hypothesis testing, moving from high-throughput screening to detailed mechanistic studies. We will explore methodologies to assess TMCD's effects on neuronal excitability, its potential as an insect repellent, its ability to permeate biological barriers, and its general cellular toxicity.
Guiding Strategy: A Tiered Approach to Efficacy Testing
A successful in vitro characterization of a novel compound like TMCD relies on a tiered approach. This strategy maximizes efficiency by using high-throughput methods for initial screening to identify bioactivity, followed by more complex, lower-throughput assays to elucidate the precise mechanism.
Protocol 1: Electrophysiological Analysis of Ion Channel Modulation
Principle of the Assay: Patch-clamp electrophysiology is the definitive method for investigating a compound's direct effect on ion channel function.[2] It allows for high-fidelity measurement of ion currents across a cell membrane in real-time, providing detailed information on whether TMCD acts as a channel blocker, activator, or allosteric modulator.[3][4] Given the potential of TMCD as a neuroactive agent, assessing its impact on key channels like GABA-A receptors or voltage-gated sodium channels is a critical step.
Target System: HEK293 cells stably expressing the ion channel of interest (e.g., human GABAA α1β2γ2) or primary cultured neurons.
Methodology: Whole-Cell Voltage-Clamp Recording
A. Materials & Reagents:
-
External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose. pH 7.4, osmolarity 305-315 mOsm.[3]
-
Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA. pH 7.3, osmolarity 260-280 mOsm.[3]
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, pipette puller.[3][4]
-
Cells: Plated neurons or transfected HEK293 cells on coverslips.[2]
B. Step-by-Step Protocol:
-
Preparation: Turn on all equipment and start perfusion of the recording chamber with aCSF at ~1.5 mL/min.[2] Place the coverslip with cells into the chamber.
-
Pipette Preparation: Pull a borosilicate glass pipette to a resistance of 4–6 MΩ.[3] Fill the pipette with the internal solution, ensuring no air bubbles are present.[5]
-
Achieving a Seal: Mount the pipette in the holder and apply light positive pressure.[5] Under visual guidance, approach a target cell. Upon touching the cell, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[2]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[2]
-
Recording: Clamp the cell's membrane potential at a holding voltage (e.g., -60 mV).
-
Compound Application: Establish a stable baseline recording. Apply the agonist for the target channel (e.g., GABA) to evoke a current. Once the response is stable, co-apply the agonist with varying concentrations of TMCD through the perfusion system.
-
Data Acquisition: Record the changes in current amplitude, activation kinetics, and deactivation. Perform a washout step by perfusing with agonist-only solution to check for reversibility.
C. Data Analysis & Interpretation:
-
Calculate the percentage of inhibition or potentiation of the agonist-evoked current by TMCD.
-
Plot the concentration-response data and fit to a Hill equation to determine the IC50 (for inhibitors) or EC50 (for activators).
-
Trustworthiness Check: A stable baseline, consistent agonist response, and reversible effect upon washout are hallmarks of a reliable experiment.
| Parameter | Example Data (Inhibitor) | Example Data (Potentiator) |
| Agonist | 10 µM GABA | 10 µM GABA |
| TMCD Conc. (µM) | 0.1, 1, 10, 100 | 0.1, 1, 10, 100 |
| % Inhibition | 15%, 48%, 85%, 98% | N/A |
| % Potentiation | N/A | 25%, 90%, 250%, 260% |
| Calculated IC50/EC50 | 1.1 µM | 0.8 µM |
Protocol 2: High-Throughput Screening via Calcium Imaging Assays
Principle of the Assay: Many ion channels and G-protein coupled receptors (GPCRs), which are common targets for neuroactive drugs, modulate intracellular calcium ([Ca2+]i) levels upon activation.[6] Fluorescence-based calcium assays provide a robust and high-throughput method to screen for such activity.[7][8] By loading cells with a calcium-sensitive dye, a fluorescent signal can be measured that is proportional to the change in intracellular calcium, indicating receptor or channel activation.[9][10]
Methodology:
A. Materials & Reagents:
-
Cell Line: CHO or HEK293 cells expressing the target of interest (e.g., TRPM8 or a specific GPCR).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator: Fluo-4 AM or a no-wash calcium assay kit.
-
Equipment: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR).[7]
B. Step-by-Step Protocol:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 1 hour at 37°C in the dark.[7]
-
Compound Preparation: Prepare a dilution series of TMCD in a separate compound plate.
-
Assay Execution: Place both the cell plate and compound plate into the fluorescence plate reader.
-
Baseline Reading: The instrument measures baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument automatically adds the TMCD solutions from the compound plate to the cell plate.
-
Signal Measurement: Immediately following compound addition, the instrument records the fluorescence intensity kinetically for 2-3 minutes to capture the transient calcium response.[7]
C. Data Analysis & Interpretation:
-
The primary response is the change in fluorescence intensity (ΔF) over baseline (F).
-
For agonist activity, plot ΔF/F against TMCD concentration to determine the EC50.
-
For antagonist activity, pre-incubate cells with TMCD before adding a known agonist. Calculate the inhibition of the agonist response to determine the IC50.
-
Trustworthiness Check: Include positive controls (known agonists/antagonists) and negative controls (vehicle only) on every plate to calculate a Z'-factor, ensuring assay quality and robustness.
Protocol 3: Assessment of Insect Repellent Efficacy
Principle of the Assay: To evaluate TMCD as a potential insect repellent, an in vitro behavioral assay is required that mimics the cues mosquitoes use to find a host, namely heat and CO2.[11] These assays measure the ability of a compound to prevent mosquitoes from landing on a treated surface that provides an attractive stimulus.[12]
Methodology: In Vitro Landing/Biting Assay
A. Materials & Reagents:
-
Mosquitoes: Adult female Aedes aegypti or Anopheles gambiae, 4-6 days old, sugar-starved for 12 hours.
-
Test Cages: Standard 30x30x30 cm mosquito cages.
-
Attractant Device: A heated reservoir (maintained at 34-37°C) covered with a membrane (e.g., collagen) through which mosquitoes can "bite".[13]
-
CO2 source: A cylinder of CO2 connected to the cage via a timed-release valve.
-
Test Compound: TMCD dissolved in a volatile solvent like ethanol.
B. Step-by-Step Protocol:
-
Preparation: Place approximately 50 female mosquitoes in each test cage.
-
Treatment Application: Apply a defined dose of TMCD solution (e.g., in µg/cm²) evenly to the surface of the membrane covering the heated reservoir.[11] Allow the solvent to evaporate completely. A control membrane should be treated with solvent only.
-
Assay Initiation: Insert the treated, heated reservoir into the cage.
-
Activation: Release a pulse of CO2 into the cage to activate host-seeking behavior in the mosquitoes.[11]
-
Observation: For a fixed period (e.g., 2 minutes), count the number of mosquitoes that land on the treated membrane.
-
Data Collection: Repeat the experiment with a range of TMCD concentrations to determine a dose-response relationship.
C. Data Analysis & Interpretation:
-
Calculate the percent repellency for each concentration compared to the solvent control.
-
Percent Repellency = [ (Landings on Control - Landings on Treated) / Landings on Control ] * 100
-
Determine the Effective Dose (ED50), which is the dose required to prevent 50% of landings.[11]
| TMCD Dose (µg/cm²) | Mean Landings (n=3) | % Repellency |
| 0 (Control) | 52 | 0% |
| 0.5 | 35 | 32.7% |
| 1.0 | 25 | 51.9% |
| 2.5 | 11 | 78.8% |
| 5.0 | 3 | 94.2% |
Protocol 4: Dermal Permeation and Absorption Studies
Principle of the Assay: For topical applications like pain relief or insect repellency, the ability of TMCD to permeate the skin is a key efficacy parameter. The in vitro Franz diffusion cell assay is the gold standard for this measurement, using excised human or animal skin as a biologically relevant barrier.[14][15] This method is recognized by regulatory bodies like the OECD (Guideline 428).[16]
Methodology: Franz Diffusion Cell Assay
A. Materials & Reagents:
-
Skin Sample: Excised human skin from cosmetic surgery or porcine ear skin, dermatomed to a uniform thickness.[14]
-
Franz Diffusion Cells: Vertical glass diffusion cells with a donor and a receptor chamber.[14]
-
Receptor Fluid: Phosphate-buffered saline (PBS) with a solubility enhancer if needed, maintained at 32°C.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of TMCD.
B. Step-by-Step Protocol:
-
Skin Mounting: Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[14]
-
Equilibration: Fill the receptor chamber with receptor fluid and allow the system to equilibrate for 30 minutes.
-
Dosing: Apply a finite dose of the TMCD formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh receptor fluid.
-
Mass Balance: At the end of the experiment, dismantle the apparatus. Quantify the amount of TMCD remaining on the skin surface, within the stratum corneum, the viable epidermis/dermis, and in the receptor fluid.
-
Quantification: Analyze all samples using a validated HPLC or LC-MS method.
C. Data Analysis & Interpretation:
-
Plot the cumulative amount of TMCD in the receptor fluid versus time.
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Determine the permeability coefficient (Kp).
-
Trustworthiness Check: A complete mass balance (90-110% recovery of the applied dose) is crucial for validating the results of the study.
Protocol 5: General Cytotoxicity Assessment
Principle of the Assay: Before advancing any compound, it is critical to assess its potential for general cytotoxicity. Cell viability assays measure fundamental cellular functions to determine the number of living cells in a sample after exposure to a test agent.[17] Common methods include assessing metabolic activity (MTT or XTT assays) or membrane integrity (LDH release assay).[18][19]
Methodology: MTT Assay
A. Materials & Reagents:
-
Cell Line: A relevant cell line, such as human keratinocytes (HaCaT) for dermal toxicity or a neuronal cell line (SH-SY5Y) for neurotoxicity.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO) or acidified isopropanol.
-
Equipment: 96-well plate reader (absorbance).
B. Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a serial dilution of TMCD for a relevant time period (e.g., 24 or 48 hours). Include untreated cells (vehicle control) and a positive control for cell death.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a plate reader.
C. Data Analysis & Interpretation:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percent viability against the log of TMCD concentration.
-
Calculate the CC50 (concentration that causes 50% reduction in cell viability). A high CC50 value indicates low cytotoxicity.
References
-
MDPI. (2021). Methods to Evaluate Skin Penetration In Vitro. MDPI. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. PMC. Retrieved from [Link]
-
Xenometrix. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration. Xenometrix. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies. Charles River Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. PubMed. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. LifeNet Health. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae). PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]
-
Stira Pharmaceuticals. (n.d.). In Vitro Permeability Testing (IVPT). Stira Pharma. Retrieved from [Link]
-
ResearchGate. (2014). FLIPR assays of intracellular calcium in GPCR drug discovery. ResearchGate. Retrieved from [Link]
-
National Academies Press. (2014). Chapter: 4 Assays for Predicting Acute Toxicity. The National Academies Press. Retrieved from [Link]
-
The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. UT Dallas. Retrieved from [Link]
-
ResearchGate. (2014). In vitro bioassay methods for laboratory screening of novel mosquito repellents. ResearchGate. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Retrieved from [Link]
-
ResearchGate. (2010). An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. ResearchGate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Springer Nature. Retrieved from [Link]
-
MD Biosciences. (n.d.). Cell-Based Assays. MD Biosciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PMC. Retrieved from [Link]
-
PLOS One. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Retrieved from [Link]
-
ACS Central Science. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Publications. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Springer Nature. Retrieved from [Link]
-
YouTube. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature. Retrieved from [Link]
-
Creative Biolabs. (n.d.). CNS Cell based Assay Services. Creative Biolabs. Retrieved from [Link]
-
Sophion. (2023). TRPM8 assay: temperature & ligand pharmacology on APC. Sophion Bioscience. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
-
ResearchGate. (n.d.). TRPM8 overexpression inhibits clone formation capability. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
-
MDPI. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents.
Sources
- 1. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 11. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenometrix.ch [xenometrix.ch]
- 15. criver.com [criver.com]
- 16. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Evaluating the Anticonvulsant Effects of 2,2,3,3-Tetramethylcyclopropanecarboxamide in Rodent Models
Introduction: Rationale for Investigating 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMC) as an Anticonvulsant
Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a substantial portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[2]
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMC) and its derivatives have emerged as promising candidates for anticonvulsant drug development. Structurally, TMC is a cyclic amide analog of valproic acid (VPA), a widely used broad-spectrum AED.[3][4] This structural analogy provides a strong rationale for investigating its potential anticonvulsant properties. Studies on related N-substituted derivatives of TMC have demonstrated potent, broad-spectrum anticonvulsant activity in established preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[3][5][6] The proposed mechanism for similar anticonvulsants involves the modulation of voltage-gated sodium channels, a key target in controlling neuronal hyperexcitability.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anticonvulsant efficacy of TMC using two of the most well-validated and widely used preclinical animal models: the Maximal Electroshock (MES) seizure test and the Pentylenetetrazol (PTZ)-induced seizure test.[9][10] These models are considered the "gold standards" for initial anticonvulsant screening and are instrumental in characterizing the potential clinical profile of novel compounds.[1][9]
Part 1: The Maximal Electroshock (MES) Seizure Model
The MES test is a cornerstone in anticonvulsant drug discovery, primarily used to identify compounds effective against generalized tonic-clonic seizures.[11][12] The model assesses the ability of a test compound to prevent the spread of seizures through neural tissue following a supramaximal electrical stimulation.[2] The key endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the induced seizure.[11][12]
Causality Behind Experimental Choices in the MES Model
-
Stimulus Parameters: The electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s in mice) is "supramaximal" to ensure that a maximal seizure is induced in all untreated animals, providing a consistent baseline against which to measure the protective effects of the test compound.[11]
-
Endpoint (Tonic Hindlimb Extension): The THLE is a robust, all-or-none response that is easily and reliably observed, minimizing subjective scoring. Its abolition is highly correlated with the clinical efficacy of drugs against generalized tonic-clonic seizures.[2]
-
Route of Administration & Pre-treatment Time: The route of administration (e.g., intraperitoneal, oral) and the time between compound administration and the MES test should be determined by preliminary pharmacokinetic studies to ensure testing occurs at the compound's peak effect time.[12][13]
Experimental Workflow for the MES Test
Caption: Experimental workflow of the Maximal Electroshock (MES) test.
Detailed Protocol: Maximal Electroshock (MES) Test
1. Materials and Equipment:
-
Animals: Male albino mice (20-25 g) or Male Wistar rats (100-150 g).
-
Test Compound: 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMC), dissolved/suspended in an appropriate vehicle.
-
Vehicle Control: The solvent used for the test compound (e.g., 0.9% saline with 0.5% Tween 80).
-
Positive Control: Phenytoin (e.g., 25 mg/kg, i.p.) or Carbamazepine.
-
Electroconvulsiometer.
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[7]
-
0.9% Saline solution.
2. Procedure:
-
Animal Preparation: Acclimate animals for at least one week before the experiment. Randomly assign animals to treatment groups (typically 8-10 animals per group).[2]
-
Drug Administration: Administer the vehicle, positive control, or various doses of TMC to the respective animal groups via the desired route (e.g., intraperitoneal injection or oral gavage). The volume should be consistent (e.g., 10 ml/kg for mice).[12]
-
Pre-treatment Time: Conduct the MES test at the predetermined time of peak effect of TMC. This is typically established in preliminary studies by testing at multiple time points (e.g., 30, 60, 120 minutes) post-administration.[12]
-
Induction of Seizure:
-
At the designated time, gently restrain the animal.
-
Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure good electrical contact.[7]
-
Place the corneal electrodes on the corneas.
-
Deliver the electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice; 150 mA, 60 Hz, 0.2 s for rats).[11]
-
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the characteristic seizure pattern. The primary endpoint is the presence or absence of the tonic hindlimb extension phase. Abolition of this phase indicates protection.[12]
3. Data Analysis:
-
For each dose group, record the number of animals protected from THLE.
-
Calculate the percentage of protection for each group.
-
Construct a dose-response curve and determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a statistical method such as Probit analysis.[13]
-
Assess neurotoxicity using a test like the rotarod assay to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's safety margin.
Data Presentation: Expected Outcomes in the MES Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Animals Protected from THLE | % Protection |
| Vehicle Control | - | 10 | 0 | 0% |
| Positive Control (Phenytoin) | 25 | 10 | 9 | 90% |
| TMC | 10 | 10 | User Defined | User Defined |
| TMC | 30 | 10 | User Defined | User Defined |
| TMC | 100 | 10 | User Defined | User Defined |
| TMC | 300 | 10 | User Defined | User Defined |
| Note: The data for TMC are hypothetical and should be determined experimentally. |
Part 2: The Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure model is a widely used pharmacological assay for screening potential anticonvulsants, particularly those effective against myoclonic and non-convulsive (absence) seizures.[14][15] Pentylenetetrazol is a gamma-aminobutyric acid (GABA-A) receptor antagonist that reduces neuronal inhibition, leading to hyperexcitability and seizures.[16][17] The model can be used in two primary paradigms: an acute test (subcutaneous or intraperitoneal) to assess a compound's ability to raise the seizure threshold, and a chronic "kindling" model to study effects on epileptogenesis.[14][18]
Causality Behind Experimental Choices in the PTZ Model
-
Mechanism of PTZ: By antagonizing GABA-A receptors, PTZ disrupts the primary inhibitory neurotransmission in the brain. This provides a specific mechanistic challenge to test compounds that may enhance GABAergic function or act through other inhibitory pathways.[17]
-
Behavioral Scoring: Seizures induced by PTZ manifest as a progression of behaviors, from facial clonus to generalized tonic-clonic seizures. Using a standardized scoring system like the modified Racine scale allows for a semi-quantitative assessment of seizure severity, providing more granular data than the all-or-none endpoint of the MES test.[19][20]
-
Acute vs. Kindling Model: The acute model is a rapid screen for anticonvulsant activity.[14] The kindling model, which involves repeated administration of a sub-convulsive dose of PTZ, mimics the progressive development of seizure susceptibility (epileptogenesis) and is used to evaluate potential disease-modifying effects of a compound.[18]
Signaling Pathway of PTZ-Induced Seizures
Caption: Signaling pathway of PTZ-induced seizures.
Detailed Protocol: Acute PTZ-Induced Seizure Test
1. Materials and Equipment:
-
Animals: Male albino mice (20-25 g).
-
Test Compound: 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMC).
-
Vehicle Control.
-
Positive Control: Diazepam (e.g., 4 mg/kg, i.p.) or Ethosuximide.
-
Pentylenetetrazol (PTZ), Sigma-Aldrich or equivalent.
-
0.9% Saline solution.
-
Observation chambers (e.g., clear Plexiglas cages).
-
Stopwatch.
2. Procedure:
-
PTZ Solution Preparation: Freshly prepare a solution of PTZ in 0.9% saline on the day of the experiment (e.g., 10 mg/mL).[16]
-
Animal Preparation & Drug Administration: Acclimate and randomly group animals as described for the MES test. Administer vehicle, positive control, or TMC at various doses.
-
Pre-treatment Time: Wait for the appropriate pre-treatment interval based on the route of administration and compound pharmacokinetics.
-
PTZ Administration: Administer a convulsant dose of PTZ via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical dose for mice is 85 mg/kg (s.c.), which reliably induces seizures in >95% of control animals.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.[19] Record the latency (time to onset) of the first myoclonic jerk and the onset of generalized clonic seizures. Score the seizure severity for each animal using a modified Racine scale.
3. Data Analysis:
-
Compare the latency to seizures between treated and control groups. A significant increase in latency indicates anticonvulsant activity.
-
Compare the mean seizure scores between groups. A significant reduction in seizure score indicates protection.
-
Calculate the percentage of animals in each group that are protected from generalized tonic-clonic seizures.
-
Determine the ED₅₀ for protection against generalized seizures.
Data Presentation: Modified Racine Scale and Expected Outcomes
Table 1: Modified Racine Scale for PTZ-Induced Seizures in Mice [19][20]
| Score | Behavioral Manifestation |
| 0 | No response, normal behavior |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks, head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Generalized tonic-clonic seizure with loss of posture |
| 6 | Tonic extension leading to death |
Table 2: Hypothetical Anticonvulsant Profile of TMC in the Acute PTZ Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Seizure Score (± SEM) | % Protection from Stage 5 Seizures |
| Vehicle Control | - | 10 | 4.8 ± 0.2 | 0% |
| Positive Control (Diazepam) | 4 | 10 | 1.2 ± 0.3 | 90% |
| TMC | 10 | 10 | User Defined | User Defined |
| TMC | 30 | 10 | User Defined | User Defined |
| TMC | 100 | 10 | User Defined | User Defined |
| Note: Data are hypothetical. p < 0.05 compared to Vehicle Control. |
Conclusion and Future Directions
The MES and PTZ seizure models represent robust, validated, and efficient first-line screens for determining the anticonvulsant potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide.[9] Positive results in the MES test would suggest potential efficacy against generalized tonic-clonic seizures, while activity in the PTZ model would indicate potential utility for myoclonic and absence seizures.[11][15]
Should TMC demonstrate significant activity in these initial screens, further characterization is warranted. This includes evaluation in chronic epilepsy models, such as the kindling model, to assess effects on epileptogenesis and drug-resistant seizures.[10][21] A comprehensive evaluation of the compound's pharmacokinetic profile and safety, including neurotoxicity and potential for teratogenicity, is also a critical next step in its development as a potential new antiepileptic drug.[3][6]
References
-
Saadi, A., Sandouka, S., Olowe, T. R., Sheeni, Y., & Shekh-Ahmad, T. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
-
Creative Biolabs. (n.d.). Rodent Epilepsy Models. Retrieved from [Link]
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. [Link]
-
Löscher, W. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design, 26(15), 1693-1711. [Link]
-
White, H. S. (2003). Molecular Targets Versus Models for New Antiepileptic Drug Discovery. Epilepsy Research, 56(2-3), 187-198. [Link]
-
Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106429. [Link]
-
Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
-
White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. GSC Biological and Pharmaceutical Sciences, 15(1), 133-140. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]
-
Inotiv. (n.d.). Epilepsy. Retrieved from [Link]
-
Löscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Modified Racine scale for the behavioral scoring of seizure severity of PTZ-induced seizures in mice. Retrieved from [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 22(1), 5-16. [Link]
-
Velíšková, J., & Velíšek, L. (2017). Behavioral Characterization and Scoring of Seizures in Rodents. ResearchGate. [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Retrieved from [Link]
-
Bialer, M., et al. (2007). Anticonvulsant activity, neural tube defect induction, mutagenicity and pharmacokinetics of a new potent antiepileptic drug, N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide. British Journal of Pharmacology, 151(4), 449-457. [Link]
-
Zahra, A., Sun, Y., Aloysius, N., & Zhang, L. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers in Behavioral Neuroscience, 16, 1060937. [Link]
-
Jones, N. C., et al. (2022). Visual detection of seizures in mice using supervised machine learning. Cell Reports Methods, 2(10), 100301. [Link]
-
Velíšková, J., & Velíšek, L. (2017). Behavioral Characterization and Scoring of Seizures in Rodents. Semantic Scholar. [Link]
-
Isoherranen, N., et al. (2004). Metabolism of a new antiepileptic drug, N-methyl-tetramethylcyclopropanecarboxamide, and anticonvulsant activity of its metabolites. Epilepsy Research, 58(1), 1-12. [Link]
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. (n.d.).
- Bialer, M., et al. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Bialer, M., et al. (2011). Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid. Epilepsia, 52(8), 1439-1448. [Link]
-
LookChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
-
Patsalos, P. N. (2000). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]
-
Barker-Haliski, M., et al. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 58 Suppl 4, 21-39. [Link]
-
Bialer, M., et al. (2004). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. ResearchGate. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. scispace.com [scispace.com]
- 3. Anticonvulsant activity, neural tube defect induction, mutagenicity and pharmacokinetics of a new potent antiepileptic drug, N-methoxy-2,2,3,3-tetramethylcyclopropane carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Metabolism of a new antiepileptic drug, N-methyl-tetramethylcyclopropanecarboxamide, and anticonvulsant activity of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. Molecular Targets Versus Models for New Antiepileptic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 21. academic.oup.com [academic.oup.com]
Application Notes & Protocols for High-Throughput Screening of 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPCA) Analogues as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Introduction: The Rationale for Targeting FAAH with TMCPCA Analogues
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in a wide array of physiological processes, including pain sensation, mood, and inflammation.[1][2] A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (AEA).[3][4] By inhibiting FAAH, the endogenous levels of anandamide are increased, potentiating its therapeutic effects without the adverse effects associated with direct cannabinoid receptor agonists.[2] This has positioned FAAH as a highly attractive therapeutic target for a range of conditions, including anxiety, pain, and inflammatory disorders.[1][5]
The 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCPCA) scaffold represents a promising starting point for the development of novel FAAH inhibitors. The unique strained cyclopropane ring system can confer specific conformational constraints that may lead to high-potency and selective interactions with the FAAH active site. High-throughput screening (HTS) of a library of TMCPCA analogues is therefore a critical step in identifying lead compounds for further drug development.
This document provides a comprehensive guide to the principles, application, and detailed protocols for high-throughput screening of TMCPCA analogues against FAAH. The methodologies described herein are designed to be robust, scalable, and provide high-quality data suitable for hit identification and lead optimization.
Principle of the Primary Screening Assay: A Fluorescence-Based Approach
The primary HTS assay for identifying inhibitors of FAAH from a library of TMCPCA analogues is a fluorescence-based enzymatic assay. This method is widely adopted for HTS due to its sensitivity, simplicity, and compatibility with automation.[6] The assay relies on the hydrolysis of a synthetic, non-fluorescent substrate by FAAH to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzymatic activity of FAAH. When an inhibitory compound, such as a TMCPCA analogue, binds to and blocks the active site of FAAH, the rate of substrate hydrolysis decreases, resulting in a diminished fluorescent signal.
A commonly used fluorogenic substrate is N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[7] FAAH cleaves the amide bond in AAMCA, releasing arachidonic acid and the highly fluorescent 7-amino-4-methylcoumarin (AMC).[3][7][8] The fluorescence of AMC can be readily measured using a microplate reader with excitation and emission wavelengths typically around 340-360 nm and 450-465 nm, respectively.[4][8]
The selection of a fluorescence-based assay is underpinned by several key advantages for HTS:
-
High Sensitivity: The generation of a fluorescent signal allows for the detection of low levels of enzymatic activity, enabling the use of smaller quantities of enzyme and substrate, which is cost-effective for large-scale screening.[9]
-
Large Signal Window: The difference between the background fluorescence of the substrate and the high fluorescence of the product provides a robust signal-to-background ratio, crucial for identifying true hits.
-
Continuous Monitoring: The assay can be run in a kinetic mode, allowing for the real-time monitoring of enzyme activity and providing richer data on the mechanism of inhibition.[4]
-
Amenability to Automation: The simple "mix-and-read" format is well-suited for robotic liquid handling systems, enabling the screening of thousands of compounds per day.[10]
Experimental Workflow for High-Throughput Screening
The overall workflow for the HTS of TMCPCA analogues as FAAH inhibitors can be visualized as a sequential process, from initial screening to hit confirmation and characterization.
Caption: High-throughput screening workflow for TMCPCA analogues.
Detailed Protocols
Protocol 1: Primary High-Throughput Screening of TMCPCA Analogues
This protocol describes a single-point screen to rapidly identify TMCPCA analogues that inhibit FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[4]
-
AAMCA substrate
-
TMCPCA analogue library dissolved in DMSO
-
Positive Control Inhibitor (e.g., JZL195 or URB597)[4]
-
DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human FAAH in chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the AAMCA substrate in a suitable organic solvent (e.g., ethanol).[4] Dilute the substrate stock in FAAH Assay Buffer to the desired working concentration (typically 2X the final assay concentration).
-
Prepare a working solution of the positive control inhibitor in FAAH Assay Buffer.
-
Prepare the TMCPCA analogue library at a concentration of 20X the final desired screening concentration in DMSO.[4]
-
-
Assay Plate Setup:
-
Using an automated liquid handler, add 0.5 µL of the TMCPCA analogue solutions to the appropriate wells of the 384-well plate.
-
To the control wells, add 0.5 µL of DMSO (for 100% activity) or the positive control inhibitor solution (for 0% activity).
-
Add 5 µL of the FAAH enzyme solution to all wells except the background control wells. To the background wells, add 5 µL of FAAH Assay Buffer.
-
Incubate the plate at 37°C for 15 minutes to allow for the pre-incubation of the enzyme with the test compounds.[11]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30 minutes, with readings every minute. The excitation wavelength should be set between 340-360 nm and the emission wavelength between 450-465 nm.[4]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average reaction rate of the background control wells from all other wells.
-
Calculate the percent inhibition for each TMCPCA analogue using the following formula: % Inhibition = 100 * (1 - (Rate_sample / Rate_DMSO_control))
-
Identify primary "hits" as compounds that exhibit a percent inhibition above a pre-defined threshold (e.g., >50%).
Protocol 2: Dose-Response Analysis and IC50 Determination
This protocol is used to determine the potency of the primary hits identified in the initial screen.
Procedure:
-
Prepare serial dilutions of the "hit" TMCPCA analogues in DMSO. A typical 8-point dilution series is recommended.
-
Follow the same assay procedure as in Protocol 1, but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plate.
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition as a function of the compound concentration (on a logarithmic scale).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation and Interpretation
The results of the HTS and subsequent dose-response analysis should be presented in a clear and concise manner.
Table 1: Representative Data from a Single-Point HTS
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| TMCPCA-001 | 10 | 85.2 | Yes |
| TMCPCA-002 | 10 | 12.5 | No |
| TMCPCA-003 | 10 | 65.7 | Yes |
| Positive Control | 1 | 98.9 | N/A |
| DMSO Control | N/A | 0.0 | N/A |
Table 2: IC50 Values for Confirmed Hits
| Compound ID | IC50 (nM) |
| TMCPCA-001 | 75.3 |
| TMCPCA-003 | 250.1 |
| Positive Control | 5.2 |
Self-Validating Systems: Ensuring Data Integrity
To ensure the trustworthiness of the screening data, several quality control measures must be implemented.
-
Z'-Factor: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio: This ratio compares the signal of the uninhibited reaction to the background signal. A high ratio is desirable for a robust assay.
-
Intra- and Inter-plate Reproducibility: The consistency of the results within a single plate and across multiple plates should be monitored to ensure the reliability of the screening campaign.
Orthogonal Assays for Hit Confirmation
To eliminate false positives that may arise from interference with the fluorescence-based assay, it is crucial to confirm the activity of hit compounds using an orthogonal assay that employs a different detection method. A luminescence-based assay is an excellent choice for this purpose.[12][13][14]
Luminescence-based FAAH assays can be designed to measure the depletion of a substrate or the formation of a product that is coupled to a light-producing reaction, such as the luciferase-luciferin system. These assays are highly sensitive and are less prone to interference from colored or fluorescent compounds.[12][14]
Advanced Characterization of Confirmed Hits
Once a set of TMCPCA analogues have been confirmed as potent FAAH inhibitors, further characterization is necessary to understand their therapeutic potential.
-
Mechanism of Action Studies: Experiments should be conducted to determine if the inhibition is reversible or irreversible. This can be assessed by pre-incubating the enzyme with the inhibitor and then diluting the mixture to see if enzyme activity is recovered.
-
Selectivity Profiling: The selectivity of the hit compounds should be evaluated by testing them against other related serine hydrolases to ensure they are not promiscuous inhibitors.[15]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by a TMCPCA analogue.
Caption: FAAH in the endocannabinoid pathway and its inhibition.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust and efficient platform for the discovery of novel FAAH inhibitors from a library of 2,2,3,3-tetramethylcyclopropanecarboxamide analogues. By employing a systematic workflow that includes primary screening, hit confirmation with orthogonal assays, and detailed characterization, researchers can confidently identify and advance promising lead compounds for the development of new therapeutics targeting the endocannabinoid system.
References
-
Bioluminescent assays for high-throughput screening. PubMed. [Link]
-
Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. PubMed. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]
-
FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]
-
High-throughput assays for promiscuous inhibitors. PubMed. [Link]
-
Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
Advances in luminescence-based technologies for drug discovery. PMC. [Link]
-
LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING. ResearchGate. [Link]
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Biocompare. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]
-
Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
High-Throughput Screening Assays. Assay Genie. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
HTS Assay Validation. NCBI Bookshelf. [Link]
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]
-
Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. [Link]
-
A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. PubMed Central. [Link]
-
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]
-
FAAH inhibitors in the limelight, but regrettably. PubMed Central. [Link]
-
Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI. [Link]
-
Synthesis and Antiproliferative Activity of New Thiosemicarboxamide Derivatives. PubMed. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
-
Synthesis and biological activity of nucleosides and nucleotides related to the antitumor agent 2-beta-D-ribofuranosylthiazole-4-carboxamide. PubMed. [Link]
Sources
- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 2,2,3,3-Tetramethylcyclopropanecarboxamide in Neurodegenerative Diseases
Introduction
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to global health. The intricate pathologies, characterized by progressive neuronal loss, demand innovative therapeutic strategies. Small molecule intervention remains a cornerstone of drug discovery in this arena, with a continuous search for novel compounds that can modulate key pathological pathways.
This document provides a comprehensive guide for the investigation of 2,2,3,3-Tetramethylcyclopropanecarboxamide, a compound of interest for its potential therapeutic application in neurodegenerative disorders. While direct extensive research on this specific molecule is emerging, related structures have shown promise in the broader field of central nervous system disorders[1]. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a structured framework to explore the synthesis, mechanism of action, and efficacy of this compound in relevant preclinical models.
The protocols herein are built upon established methodologies in the field of neurodegeneration research, providing a solid foundation for rigorous scientific inquiry. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot as needed.
Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide can be achieved from its corresponding carboxylic acid precursor, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. The synthesis of the carboxylic acid has been previously described[2][3]. A proposed two-step synthesis protocol is outlined below:
Part 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
A common method for the preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid involves the reaction of tetramethylethylene with a diazoacetate, followed by saponification[2].
Part 2: Amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
The conversion of the carboxylic acid to the corresponding amide can be achieved through various standard amidation procedures. A common and effective method involves the activation of the carboxylic acid followed by reaction with ammonia.
Protocol: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
-
Activation of the Carboxylic Acid:
-
Dissolve 1 equivalent of 2,2,3,3-Tetramethylcyclopropanecarboxylic acid in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add 1.1 equivalents of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) and 1.1 equivalents of an amine base (e.g., triethylamine or N,N-diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
-
Amidation:
-
To the activated carboxylic acid solution, add an excess of an ammonia source. This can be in the form of a solution of ammonia in an organic solvent or by bubbling ammonia gas through the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,2,3,3-Tetramethylcyclopropanecarboxamide.
-
Proposed Mechanism of Action and In Vitro Evaluation
The therapeutic potential of 2,2,3,3-Tetramethylcyclopropanecarboxamide in neurodegenerative diseases may stem from its ability to modulate key pathological processes such as oxidative stress, neuroinflammation, and protein aggregation. A primary screening cascade is essential to elucidate its neuroprotective properties.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
In Vitro Neuroprotection Assays
Cell Models:
-
SH-SY5Y neuroblastoma cells: A human-derived cell line commonly used for modeling neuronal function and neurotoxicity[4].
-
Primary cortical neurons: Provide a more physiologically relevant model but require more complex culturing techniques[4].
Protocol 1: Assessment of Neuroprotective Effects against Oxidative Stress
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours[4].
-
Compound Treatment: Prepare stock solutions of 2,2,3,3-Tetramethylcyclopropanecarboxamide in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 25, 50 µM) in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.1%)[4]. Pre-treat cells with the compound for 2-24 hours.
-
Induction of Oxidative Stress: Induce neurotoxicity by adding a stressor such as hydrogen peroxide (H₂O₂) or glutamate[4]. A typical concentration for H₂O₂ is 100-500 µM for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Express cell viability as a percentage of the untreated control[4].
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Follow steps 1-3 from Protocol 1.
-
ROS Detection (DCFH-DA Assay):
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C[4].
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.
-
Quantify the relative ROS levels as a percentage of the control group[4].
-
In Vitro Amyloid-Beta (Aβ) Aggregation Assay
Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
-
Preparation of Aβ Peptides: Dissolve synthetic Aβ1-42 peptide in DMSO to a concentration of 5 mM. Dilute to 100 µM in ice-cold F-12 cell culture media[5].
-
Aggregation Reaction:
-
In a 96-well plate, mix Aβ1-42 (final concentration 20 µM) with varying concentrations of 2,2,3,3-Tetramethylcyclopropanecarboxamide (e.g., 10, 25, 50 µM) in a phosphate buffer (pH 7.4)[6]. Include a vehicle control (DMSO).
-
Add Thioflavin T (ThT) to a final concentration of 20 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence (excitation ~450 nm, emission ~485 nm) at regular time intervals (e.g., every 30 minutes for 24 hours) using a fluorescence plate reader[5][6].
-
Inhibition of aggregation is determined by a reduction in the fluorescence signal compared to the vehicle control.
-
In Vivo Evaluation in Neurodegenerative Disease Models
Successful in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Experimental Workflow
Caption: In vivo experimental workflow.
Animal Models
-
Alzheimer's Disease Model: Intracerebroventricular (ICV) injection of streptozotocin (STZ) or aggregated Aβ peptides in rodents can be used to induce AD-like pathology and cognitive deficits[7]. Transgenic mouse models, such as Tg2576, which overexpress a mutant form of human amyloid precursor protein (APP), are also widely used[8].
-
Parkinson's Disease Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in rodents are common methods to induce dopaminergic neurodegeneration and motor deficits[9][10][11].
Protocol 4: In Vivo Efficacy in a 6-OHDA Rat Model of Parkinson's Disease
-
Model Induction:
-
Anesthetize adult male Sprague-Dawley rats.
-
Using a stereotaxic apparatus, unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle[10].
-
-
Compound Administration:
-
Two weeks post-lesion, confirm the lesion by assessing apomorphine-induced rotations.
-
Administer 2,2,3,3-Tetramethylcyclopropanecarboxamide or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks). The dose should be determined from preliminary pharmacokinetic and tolerability studies.
-
-
Behavioral Assessment:
-
Rotational Behavior: At the end of the treatment period, induce contralateral rotations with apomorphine and record the number of full turns over 60-90 minutes. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.
-
Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of ipsilateral and contralateral forelimb contacts with the wall.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
-
Neurochemical Analysis: Use high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
Pharmacokinetics
While specific pharmacokinetic data for 2,2,3,3-Tetramethylcyclopropanecarboxamide is not yet available, data from the structurally related compound, 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMCU), can provide initial guidance for study design[12].
Table 1: Hypothetical Pharmacokinetic Parameters for 2,2,3,3-Tetramethylcyclopropanecarboxamide in Rats (Based on TMCU data[12])
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose | 5 mg/kg | 20 mg/kg | 20 mg/kg |
| Bioavailability | 100% | ~80% | ~90% |
| Tmax | N/A | ~4 h | ~45 min |
| Cmax | N/A | ~6.5 mg/L | ~15.4 mg/L |
| Vdss | ~0.87 L/kg | N/A | N/A |
| t1/2 | ~3-4 h | ~3-4 h | ~3-4 h |
These values are hypothetical and should be experimentally determined for 2,2,3,3-Tetramethylcyclopropanecarboxamide.
Data Presentation
Table 2: Example of In Vitro Neuroprotection Data
| Compound Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of Control) |
| Vehicle Control | 50 ± 5 | 200 ± 15 |
| 0.1 | 55 ± 6 | 180 ± 12 |
| 1 | 65 ± 7 | 150 ± 10 |
| 10 | 80 ± 8 | 110 ± 8 |
| 25 | 90 ± 5 | 95 ± 7 |
| 50 | 92 ± 6 | 90 ± 5 |
Table 3: Example of In Vivo Behavioral Data (6-OHDA Model)
| Treatment Group | Apomorphine-Induced Rotations (turns/hr) | Ipsilateral Forelimb Use (%) |
| Sham | 5 ± 2 | 50 ± 5 |
| Vehicle | 350 ± 40 | 15 ± 4 |
| Compound (10 mg/kg) | 200 ± 35 | 30 ± 6 |
| Compound (30 mg/kg) | 120 ± 25 | 40 ± 5 |
References
- Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats. PubMed.
- Amyloid Beta Aggregation Protocol for Aβ Peptides. Hello Bio.
- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
- In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
- Melior Discovery in vivo models of Parkinson's Disease. Melior Discovery.
- Inducing Agents for Alzheimer's Disease in Animal Models. Xia & He Publishing Inc.
- Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. PubMed Central.
- Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central.
- Parkinson's Disease Modeling. InVivo Biosystems.
- Alzheimer's Disease Models. Inotiv.
- Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central.
- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. Google Patents.
- EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
Sources
- 1. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 8. inotiv.com [inotiv.com]
- 9. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
Welcome to the technical support center for the synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. 2,2,3,3-Tetramethylcyclopropanecarboxamide and its derivatives are important compounds in medicinal chemistry and agrochemistry, serving as building blocks for pharmaceuticals and pesticides like fenpropathrin.[1][2] Achieving a high yield of this target molecule is crucial for the economic viability of these applications.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind experimental choices, offering logical troubleshooting pathways to enhance your synthetic success.
Overall Synthesis Workflow
The most common and industrially relevant pathway to the precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, involves a three-stage process.[1] The final amide is then typically formed from this carboxylic acid intermediate.
Caption: General four-stage synthesis pathway.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Cyclopropanation Reaction
The core of this synthesis is the [2+1] cycloaddition of a carbene (derived from a diazoacetate) to tetramethylethylene.[3] The efficiency of this step is paramount for the overall yield.
Q1: My cyclopropanation yield is consistently low. What are the most likely causes?
A1: Low yield in this step typically points to one of three areas: the carbene precursor (diazoacetate), the catalyst, or the reaction conditions.
-
Diazoacetate Instability: Diazo compounds are energetic and can decompose, especially under thermal stress or in the presence of acid.[4][5] Ensure your diazoacetate is freshly prepared and purified, or if stored, kept cold and in the dark. Titrate it before use to confirm its concentration.
-
Catalyst Inactivity: Copper and rhodium catalysts are most common for these transformations.[6][7]
-
Copper Catalysts (e.g., Copper(II) sulfate, Copper powder): These can be poisoned by impurities. Ensure your tetramethylethylene and solvent are free from sulfur-containing compounds or other potential ligands. Activation of copper powder with iodine or acid may be necessary if it has oxidized.
-
Rhodium Catalysts (e.g., Rh₂(OAc)₄): While highly efficient, they are expensive and can be sensitive to air and moisture.[6] Ensure you are using an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Suboptimal Temperature: Carbene insertion is temperature-sensitive. Too low, and the reaction is sluggish. Too high, and you favor side reactions like carbene dimerization (forming diethyl fumarate and maleate) or C-H insertion.[8] A typical starting point is refluxing dichloromethane or 1,2-dichloroethane, but empirical optimization is key.
Q2: I'm observing significant formation of diethyl fumarate and maleate. How can I prevent this?
A2: The formation of these C₂-symmetric dimers is a classic sign of carbene self-condensation. This occurs when the concentration of the free carbene (or more accurately, the metal-carbenoid species) is too high relative to the alkene.
The primary solution is slow addition. The diazoacetate solution should be added dropwise to the reaction mixture containing the catalyst and the alkene over several hours using a syringe pump. This maintains a low, steady-state concentration of the reactive intermediate, maximizing its chance of reacting with tetramethylethylene instead of another carbene.
Caption: Decision tree for troubleshooting low cyclopropanation yield.
Part 2: Hydrolysis (Saponification)
Converting the intermediate ester to the carboxylic acid is a standard saponification, but efficiency can be hindered by solubility issues.
Q3: My saponification reaction seems incomplete or very slow. Why?
A3: The starting material, alkyl 2,2,3,3-tetramethylcyclopropanecarboxylate, is sterically hindered and has low water solubility. This creates a biphasic system with the aqueous sodium hydroxide, leading to a slow reaction at the interface.
Solutions:
-
Co-solvent: Add a water-miscible organic solvent like ethanol or THF to create a homogeneous reaction mixture.[1][9] This dramatically increases the reaction rate. A typical ratio might be 2:1 water:ethanol.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can shuttle the hydroxide ion into the organic phase to react with the ester. Interestingly, the product itself, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (as its sodium salt), can act as a phase-transfer catalyst for its own formation.[10] Adding a small amount of the final product to the reaction can accelerate it, with reported yields exceeding 96%.[10]
-
Temperature: Ensure the reaction is heated to a sufficient temperature (e.g., 95-105 °C) to overcome the activation energy.[10]
| Parameter | Standard Saponification | Co-Solvent Method | Phase-Transfer Catalysis |
| Solvent System | Biphasic (e.g., Toluene/Water) | Homogeneous (e.g., Water/Ethanol) | Biphasic + PTC |
| Typical Time | >12 hours | 6-8 hours | ~6 hours |
| Reported Yield | Moderate | High (91-94%)[1] | Very High (>96%)[10] |
| Key Insight | Limited by interfacial area | Solubilizes ester for reaction | Accelerates transport of OH⁻ |
Part 3: Amidation
The final step involves converting the carboxylic acid to the primary amide. This is a robust reaction, but side reactions can occur if not controlled properly.
Q4: The yield of my final amidation step is poor, and the product is impure. What's going wrong?
A4: This usually points to issues with the carboxylic acid activation step or the subsequent reaction with ammonia. A common, high-yielding method is to first convert the carboxylic acid to an acid chloride.[11]
-
Acid Chloride Formation: Using reagents like oxalyl chloride or thionyl chloride is effective.[11]
-
Problem: Overheating during this step can cause degradation. The reaction with oxalyl chloride is often vigorous and evolves gas; it should be done at room temperature or below with careful addition of the reagent.[11]
-
Problem: Residual activating agent can complicate the next step. Ensure the excess oxalyl chloride and solvent are thoroughly removed in vacuo before adding your ammonia source.[11] Sublimation can be an effective purification method for the intermediate acid chloride.[11]
-
-
Reaction with Ammonia:
-
Problem: Using aqueous ammonia can lead to hydrolysis of the acid chloride back to the carboxylic acid. Anhydrous conditions are strongly preferred. Bubbling anhydrous ammonia gas through a solution of the acid chloride in an anhydrous solvent like THF is a highly effective method.[11]
-
Problem: Insufficient ammonia. Ensure an excess of ammonia is used to both form the amide and neutralize the HCl byproduct, which precipitates as ammonium chloride.
-
Q5: How do I effectively purify the final 2,2,3,3-Tetramethylcyclopropanecarboxamide product?
A5: The crude product after amidation will contain the desired amide and precipitated ammonium chloride.
-
Filtration: The first step is to filter off the ammonium chloride salt. Washing the salt with a small amount of the reaction solvent (e.g., THF) can help recover any occluded product.[11]
-
Evaporation: The solvent is removed from the filtrate using a rotary evaporator.[11]
-
Recrystallization: This is the most effective method for achieving high purity. A mixed solvent system is often ideal. A good starting point is to dissolve the crude solid in a minimum amount of a warm, good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexanes) until turbidity is observed. Allowing this solution to cool slowly will yield pure crystalline product.[11]
Detailed Experimental Protocol: Amidation via Acid Chloride
This protocol is adapted from established procedures and is designed to maximize yield and purity.[11]
Safety Note: Oxalyl chloride is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
Part A: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl chloride
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, suspend 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~2.5 mL per gram of acid).
-
Reagent Addition: Under a positive pressure of argon, slowly add oxalyl chloride (2.0 eq) to the suspension via syringe over ~5 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[11]
-
Reaction: Stir the mixture at room temperature for 45-60 minutes, or until gas evolution ceases.
-
Workup: Carefully remove the DCM and excess oxalyl chloride via rotary evaporation. For highest purity, the resulting acid chloride can be purified by Kugelrohr sublimation.
Part B: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide
-
Setup: Dissolve the crude or purified acid chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, ~20 mL per gram) in a flask under an argon atmosphere. Cool the solution in an ice bath.
-
Ammonia Addition: Bubble anhydrous ammonia gas gently through the stirred solution for 2-5 minutes. A white precipitate (NH₄Cl) will form immediately.
-
Reaction: Remove the ammonia source, cap the flask, and stir the mixture for an additional 15-20 minutes at room temperature.[11]
-
Isolation: Filter the reaction mixture through a pad of celite or filter paper to remove the precipitated ammonium chloride. Wash the filter cake with a small portion of THF.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amide as a white solid.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.[11] A yield of >90% for this two-step process is achievable.[11]
References
- CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
- 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - ChemicalBook.
- EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Cyclopropanation - Wikipedia. [Link]
-
Synthesis of 2,2,3-tris(hydroxymethyl)methylenecyclopropane analogues of nucleosides - PubMed. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses. [Link]
-
2,2,3,3-tetramethylcyclopropanecarboxylic acid - ChemBK. [Link]
-
Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - Journal of the American Chemical Society. [Link]
-
Synthesis of cyclopropane containing natural products - e-Publications@Marquette. [Link]
-
Chemoselective Cyclopropanation over Carbene Y—H insertion Catalyzed by an Engineered Carbene Transferase - PMC - NIH. [Link]
-
(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate - ResearchGate. [Link]
-
Commonly used methods for cyclopropanation reactions - ResearchGate. [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC - NIH. [Link]
-
Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Cyclopropanation of Alkenes - Master Organic Chemistry. [Link]
-
Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity - ResearchGate. [Link]
Sources
- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Cyclopropanation over Carbene Y—H insertion Catalyzed by an Engineered Carbene Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 11. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the amidation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically demanding substrate. The extreme bulk of the four methyl groups adjacent to the cyclopropane ring creates significant steric hindrance around the carboxylic acid, often leading to low yields, incomplete conversions, and problematic side reactions with standard amidation protocols.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic reasons behind common failures and provide field-proven, actionable solutions to help you achieve your synthetic goals.
The Challenge: Steric Hindrance
The core issue in the amidation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid is the difficulty for a nucleophilic amine to approach the activated carbonyl center. This steric shield slows down the desired reaction, allowing competitive and often irreversible side reactions to dominate.
Caption: Carbodiimide side reaction pathway for hindered acids.
Troubleshooting Steps:
-
Introduce Additives: While not always sufficient for this substrate, adding N-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can help. [1][2]These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive enough to be attacked by the amine.
-
Switch to a More Powerful Coupling Reagent: For severely hindered systems, carbodiimides are often inadequate. You must move to a more potent class of reagents. (See Question 2).
Question 2: If carbodiimides are ineffective, what coupling reagent should I use?
Answer: For sterically demanding substrates, uronium/guanidinium salt-based coupling reagents are the industry standard and offer significantly higher success rates. [3]Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly recommended.
Why they work:
-
Higher Reactivity: These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive HOAt or HOBt active ester, respectively. [4]* Reduced Side Reactions: The formation of the active ester is extremely rapid, outcompeting other potential side reactions. The HOAt-based esters formed by HATU are particularly effective due to anchimeric assistance from the pyridine nitrogen, which accelerates the subsequent amidation step. The general order of effectiveness for hindered couplings is: HATU > HBTU > EDC/HOBt > EDC alone .
| Coupling Agent | Class | Key Byproducts | Suitability for Hindered Acids |
| DCC/EDC | Carbodiimide | Dicyclohexylurea (DCU), EDC-urea | Poor; promotes N-acylurea formation [1][5] |
| EDC/HOBt | Carbodiimide + Additive | EDC-urea, HOBt | Moderate; can work but may require forcing conditions |
| HBTU/TBTU | Uronium/Guanidinium Salt | Tetramethylurea, HOBt | Good; a significant improvement over carbodiimides |
| HATU | Uronium/Guanidinium Salt | Tetramethylurea, HOAt | Excellent; often the reagent of choice for difficult couplings [4] |
| T3P® | Phosphonic Anhydride | Polyphosphonic acids | Good to Excellent; a powerful dehydrating agent |
| Acyl Fluoride | Acid Halide | Fluoride salts | Excellent; requires a two-step, one-pot procedure but is very effective [6] |
Question 3: I'm still getting low yields even with HATU. What other parameters can I optimize?
Answer: If a powerful coupling reagent like HATU is not sufficient, you should investigate your reaction conditions, particularly the base and solvent.
-
Base Selection: The choice of base is critical.
-
Avoid Nucleophilic Bases: Pyridine and other nucleophilic amines can react with the activated acid, consuming it in a non-productive pathway. [7] * Use a Hindered Base: Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Its steric bulk prevents it from acting as a nucleophile while effectively scavenging the acid produced during the reaction.
-
Stoichiometry: Use at least 2.0 equivalents of DIPEA: one to deprotonate the carboxylic acid's ammonium salt (if applicable) and one to neutralize the HCl or HPF₆ generated during the activation step. Some protocols for very difficult couplings call for up to 3-4 equivalents.
-
-
Solvent Effects:
-
Polar Aprotic Solvents are Preferred: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate all components of the reaction.
-
Avoid Protic Solvents: Alcohols or water will compete with the amine as nucleophiles.
-
Low Polarity Solvents: Dichloromethane (DCM) or chloroform can sometimes minimize rearrangement side reactions with carbodiimides, but for uronium salt couplings, polar solvents are generally superior for solubility and reaction rates. [1]
-
-
Temperature and Reaction Time:
-
While most amidations are run at room temperature, stubborn couplings can be gently heated (e.g., to 40-50 °C) to increase the reaction rate. [6]Monitor carefully for decomposition.
-
Extend the reaction time. Hindered couplings are slow; allow the reaction to proceed for 12-24 hours before quenching.
-
Question 4: Are there alternative activation methods beyond standard coupling reagents?
Answer: Yes. When even the most potent coupling reagents fail, converting the carboxylic acid to an acyl halide (chloride or fluoride) is a robust, classical alternative. [2]This method decouples the activation step from the amidation step.
Acyl Fluoride Method: A protocol using cyanuric fluoride or other fluorinating agents has proven highly effective for coupling sterically hindered acids and electron-deficient amines. [6] Acyl Chloride Method: This is a more traditional approach.
-
Activation: The carboxylic acid is first converted to the highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. [2][8]A catalytic amount of DMF is often used to generate the Vilsmeier reagent in situ, which is the active catalyst. [9]2. Amidation: After removing the excess chlorinating agent in vacuo, the crude acyl chloride is dissolved in an aprotic solvent and treated with the amine, typically in the presence of a base like triethylamine or DIPEA to scavenge the generated HCl. [9]
Caption: Workflow for the two-step acyl chloride amidation method.
Caution: Acyl chlorides are sensitive to moisture and highly reactive. This method is extremely effective but requires careful handling of reagents and anhydrous conditions.
Recommended Protocol: HATU-Mediated Amidation
This protocol is a robust starting point for the amidation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
Materials:
-
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).
-
Add the amine (1.1 eq) to the solution, followed by HATU (1.2 eq).
-
Add DIPEA (3.0 eq) dropwise to the stirred solution at room temperature. The solution may turn yellow.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization, depending on the physical properties of the target amide.
References
-
Wikipedia. "Carbodiimide." Available at: [Link]
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides." The Journal of Organic Chemistry, 69(25), 8984–8986. Available at: [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 13(47), 11496–11500. Available at: [Link]
-
Bode, J. W. (2012). "The Synthesis of Sterically Hindered Amides." CHIMIA International Journal for Chemistry, 66(4), 235-239. Available at: [Link]
-
"Uronium/Guanidinium Salts." Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Available at: [Link]
-
Aapptec Peptides. "Carbodiimides and Additives." (2021). Available at: [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 78(9), 4512–4523. Available at: [Link]
-
Vitaku, E., & Njardarson, J. T. (2020). "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts, 10(11), 1269. Available at: [Link]
-
Zare, S., Merad, J., Le Coguiec, F., Berhault, Y., & Besson, T. (2022). "Base-promoted direct amidation of esters: beyond the current scope and practical applications." RSC Advances, 12(32), 20697–20706. Available at: [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 78(9), 4512–4523. Available at: [Link]
-
American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination." (2014). Available at: [Link]
-
Zhang, P., & MacMillan, D. W. C. (2018). "Direct Amidation of Tertiary N-Benzylamines." Organic Letters, 20(21), 6952–6956. Available at: [Link]
-
Van der Veken, P., et al. (2005). "Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents." The Journal of Organic Chemistry, 70(19), 7575–7585. Available at: [Link]
-
Fisher Scientific. "Amide Synthesis." Available at: [Link]
-
Organic Chemistry Portal. "Amide synthesis by acylation." Available at: [Link]
-
"The Uronium/Guanidinium Peptide Coupling Reagents." Fields, G. B., Ed.; Methods in Enzymology, Vol. 289; Academic Press: New York, 1997; pp 104-108. Available at: [Link]
-
Encyclopedia.pub. "Direct Amidations of Carboxylic Acids with Amines." (2023). Available at: [Link]
-
Organic Chemistry Portal. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." Available at: [Link]
-
ResearchGate. "Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates." (2025). Available at: [Link]
-
ResearchGate. "The Synthesis of Sterically Hindered Amides." (2025). Available at: [Link]
-
Chemistry LibreTexts. "Making Amides from Carboxylic Acids." (2023). Available at: [Link]
- Google Patents. "CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
- Google Patents. "EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Oriental Journal of Chemistry. "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Available at: [Link]
- Google Patents. "CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
-
Silsource. "Coupling Agents Supplier & Distributor." Available at: [Link]
-
ResearchGate. "Why did my amide syntesis does not work?" (2021). Available at: [Link]
-
PubChem. "2,2,3,3-Tetramethylcyclopropanecarboxylic acid." Available at: [Link]
Sources
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. users.uniwa.gr [users.uniwa.gr]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization and Troubleshooting for 2,2,3,3-Tetramethylcyclopropanecarboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide. This document is designed for researchers, chemists, and drug development professionals, providing in-depth protocols, optimization strategies, and robust troubleshooting advice. Our goal is to equip you with the necessary technical insights to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.
Synthesis Overview & Key Reactions
2,2,3,3-Tetramethylcyclopropanecarboxamide is a valuable compound, often explored for its potential in medicinal chemistry and as a key intermediate in the synthesis of various target molecules, including pesticides and pharmaceuticals.[1][2] The most common and scalable synthetic approach involves a two-stage process: first, the construction of the sterically hindered cyclopropane ring to form the carboxylic acid precursor, followed by its conversion to the primary amide.
The overall synthetic pathway can be visualized as follows:
Sources
Technical Support Center: Stability and Degradation of 2,2,3,3-Tetramethylcyclopropanecarboxamide
Welcome to the technical support center for 2,2,3,3-Tetramethylcyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on stability testing and understanding the potential degradation pathways of this unique molecule. Our goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction: The Significance of Stability Testing
2,2,3,3-Tetramethylcyclopropanecarboxamide possesses a sterically hindered cyclopropane ring coupled with an amide functional group. This structure presents unique stability characteristics that must be thoroughly investigated to ensure the safety, efficacy, and shelf-life of any potential drug product.[1] Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2][3] This guide will walk you through the key aspects of designing and interpreting these studies in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for 2,2,3,3-Tetramethylcyclopropanecarboxamide?
Based on the amide functional group, the primary degradation pathways to investigate are hydrolysis, oxidation, photolysis, and thermal degradation.[9]
-
Hydrolytic Degradation: Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid and ammonia.[10][11][12][13] The bulky tetramethylcyclopropyl group might sterically hinder this process compared to a less substituted amide.
-
Oxidative Degradation: While the amide bond itself is relatively stable to oxidation, the overall molecule could be susceptible, particularly if there are trace impurities or if formulated with excipients that generate reactive oxygen species.[14][15]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Amides can undergo Norrish Type I and Type II reactions, leading to bond cleavage.[16]
-
Thermal Degradation: At elevated temperatures, amides can undergo decomposition.[17] The specific degradation products will depend on the conditions.
Q2: How do I design a forced degradation study for this compound in line with ICH guidelines?
Forced degradation studies, also known as stress testing, are essential for identifying potential degradants and establishing the stability-indicating nature of your analytical methods.[3] According to ICH Q1A(R2) guidelines, you should expose 2,2,3,3-Tetramethylcyclopropanecarboxamide to a variety of stress conditions.[4][5][6][8]
A typical forced degradation study design is summarized in the table below:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Amide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Amide bond cleavage |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of oxidized species |
| Thermal Degradation | Solid-state at 80°C for 48 hours | Decomposition |
| Photostability | ICH Q1B recommended light exposure (e.g., 1.2 million lux hours and 200 W h/m²) | Photolytic cleavage |
It is crucial to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.
Q3: My analytical method (e.g., HPLC) is not showing any degradation peaks. How should I troubleshoot this?
If you are not observing degradation, consider the following:
-
Insufficient Stress: The conditions may not be harsh enough to induce degradation. You can incrementally increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of exposure.
-
Steric Hindrance: The tetramethylcyclopropyl group is bulky and may be protecting the amide bond from attack. More forcing conditions may be necessary.
-
Inappropriate Analytical Method:
-
Co-elution: The degradants may be co-eluting with the parent peak. Review your peak purity data (e.g., from a PDA detector).
-
Lack of Chromophore: Some potential degradants, like 2,2,3,3-tetramethylcyclopropanecarboxylic acid, may have a weak or no UV chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Volatility: Degradation products could be volatile and lost during sample preparation.
-
-
High Intrinsic Stability: It's possible the molecule is inherently very stable under the tested conditions.
Q4: What are the likely structures of the primary degradants from hydrolytic degradation?
The most probable degradation pathway under acidic or basic hydrolytic stress is the cleavage of the amide bond.
Caption: Hydrolytic degradation of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
Under acidic conditions, the reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[12][18] In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[10][11]
Troubleshooting Guides
Issue 1: Significant loss of parent compound but no corresponding increase in degradation product peaks.
| Potential Cause | Troubleshooting Steps |
| Degradant is not detected by the analytical method. | 1. Check for UV absorbance: If using a UV detector, ensure the expected degradants have a chromophore. If not, consider alternative detection methods like MS, CAD, or ELSD. 2. Mass Balance: Calculate the mass balance. A significant deviation from 100% suggests undetected products. |
| Degradant is volatile. | 1. Use a headspace GC-MS to analyze for volatile degradants. 2. Minimize sample heating and evaporation steps during preparation. |
| Degradant is adsorbing to the column or vials. | 1. Try a different column chemistry. 2. Use silanized vials. |
| Precipitation of degradant. | 1. Visually inspect the stressed samples for any precipitate. 2. Analyze the precipitate separately if possible. |
Issue 2: Inconsistent results between batches of the compound.
| Potential Cause | Troubleshooting Steps |
| Presence of impurities that catalyze degradation. | 1. Thoroughly characterize the impurity profile of each batch. 2. Spike a pure batch with identified impurities to see if they accelerate degradation. |
| Differences in crystalline form (polymorphism). | 1. Perform solid-state characterization (e.g., XRD, DSC) on each batch. Different polymorphs can have different stabilities. |
| Variability in experimental conditions. | 1. Ensure precise control over temperature, humidity, and light exposure for all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation via Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 2,2,3,3-Tetramethylcyclopropanecarboxamide in a suitable solvent (e.g., acetonitrile/water).
-
Stress Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of water instead of HCl.
-
-
Incubation: Incubate both the stressed sample and the control at 60°C for 48 hours.
-
Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the stressed sample with an equivalent amount of 0.1 M NaOH. Dilute both samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A good starting point for a stability-indicating method would be a reversed-phase HPLC method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector (scan 200-400 nm) and/or Mass Spectrometer.
This method should be validated for specificity by analyzing the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.
Caption: Workflow for forced degradation and analysis.
References
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (n.d.).
- Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025).
- mechanism of amide hydrolysis. (2019). YouTube.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
- Q1A(R2) Guideline - ICH. (n.d.).
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).
- The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland.
- Types of Amide Hydrolysis. (n.d.). BYJU'S.
- Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
- Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. (n.d.). ResearchGate.
- the hydrolysis of amides. (n.d.). Chemguide.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. onyxipca.com [onyxipca.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drum.lib.umd.edu [drum.lib.umd.edu]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Brain Penetration of 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPCA) Analogues
Last Updated: 2026-01-16
Introduction
The 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCPCA) scaffold presents a unique and promising framework in modern drug discovery. The embedded cyclopropane ring offers notable advantages, including enhanced metabolic stability and conformational rigidity, which can lead to improved potency and selectivity.[1][2][3] However, a significant hurdle in the development of TMCPCA analogues for central nervous system (CNS) indications is achieving sufficient penetration across the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that protects the brain, but in doing so, it restricts the entry of over 98% of small-molecule drugs.[4][5][6]
This guide provides a comprehensive technical resource for researchers and drug development professionals working to optimize the brain penetration of TMCPCA analogues. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental workflows. We will delve into the underlying principles of BBB transport, offer actionable strategies for structural modification, and provide detailed protocols for assessing brain penetration.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead TMCPCA analogue shows excellent in vitro potency but has a low brain-to-plasma ratio (Kp) in our initial animal studies. What are the likely causes?
A1: A low Kp value, despite high potency, is a classic challenge in CNS drug development and typically points to one or more of the following issues at the blood-brain barrier:
-
Low Passive Permeability: The BBB is a lipid-like barrier, and compounds must possess a suitable degree of lipophilicity to passively diffuse across it.[6][7] Your TMCPCA analogue may be too polar. Key physicochemical properties to evaluate are:
-
Lipophilicity (cLogP/D): Is it within the optimal range for BBB penetration (typically 1-5)?
-
Polar Surface Area (PSA): Is the PSA greater than 60-70 Ų? A higher PSA often correlates with poor BBB penetration.[8]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede BBB crossing.[7][9]
-
-
Active Efflux Transport: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[10][11][12] Your TMCPCA analogue could be a substrate for one of these transporters.
-
High Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB.[13][14] High binding to plasma proteins like albumin can severely limit the free concentration of your compound.
Q2: How can I determine if my TMCPCA analogue is a substrate for P-glycoprotein (P-gp) efflux?
A2: Identifying P-gp substrate liability is a critical step.[12] Here's a tiered approach:
-
In Silico Modeling: Several computational models can predict the likelihood of a compound being a P-gp substrate based on its structural features. While not definitive, this is a good first screen.
-
In Vitro Efflux Assays: The most common method involves using cell lines that overexpress P-gp, such as MDR1-MDCKII cells.[14] An efflux ratio is calculated by comparing the permeability of the compound in the basal-to-apical direction versus the apical-to-basal direction. A ratio significantly greater than 2 is indicative of active efflux.
-
In Vivo Studies with P-gp Inhibitors: Co-administration of your TMCPCA analogue with a known P-gp inhibitor (e.g., elacridar, tariquidar) in animal models can provide definitive evidence.[4] A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Q3: What structural modifications can I make to my TMCPCA analogue to improve its brain penetration?
A3: A systematic medicinal chemistry approach is required, focusing on optimizing the physicochemical properties of your molecule.[15][16][17]
-
Increase Lipophilicity:
-
Reduce Polar Surface Area (PSA) and Hydrogen Bonding:
-
Strategy: Mask polar functional groups like hydroxyls and amines through methylation, esterification, or by incorporating them into heterocyclic rings. Aim for a PSA below 60-70 Ų.[8]
-
-
Mitigate P-gp Efflux:
-
Strategy: This is often the most challenging. Subtle structural changes can disrupt recognition by P-gp. Strategies include:
-
-
Prodrug Approach:
-
Strategy: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[4][19][20] A common strategy for CNS delivery is to create a more lipophilic prodrug that can cross the BBB and then be enzymatically cleaved to release the active, more polar parent compound within the brain.[21][22]
-
The following decision-making workflow can guide your optimization strategy:
graph TD { A[Start: Low Brain Penetration] --> B{Assess Physicochemical Properties}; B --> C{cLogP < 1 or > 5?}; C -- Yes --> D[Increase/Decrease Lipophilicity]; B --> E{PSA > 70 Ų?}; E -- Yes --> F[Mask Polar Groups]; B --> G{P-gp Substrate?}; G -- Yes --> H[Modify Structure to Reduce Efflux]; D --> I[Re-evaluate in vitro/in vivo]; F --> I; H --> I; I --> J{Improved Brain Penetration?}; J -- No --> B; J -- Yes --> K[Lead Optimization Complete]; }
Caption: Iterative cycle for optimizing brain penetration.Q4: My attempts to increase lipophilicity have led to poor solubility. How can I overcome this trade-off?
A4: This is a common dilemma in drug discovery. Here are some strategies:
-
Formulation Approaches: For preclinical studies, consider using formulation vehicles such as cyclodextrins, co-solvents (e.g., DMSO, PEG-400), or lipid-based formulations to improve solubility.[23]
-
Intranasal Delivery: This route can bypass the BBB for certain molecules, offering a direct pathway to the CNS.[24][25][26] Formulations can be optimized for nasal retention and absorption.[23]
-
Prodrugs: As mentioned earlier, a more soluble prodrug can be designed to release the less soluble active compound after crossing the BBB.
-
Targeted Structural Modifications: Instead of adding large, greasy functional groups, consider more subtle changes like the strategic placement of a fluorine atom, which can increase lipophilicity without significantly impacting solubility.
II. Experimental Protocols & Workflows
Protocol 1: In Vitro Assessment of BBB Permeability using a PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion across the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the 96-well filter plate with a solution of porcine brain lipid in dodecane.
-
Prepare Donor and Acceptor Solutions: Dissolve test and control compounds in PBS to a final concentration of 10 µM. Fill the wells of the acceptor plate with fresh PBS.
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
Add Donor Solution: Add the donor solutions containing the test compounds to the filter plate wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Protocol 2: In Vivo Pharmacokinetic Study to Determine Brain-to-Plasma Ratio (Kp)
This protocol outlines a basic procedure for assessing the brain penetration of a TMCPCA analogue in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Test compound formulated in a suitable vehicle
-
Dosing equipment (e.g., oral gavage needles, IV catheters)
-
Blood collection supplies (e.g., heparinized tubes)
-
Anesthesia and euthanasia agents
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the test compound to a cohort of rats at a predetermined dose and route (e.g., 10 mg/kg, per os).
-
Blood and Brain Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals. Collect trunk blood into heparinized tubes and immediately harvest the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Weigh the brain and homogenize it in a known volume of PBS or saline.
-
-
Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate Kp: The brain-to-plasma ratio (Kp) is calculated for each time point as: Kp = C_brain / C_plasma Where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in the plasma.
The following workflow illustrates the process of assessing and optimizing brain penetration:
Caption: Integrated workflow for CNS drug discovery.III. Data Interpretation & Key Parameters
The following table summarizes key parameters and their desirable ranges for CNS drug candidates:
| Parameter | Symbol | Desirable Range | Significance |
| Molecular Weight | MW | < 450 Da | Smaller molecules generally have better BBB permeability.[7] |
| Lipophilicity | cLogP | 1 - 5 | Balances solubility and membrane permeability.[8] |
| Polar Surface Area | PSA | < 70 Ų | Lower PSA is associated with better passive diffusion.[8] |
| Hydrogen Bond Donors | HBD | < 3 | Fewer HBDs reduce polarity.[8] |
| Brain-to-Plasma Ratio | Kp | > 1 | Indicates accumulation in the brain. |
| Unbound Brain-to-Plasma Ratio | Kp,uu | ~ 1 | Suggests passive diffusion is the primary mechanism of brain entry.[27] |
| P-gp Efflux Ratio | ER | < 2 | Indicates the compound is not a significant substrate for P-gp. |
IV. Conclusion
Enhancing the brain penetration of 2,2,3,3-tetramethylcyclopropanecarboxamide analogues is a multifaceted challenge that requires a deep understanding of the blood-brain barrier and a systematic approach to medicinal chemistry and pharmacokinetic evaluation. By carefully considering the physicochemical properties of your compounds, assessing for P-gp efflux liability, and employing a rational design strategy, it is possible to overcome the hurdles of CNS drug delivery. This guide serves as a starting point for troubleshooting common issues and implementing effective experimental workflows.
References
-
Shityakov, S., & Förster, C. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmaceutical Investigation, 44(7), 465–476. [Link]
-
Xia, X., et al. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications, 57(67), 8314-8328. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173. [Link]
-
Di, L. (2015). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Molecules, 20(8), 14353-14387. [Link]
-
Xia, X., et al. (2021). Prodrug strategy for enhanced therapy of central nervous system disease. Chemical Communications, 57(67), 8314-8328. [Link]
-
Unknown. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Apolloscientific. [Link]
-
Schinkel, A. H. (1999). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Advances in Experimental Medicine and Biology, 475, 241-251. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
-
Levin, V. A. (1980). Physicochemical considerations and pharmacokinetic behavior in delivery of drugs to the central nervous system. Cancer Treatment Reports, 64(4-5), 551-558. [Link]
-
Unknown. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Apolloscientific. [Link]
-
Helms, H. C., et al. (2016). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 8(1), 12. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152–13173. [Link]
-
Thomas, F., et al. (2023). The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. Clinical and Translational Science, 16(10), 1855-1870. [Link]
-
Unknown. (n.d.). Physicochemical determinants of blood brain barrier penetrating molecules. Research Journal of Pharmacy and Technology. [Link]
-
Nicolazzo, J. A., & Wen, L. (2022). The role of the efflux transporter, P‐glycoprotein, at the blood–brain barrier in drug discovery. British Journal of Pharmacology, 179(14), 3687-3700. [Link]
-
Ghose, A. K., et al. (2012). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 55(13), 5762–5778. [Link]
-
Al-Hilal, T. A., & Alam, F. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 11(8), 392. [Link]
-
Unknown. (n.d.). What is CNS pharmacokinetics and how is it measured?. Inotiv. [Link]
-
Unknown. (n.d.). What characteristics of compounds cross the blood-brain barrier?. Patsnap. [Link]
-
Colas, A., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Thomas, F., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Clinical and Translational Science, 16(10), 1855–1870. [Link]
-
Bhalerao, A., et al. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]
-
Tournier, N., et al. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics, 105(4), 841–844. [Link]
-
Cucullo, L., et al. (2016). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neuroanatomy, 10, 1. [Link]
-
Gunjalli, G. (2018). Formulation Strategies to Enhance Nose-to-Brain Delivery of Drugs. University of Otago. [Link]
-
Trippier, P. C. (2016). Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration. Current Medicinal Chemistry, 23(24), 2649-2663. [Link]
-
Chen, Y., et al. (2018). Current Strategies for Brain Drug Delivery. Pharmaceutics, 10(1), 17. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Zhang, Y., et al. (2024). Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability. Journal of Nanobiotechnology, 22(1), 221. [Link]
-
Ju, R.-J., et al. (2018). Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. Expert Opinion on Drug Delivery, 15(1), 51-64. [Link]
-
Singh, S., et al. (2020). Formulation strategies for nose-to- brain delivery of therapeutic molecules. In Nanoparticles for Brain Drug Delivery (pp. 149-170). Elsevier. [Link]
-
Unknown. (2024). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Request PDF. [Link]
-
Loryan, I. (2016). Insight into the Pharmacokinetics of CNS Drugs: the Species-Independent Brain Tissue Binding Phenomenon. Sygnature Discovery. [Link]
-
Gandelman, M. S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1131–1157. [Link]
-
Di, L., & Kerns, E. H. (2008). Strategies to assess blood-brain barrier penetration. Expert Opinion on Drug Discovery, 3(6), 677-687. [Link]
-
Paiva-Santos, A. C., et al. (2019). Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil. Pharmaceutics, 11(2), 61. [Link]
-
Loryan, I., & Hammarlund-Udenaes, M. (2019). Assessing central nervous system drug delivery. Expert Opinion on Drug Delivery, 16(10), 1045-1056. [Link]
-
Unknown. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Aragen. [Link]
-
Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx, 2(1), 3–14. [Link]
-
Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development, 8(4), 505-512. [Link]
-
Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development. [Link]
-
Syvänen, S., & Lindhe, O. (2016). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Current Drug Metabolism, 17(2), 147–159. [Link]
-
Pardridge, W. M. (2012). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. Therapeutic Delivery, 3(1), 103–118. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 17. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. namiki-s.co.jp [namiki-s.co.jp]
- 19. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Research Portal [ourarchive.otago.ac.nz]
- 25. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Off-Target Effects of 2,2,3,3-Tetramethylcyclopropanecarboxamide in Cellular Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing 2,2,3,3-Tetramethylcyclopropanecarboxamide and related compounds in cellular assays. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the complexities of its mechanism of action and potential off-target effects. Our goal is to empower you to generate robust and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding 2,2,3,3-Tetramethylcyclopropanecarboxamide, its likely biological targets, and the nature of off-target effects.
Q1: What is the likely primary target of 2,2,3,3-Tetramethylcyclopropanecarboxamide?
While 2,2,3,3-Tetramethylcyclopropanecarboxamide itself is not extensively characterized as a potent, selective inhibitor in the public domain, its core structure is closely related to known inhibitors of Monocarboxylate Transporters (MCTs) , particularly MCT1 and MCT4. The carboxylic acid precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, shares features with other small molecules designed to block the transport of monocarboxylates like lactate and pyruvate across the cell membrane.[1] It is plausible that the carboxamide acts as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid, or that it possesses inhibitory activity itself. Therefore, for the purpose of troubleshooting, we will proceed with the hypothesis that the intended target of this compound is an MCT.
Q2: What are on-target versus off-target effects in the context of an MCT inhibitor?
On-target effects are the direct biochemical and cellular consequences of inhibiting MCTs. Given that MCTs, such as MCT1 and MCT4, are crucial for exporting lactate produced during glycolysis, on-target effects of their inhibition include:
-
Increased intracellular lactate concentration.
-
Decreased extracellular lactate concentration.
-
Intracellular acidification (a drop in intracellular pH) due to the co-transport of protons with lactate.[1][2]
-
A subsequent reduction in the rate of glycolysis due to product inhibition.
Off-target effects , conversely, are cellular responses caused by the compound interacting with other proteins or processes in the cell.[3] These can be a significant source of confounding data and may include:
-
Inhibition of other transporters or enzymes.
-
Induction of cellular stress pathways unrelated to MCT inhibition.
-
Alteration of mitochondrial function through mechanisms independent of lactate transport.
-
Non-specific cytotoxicity due to membrane disruption or other mechanisms.
Q3: Why is my cell viability assay (e.g., MTT, resazurin) showing an unexpected increase in signal at certain concentrations of the inhibitor?
This is a common and important observation. While high concentrations of an effective MCT inhibitor are expected to be cytotoxic, some concentrations may lead to an increase in metabolic activity as measured by tetrazolium-based assays (like MTT) or resazurin. This can be due to:
-
A hormetic stress response: Cells may transiently increase their metabolic rate to counteract the stress induced by the compound.[4]
-
Reductive potential of the compound: The compound itself might directly reduce the assay reagent, leading to a false-positive signal for viability.[4]
-
A shift in metabolism: Inhibition of lactate export can force cells to rely more heavily on mitochondrial respiration, which can, in some contexts, increase the reduction of these dyes.[5]
It is crucial to complement these viability assays with direct cell counting (e.g., using Trypan blue) or imaging-based methods to get an accurate measure of cell number and health.
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when using 2,2,3,3-Tetramethylcyclopropanecarboxamide in cellular assays.
Issue 1: High Degree of Cell Death at Low Concentrations in Some Cell Lines but Not Others
Potential Cause: The sensitivity of a cell line to MCT inhibition is highly dependent on its metabolic phenotype.
-
Highly glycolytic cells (Warburg effect): Cancer cells that rely heavily on glycolysis for ATP production are critically dependent on MCTs (especially MCT1 and MCT4) to export the large amounts of lactate produced.[1] These cells are generally more sensitive to MCT inhibitors.
-
Oxidative cells: Cells that primarily use mitochondrial oxidative phosphorylation may be less sensitive to MCT inhibition as they produce less lactate. They may even use MCTs to import lactate as a fuel source.
-
MCT expression levels: The relative expression of MCT1, MCT4, and other isoforms can dictate sensitivity. For example, a cell line expressing high levels of MCT4 might be less sensitive to an MCT1-selective inhibitor.
Troubleshooting Steps:
-
Characterize the metabolic phenotype of your cell lines: Use a Seahorse analyzer or similar technology to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine if your cells are primarily glycolytic or oxidative.
-
Assess MCT expression: Perform qPCR or western blotting to determine the relative expression levels of MCT1 and MCT4 in your panel of cell lines.
-
Correlate sensitivity with phenotype: Plot the IC50 values of your compound against the ECAR/OCR ratio and MCT1/MCT4 expression levels. A strong correlation suggests on-target activity.
Issue 2: Inconsistent IC50 Values Between Experiments
Potential Cause: Variability in experimental conditions can significantly impact the apparent potency of an MCT inhibitor.
-
Cell density: Higher cell densities lead to faster accumulation of lactate in the medium, which can alter the metabolic state of the cells and their response to the inhibitor.
-
Media composition: The concentration of glucose and other nutrients in the medium can affect the rate of glycolysis and, consequently, the reliance on MCTs.
-
Compound stability and solubility: The compound may be unstable in solution or may precipitate at higher concentrations.[6]
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of viable cells are seeded for each experiment. Perform cell counts immediately before plating.
-
Use consistent media formulations: Use the same batch of media and serum for a set of experiments whenever possible.
-
Check compound solubility: Visually inspect your compound dilutions for any signs of precipitation. Consider preparing fresh stock solutions for each experiment.
-
Run a positive control: Include a well-characterized MCT inhibitor (e.g., AZD3965 or AR-C155858) in your assays to benchmark your results.
Issue 3: The Observed Phenotype Does Not Correlate with Lactate Buildup
Potential Cause: The observed cellular phenotype (e.g., apoptosis, cell cycle arrest) may be due to an off-target effect of the compound.
Troubleshooting Steps:
-
Directly measure lactate transport: Perform a lactate efflux assay to confirm that your compound is indeed inhibiting lactate transport at the concentrations that produce the phenotype of interest.
-
Perform a rescue experiment: If the phenotype is due to on-target MCT inhibition, it should be at least partially rescued by providing the cells with an alternative energy source that bypasses the need for high glycolytic flux, such as pyruvate or ketone bodies.
-
Use a structurally distinct inhibitor: If available, test another MCT inhibitor with a different chemical scaffold. If this second inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown/knockout: The most definitive way to validate an on-target effect is to use siRNA, shRNA, or CRISPR to reduce the expression of the target MCT. The phenotype of genetic knockdown should mimic the effect of the small molecule inhibitor.
Key Experimental Protocols
Protocol 1: Lactate Efflux Assay
This protocol measures the rate of lactate export from cells and is a direct measure of MCT activity.
-
Cell Seeding: Plate cells in a 24-well plate and grow to ~80-90% confluency.
-
Pre-incubation: Wash the cells with a glucose-free and serum-free medium. Pre-incubate the cells with 2,2,3,3-Tetramethylcyclopropanecarboxamide or a vehicle control in this medium for 1-2 hours.
-
Lactate Loading: Add a high concentration of glucose (e.g., 25 mM) to the medium to stimulate glycolysis and lactate production. Incubate for 30-60 minutes.
-
Measurement of Extracellular Lactate: At various time points, collect a small aliquot of the culture medium.
-
Lactate Quantification: Measure the lactate concentration in the collected medium using a commercially available colorimetric or fluorescent lactate assay kit.
-
Data Analysis: Plot the extracellular lactate concentration over time. A decrease in the rate of lactate accumulation in the medium in the presence of the compound indicates inhibition of lactate efflux.
Protocol 2: Cell Viability Assay with Nutrient Rescue
This protocol helps to distinguish between on-target metabolic effects and off-target cytotoxicity.
-
Cell Seeding: Seed cells at a low density in a 96-well plate.
-
Preparation of Media: Prepare complete media and media supplemented with a rescue nutrient, such as 10 mM sodium pyruvate.
-
Compound Treatment: Treat the cells with a serial dilution of 2,2,3,3-Tetramethylcyclopropanecarboxamide in both the complete and the rescue media.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using a method that relies on cell counting (e.g., crystal violet staining or an imaging-based cell counter).
-
Data Analysis: Compare the dose-response curves in the complete and rescue media. A rightward shift in the IC50 curve in the rescue media suggests that the compound's toxicity is at least partially due to the on-target inhibition of MCTs.
Data Summary and Visualization
Table 1: Troubleshooting Summary
| Observed Problem | Potential On-Target Cause | Potential Off-Target Cause | Recommended Action |
| Variable IC50 values | Inconsistent cell density or metabolic state | Compound instability or precipitation | Standardize cell seeding, use consistent media, check compound solubility. |
| Unexpected increase in viability assay signal | Hormetic stress response or metabolic shift | Direct reduction of assay reagent by the compound | Use direct cell counting to confirm viability, test for compound interference with the assay. |
| Cell death in oxidative cell lines | High compound concentration leading to non-specific effects | Inhibition of a critical off-target protein | Perform lactate efflux and rescue experiments, test a structurally unrelated MCT inhibitor. |
| Phenotype without lactate accumulation | The compound affects a downstream signaling pathway sensitive to metabolic shifts | The compound has a different primary target | Use genetic knockdown of MCTs to see if the phenotype is replicated. |
Visualizing Mechanisms and Workflows
On-Target vs. Off-Target Effects of an MCT Inhibitor
Caption: Proposed on-target and potential off-target mechanisms of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
Experimental Workflow for Target Validation
Caption: A workflow for validating the on-target effects of 2,2,3,3-Tetramethylcyclopropanecarboxamide.
References
-
Semantic Scholar. (n.d.). Small Molecule Therapeutics Inhibition of Monocarboxylate Transporter-1 ( MCT 1 ) by AZD 3965 Enhances Radiosensitivity by Reducing Lactate Transport. Retrieved from [Link]
- Icard, P., & Lincet, H. (2012). Exploring monocarboxylate transporter inhibition for cancer treatment. Journal of Cancer Therapy, 3(6), 1086-1094.
- Bailey, C. P., & Smith, D. A. (2023). Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective. Archives of Toxicology, 97(9), 2361-2376.
- Leung, K. (2011). 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide. In Molecular Imaging and Contrast Agent Database (MICAD).
-
PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
- Tripodi, F., & Tisi, R. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. Pharmaceuticals, 12(1), 17.
- Beloueche-Babari, M., Jackson, A., Al-Sadah, M. A. I., & Steven, A. (2019). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. bioRxiv.
-
ResearchGate. (n.d.). Cell‐based screening identifies novel MCT4 inhibitors suppressing.... Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
- Schiedel, M., Lehotzky, A., & Madsen, A. S. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 13(13), 1333-1342.
- Royce, L. A., & Meadows, A. L. (2013). Understanding biocatalyst inhibition by carboxylic acids. Applied microbiology and biotechnology, 97(11), 4767-4782.
- Royce, L. A., Liu, P., Stebbins, M. J., Hanson, B. C., & Jarboe, L. R. (2013). The effects of C6-C12 straight-chain carboxylic acids on Escherichia coli. Applied microbiology and biotechnology, 97(15), 6767-6778.
- Romero, A. G., McCall, R. B., & Piercey, M. F. (1994). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Journal of medicinal chemistry, 37(7), 967-974.
- Lulla, A., & DeBerardinis, R. J. (2024). Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides That Target Primary Glioma Stem-like Cells. Journal of medicinal chemistry.
- Sun, L., Liang, C., & Shirazian, S. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119.
- Gilla, G., Anusha, M., & Sravya, G. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
Sources
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 2. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Detecting 2,2,3,3-Tetramethylcyclopropanecarboxamide Impurities
Welcome to the technical support center dedicated to the robust analysis of 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPCA) and its associated impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API). Ensuring the purity of TMCPCA is paramount for the safety and efficacy of the final drug product. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical method development and execution.
The Criticality of Impurity Profiling for TMCPCA
Impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including raw materials, intermediates, by-products of the manufacturing process, or degradation of the final product.[1] Even minute quantities of these impurities can potentially compromise the quality and safety of the pharmaceutical product.[1] Therefore, the identification and control of impurities are not only essential for patient safety but also a stringent requirement for regulatory compliance.[1][2]
The synthesis of TMCPCA can involve several steps, starting from 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is then converted to an acid chloride intermediate before reacting with ammonia.[3] Potential impurities can be introduced at any of these stages. For instance, unreacted starting materials or by-products from side reactions can persist in the final product.
A well-defined and validated analytical method is crucial for accurately identifying and quantifying these impurities.[4][5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose, often coupled with Mass Spectrometry (MS) for structural elucidation of unknown impurities.[1][6]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the analysis of organic impurities in pharmaceutical products.[1] A robust HPLC method should be able to separate all potential impurities from the main API peak and from each other.[2][7]
Common HPLC Issues & Solutions
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for the TMCPCA or impurity peaks?
Answer:
Peak tailing or fronting in HPLC can be attributed to several factors. One common cause is the interaction of basic analytes with acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for the analytes. For amine-containing compounds, a slightly acidic mobile phase can help to protonate the analytes and reduce tailing.
-
Use of End-Capped Columns: Employing an end-capped C18 or C8 column can minimize the interaction with residual silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[8] Try diluting your sample and reinjecting.
-
Column Contamination: Contaminants from previous injections can interact with your analytes. Implement a robust column washing procedure between runs.
Question: I am struggling to achieve adequate resolution between two closely eluting impurity peaks. What can I do?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system. Here are some strategies:
-
Modify Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity. A shallower gradient or even isocratic elution might be necessary for critical peak pairs.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent properties.
-
Alter Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 5 µm to a sub-2 µm particle column in UHPLC) will significantly enhance efficiency and resolution.
Question: My method is not sensitive enough to detect impurities at the required reporting threshold. How can I improve the limit of detection (LOD)?
Answer:
Enhancing sensitivity is crucial for detecting trace-level impurities.[9] Consider these approaches:
-
Increase Injection Volume: Injecting a larger volume of your sample will introduce more analyte onto the column, leading to a larger peak. However, be mindful of potential peak distortion.
-
Optimize Wavelength: Ensure you are using the optimal UV detection wavelength for your impurities of interest. A diode array detector (DAD) can be invaluable for determining the absorbance maxima of all components.
-
Use a More Sensitive Detector: If UV detection is insufficient, coupling your HPLC to a mass spectrometer (LC-MS) can provide significantly lower detection limits and also offer structural information.[6]
-
Sample Enrichment: If feasible, a sample pre-concentration step can be employed to increase the concentration of impurities before injection.
Experimental Workflow: HPLC Method Development
Caption: A typical workflow for HPLC analysis of TMCPCA impurities.
Troubleshooting Guide: Gas Chromatography (GC) Methods
GC is particularly useful for the analysis of volatile and semi-volatile impurities that may be present in TMCPCA, such as residual solvents.[1]
Common GC Issues & Solutions
Question: I am observing broad or split peaks in my GC chromatogram. What could be the cause?
Answer:
Broad or split peaks in GC can arise from several issues related to the injection, column, or detector.
-
Improper Injection Technique: A slow injection can cause the sample to vaporize in a non-uniform manner, leading to peak broadening. Ensure a fast and smooth injection.
-
Column Overloading: Injecting too much sample can saturate the column.[8] Dilute your sample and reinject.
-
Incompatible Solvent: The sample solvent should be compatible with the stationary phase. Using a highly polar solvent on a non-polar column can cause peak distortion.
-
Column Contamination or Degradation: Over time, the stationary phase can degrade or become contaminated. Baking out the column at a high temperature (within its specified limits) can sometimes resolve this. If not, the column may need to be replaced.
Question: My retention times are shifting between runs. How can I improve reproducibility?
Answer:
Consistent retention times are critical for reliable peak identification. Fluctuations can be caused by:
-
Unstable Oven Temperature: Ensure the GC oven temperature is stable and accurately controlled. Even small variations can affect retention times.
-
Inconsistent Carrier Gas Flow: Check for leaks in the gas lines and ensure the flow controller is functioning correctly.
-
Changes in Sample Matrix: Variations in the sample matrix can sometimes influence retention times.
-
Column Aging: As a column ages, its properties can change, leading to shifts in retention times. It may be necessary to trim the column or replace it.
Question: I suspect some impurities are not volatile enough for GC analysis. Are there alternative approaches?
Answer:
For non-volatile or thermally labile impurities, derivatization can be a viable option.[10] This process chemically modifies the analyte to increase its volatility. Silylation is a common derivatization technique that replaces active hydrogens with a silyl group, reducing polarity and increasing volatility.[10]
Alternatively, if derivatization is not suitable, HPLC would be the more appropriate technique for analyzing these types of impurities.
Experimental Workflow: GC Method for Residual Solvents
Caption: Workflow for residual solvent analysis in TMCPCA by Headspace GC.
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory requirements for impurity profiling?
A1: Regulatory agencies like the FDA and EMA have established guidelines for the control of impurities in drug substances. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for identifying, qualifying, and controlling impurities.[1] These guidelines define reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.
Q2: How do I validate an analytical method for impurity determination?
A2: Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[4][11] The key validation parameters, as outlined by the ICH, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[7][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What should I do if I detect an unknown impurity?
A3: The first step is to determine if the impurity is above the identification threshold defined by ICH guidelines. If it is, you will need to characterize its structure. This typically involves isolating the impurity, often using preparative HPLC, followed by structural elucidation using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] Once the structure is identified, a toxicological assessment may be required to evaluate its potential impact on patient safety.[14]
Q4: How can I ensure the long-term reliability of my analytical method?
A4: Beyond initial validation, it is important to implement system suitability tests for each analytical run.[7] These tests verify that the chromatographic system is performing adequately on the day of analysis. Typical system suitability parameters include retention time, peak area, resolution, and tailing factor. Monitoring these parameters over time can help to identify and address any gradual degradation in system performance.
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Technique |
| Reporting Threshold | ≥ 0.05% | HPLC, GC |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | HPLC-MS, GC-MS, NMR |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) | HPLC, GC |
| LOD for Impurities | 0.005% - 0.02% | HPLC-UV |
| LOQ for Impurities | 0.015% - 0.05% | HPLC-UV |
Note: These are general values and may vary depending on the specific method and regulatory requirements.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the TMCPCA sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[13]
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the percentage of each impurity using the area normalization method.
-
Protocol 2: Headspace GC-FID for Residual Solvent Analysis
-
Standard Preparation:
-
Prepare a stock standard solution containing all potential residual solvents at a concentration of approximately 1000 µg/mL in Dimethyl Sulfoxide (DMSO).
-
Prepare a working standard by diluting the stock standard to the desired concentration (e.g., corresponding to the ICH limit) in DMSO.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TMCPCA sample into a 20 mL headspace vial.
-
Add 1.0 mL of DMSO.
-
Seal the vial with a crimp cap.
-
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 min.
-
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Mode: Split (e.g., 10:1).
-
Oven Temperature Program:
-
Initial: 40 °C for 5 min.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 min at 220 °C.
-
-
Detector: FID at 250 °C.
-
-
Data Analysis:
-
Identify residual solvents by comparing retention times with the standard.
-
Quantify by comparing the peak area of each solvent in the sample to the corresponding peak area in the standard.
-
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
-
Validation Of Analytical Methods For Pharmaceutical Analysis. .
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Seqens.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- Identifying Unexpected Impurities In Drug Products. Nelson Labs.
- 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis. ChemicalBook.
- HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame.
- Gas Chrom
- 2.5E: GC Parameters. (2022). Chemistry LibreTexts.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. particle.dk [particle.dk]
- 5. wjarr.com [wjarr.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. agilent.com [agilent.com]
- 10. iptsalipur.org [iptsalipur.org]
- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 12. scielo.br [scielo.br]
- 13. padproject.nd.edu [padproject.nd.edu]
- 14. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Mitigating Toxicity in 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPA-amide) Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCPA-amide) derivatives. This document provides in-depth troubleshooting advice and strategic guidance to anticipate and mitigate potential toxicity issues arising during your research. Our approach is rooted in mechanistic understanding and proactive molecular design.
The TMCPA-amide scaffold is a valuable building block in medicinal chemistry. The tetramethyl-substituted cyclopropane ring offers a conformationally rigid structure that can enhance binding affinity and improve metabolic stability.[1][2] However, like many scaffolds containing a cyclopropyl group adjacent to a nitrogen atom (as found in cyclopropylamines or related amides), there is a significant, often overlooked, potential for metabolism-driven toxicity.[3][4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Understanding the Core Issue: The Metabolic Liability of the Cyclopropyl Amide/Amine Moiety
Before diving into specific troubleshooting, it is critical to understand the primary biochemical mechanism suspected of causing toxicity in this class of compounds. The juxtaposition of a cyclopropane ring and a nitrogen atom creates a "structural alert" for bioactivation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[4]
The process, known as mechanism-based inactivation or "suicide inhibition," typically proceeds as follows:
-
Oxidation: A CYP enzyme oxidizes the nitrogen atom of the cyclopropylamine/amide moiety.
-
Ring Opening: This oxidation can lead to the opening of the strained three-membered cyclopropane ring.
-
Reactive Intermediate Formation: The ring-opening event generates a highly reactive intermediate.
-
Covalent Binding: This reactive species can then form irreversible covalent bonds with cellular macromolecules, including the CYP enzyme itself or other hepatic proteins.[3][4]
This covalent binding is a well-established cause of idiosyncratic drug-induced liver injury (DILI) and other toxicities.[5][6]
Caption: P450-mediated bioactivation pathway leading to toxicity.
Technical FAQs & Troubleshooting Guide
Q1: My lead TMCPA-amide derivative shows significant cytotoxicity in hepatocyte assays. What is the most probable cause?
Answer: Based on the known metabolic pathways of related structures, the primary suspect is bioactivation by hepatic CYP450 enzymes, as detailed above.[4] The cytotoxicity you are observing is likely due to the formation of reactive metabolites that covalently bind to essential liver proteins, leading to cellular dysfunction and death. This is a common issue with compounds containing a cyclopropylamine or related moiety.[3] While the tetramethyl substitution on the cyclopropane ring can enhance metabolic stability against simple oxidation on the ring itself, it does not prevent the nitrogen-centered oxidation that initiates the ring-opening cascade.
Q2: How can I experimentally confirm that P450-mediated bioactivation is the cause of the observed toxicity?
Answer: A well-designed set of in vitro experiments can provide strong evidence for or against this hypothesis. The key is to demonstrate that the toxicity is dependent on CYP450 activity.
-
Run co-incubation studies: Perform your hepatocyte cytotoxicity assay in the presence and absence of a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (1-ABT). If the toxicity is significantly reduced in the presence of 1-ABT, it strongly implicates CYP-mediated metabolism.
-
Use metabolically incompetent cells: Compare the cytotoxicity of your compound in a metabolically active cell line (like primary human hepatocytes or HepG2 cells) versus a cell line with low or no CYP450 activity (like HEK293 cells). A significant drop in toxicity in the incompetent cells points to metabolism-dependent toxicity.
-
Perform a reactive metabolite trapping assay: This is a more direct method. Incubate your compound with liver microsomes (a source of CYP enzymes) and a trapping agent like glutathione (GSH). The formation of GSH adducts, detectable by LC-MS/MS, is direct evidence of reactive metabolite generation. See Protocol 2 for a detailed methodology.
Q3: What are the primary structural modification strategies to reduce this bioactivation-linked toxicity while preserving activity?
Answer: The most effective strategy is to modify the structure to prevent the initial P450-mediated oxidation or the subsequent ring-opening. This is a classic medicinal chemistry challenge of uncoupling efficacy from toxicity.
Primary Strategy: Bioisosteric Replacement of the Cyclopropyl Group The most field-proven strategy is to replace the cyclopropyl group with a bioisostere that is not susceptible to ring-opening bioactivation. A prime candidate is the gem-dimethyl group.[4] Replacing the cyclopropane ring with a gem-dimethyl-substituted carbon atom often preserves the desired rigid conformation and lipophilicity while removing the strained ring system, thus averting the bioactivation pathway.[4]
Secondary Strategies:
-
Steric Hindrance: Introduce bulky groups near the carboxamide nitrogen to sterically shield it from the active site of CYP enzymes. This can reduce the rate of metabolism but may also impact target binding.
-
Electronic Modification: Introduce electron-withdrawing groups on adjacent parts of the molecule to decrease the electron density on the nitrogen, making it less susceptible to oxidation.
-
Blocking Sites of Metabolism: If other "soft spots" on the molecule are being metabolized, blocking those positions (e.g., by fluorination) can sometimes shift metabolism away from the problematic cyclopropylamide moiety, though this can also increase metabolism through the bioactivation pathway.
Caption: Decision workflow for mitigating TMCPA-amide toxicity.
Q4: I'm observing time-dependent inhibition of CYP enzymes in my assays. What does this suggest?
Answer: Time-dependent inhibition (TDI) is a classic hallmark of mechanism-based inactivators. It means your compound is being converted by the CYP enzyme into a reactive species that then inactivates the enzyme. This observation is highly consistent with the cyclopropane ring-opening mechanism and is a significant red flag for potential drug-drug interactions (DDIs) and toxicity in vivo. You should prioritize the structural modification strategies outlined in Q3.
Q5: Are there toxicity concerns related to the carboxamide group itself? How can I address them?
Answer: While the primary concern is the cyclopropyl moiety, the carboxamide group can also have liabilities. Amides can be hydrolyzed by amidases to form carboxylic acids. Depending on the specific derivative, the resulting carboxylic acid metabolite could have its own toxicity profile.[5]
Mitigation Strategies:
-
Bioisosteric Replacement of the Amide: Consider replacing the carboxamide with a more metabolically stable bioisostere.[7] Common replacements that can mimic the hydrogen bonding properties of amides include:
-
1,2,4-triazoles
-
Oxadiazoles
-
Oxazoles
-
-
N-Methylation: Adding a methyl group to the amide nitrogen can sometimes increase metabolic stability by preventing hydrolysis, but this will also remove a hydrogen bond donor which may be critical for target engagement.
Q6: My compound has low metabolic turnover in microsomes but still shows toxicity in hepatocytes. Could other mechanisms be at play?
Answer: Yes. While CYP-mediated bioactivation is a major concern, it's not the only possibility. The case of the anxiolytic drug panadiplon provides a cautionary tale. Panadiplon's toxicity was not predicted by standard preclinical studies but caused liver toxicity in clinical trials.[8] The mechanism was traced to a cyclopropane carboxylic acid metabolite that:
-
Inhibited mitochondrial fatty acid β-oxidation.
-
Depleted cellular stores of Coenzyme A and carnitine.[8]
This rendered the hepatocytes highly sensitive to secondary stress, leading to cell death.[8] If your TMCPA-amide can be metabolized to a carboxylic acid, this mitochondrial liability is a plausible alternative or contributing cause of toxicity. You may need to run specialized assays to assess mitochondrial function (e.g., Seahorse assay) to investigate this possibility.
Data Summary: Impact of Structural Modification
The following table presents a hypothetical comparison to illustrate the potential outcomes of the strategies discussed. The goal is to reduce toxicity (increase IC50) and bioactivation risk while maintaining metabolic stability and potency.
| Compound ID | Modification | Cytotoxicity IC50 (µM) [Hepatocytes] | Metabolic Stability t½ (min) [HLM] | Potency EC50 (nM) [Target Assay] | GSH Adduct Formation |
| LEAD-001 | Parent TMCPA-amide | 5.2 | 45 | 10 | High |
| LEAD-002 | gem-Dimethyl Replacement | > 100 | 55 | 15 | Not Detected |
| LEAD-003 | Steric Shield (t-butyl) | 25.1 | > 120 | 85 | Low |
| LEAD-004 | Amide to Oxadiazole | 8.5 | 30 | 12 | High |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol assesses the rate at which your compound is metabolized by CYP enzymes.
-
Preparation:
-
Thaw pooled HLM on ice.
-
Prepare a 2 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 µM solution of your test compound in the same buffer.
-
Prepare an NADPH regenerating solution (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
-
Incubation:
-
Pre-warm the HLM solution and test compound solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating solution to the HLM/compound mixture. The final HLM concentration should be 0.5 mg/mL.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½). A shorter half-life indicates faster metabolism.
-
Protocol 2: Reactive Metabolite (RM) Trapping Assay with Glutathione (GSH)
This protocol is designed to directly detect the formation of reactive metabolites.
-
Preparation:
-
Follow the same preparation steps as in Protocol 1, but add a high concentration of glutathione (GSH, typically 5 mM) to the incubation mixture.
-
-
Incubation:
-
Incubate the mixture (HLM, test compound, NADPH, and GSH) at 37°C for a fixed time, typically 60 minutes.
-
Run parallel control incubations: one without NADPH (to check for non-enzymatic adduct formation) and one without the test compound (background control).
-
-
Quenching & Processing:
-
Stop the reaction with ice-cold acetonitrile and process as described in Protocol 1.
-
-
Analysis:
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
Search for the predicted mass of the GSH adduct(s). The molecular weight of your parent compound will increase by the mass of GSH (307.32 g/mol ) minus the mass of a proton, following the addition reaction.
-
-
Data Interpretation:
-
The presence of a peak corresponding to the GSH adduct in the NADPH-fortified incubation, which is absent or significantly lower in the control incubations, is strong evidence for the formation of a reactive metabolite.
-
References
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive listing of bioactivation pathways of organic functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,2,3,3-Tetramethylcyclopropanecarboxamide and Valproic Acid for Anticonvulsant Efficacy
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of antiepileptic drug (AED) development, the search for novel therapeutic agents with superior efficacy and improved safety profiles remains a paramount objective. Valproic acid (VPA), a branched-chain carboxylic acid, has been a cornerstone in the management of epilepsy for decades, valued for its broad spectrum of activity against various seizure types.[1][2] However, its clinical utility is hampered by a well-documented side effect profile, including hepatotoxicity and teratogenicity.[3][4][5][6][7] This has spurred the development of new chemical entities, such as 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD), an amide derivative of a cyclopropane analog of VPA, designed to enhance anticonvulsant potency while mitigating adverse effects.[8][9]
This guide provides a comprehensive comparison of the efficacy of TMCD and its derivatives with the established AED, valproic acid. We will delve into their distinct mechanisms of action, present comparative experimental data from preclinical models, and provide detailed protocols for the key assays used in their evaluation.
Mechanistic Divergence: A Tale of Two Anticonvulsants
The anticonvulsant properties of valproic acid are attributed to a multifaceted mechanism of action that enhances GABAergic inhibition and modulates voltage-gated ion channels.[1][3][10] VPA is known to increase the synthesis of the inhibitory neurotransmitter GABA and inhibit its degradation by targeting GABA transaminase.[3][10][11] Furthermore, it exerts inhibitory effects on voltage-gated sodium and calcium channels, which contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability.[1][10] VPA also inhibits histone deacetylase (HDAC), an action that may contribute to its long-term neuroprotective and mood-stabilizing effects.[3][10]
While the precise mechanism of action for 2,2,3,3-Tetramethylcyclopropanecarboxamide is not as extensively characterized, its structural design as a cyclopropane analog of VPA suggests a potential interaction with similar neurological targets. However, the amide functional group in TMCD and its derivatives is a key differentiator. Unlike valpromide, an amide of VPA which is metabolized to VPA, TMCD and its analogues are more metabolically stable and are not readily biotransformed to their corresponding carboxylic acids.[9] This stability may contribute to a more targeted and potentially less toxic profile. Some derivatives of TMCA have shown potent anticonvulsant activity, suggesting they are promising candidates for new CNS-active drugs.[12]
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant potential of novel compounds is rigorously assessed in a battery of preclinical models designed to mimic different seizure types.[13][14][15] The maximal electroshock (MES) test is indicative of efficacy against generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazol (scPTZ) and 6-Hz psychomotor seizure tests are models for myoclonic and therapy-resistant partial seizures, respectively.[13][16][17]
Studies have demonstrated that TMCD and its derivatives exhibit a potent and broad-spectrum anticonvulsant profile, often surpassing the efficacy of VPA in these models.[8][18][19] For instance, certain halo-derivatives of TMCD were found to be more potent than VPA in the 6-Hz and scMet tests.[8]
| Compound | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | 6-Hz (ED₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Valproic Acid | ~250-500 (mouse/rat) | ~150-250 (mouse/rat) | >300 (mouse) | ~1.5-2 | [12][19] |
| TMCD | 115 (mouse) | 74 (mouse) | - | >5 | [12] |
| N-methyl-TMCD | 82 (rat) | 45 (rat) | - | >6 | [18] |
| α-F-TMCD | - | < VPA | Potent | Wide | [8] |
| α-Cl-TMCD | - | < VPA | Potent | Wide | [8] |
| TMCA-urea derivative (25) | 29 (rat) | 92 (rat) | - | 18.5 | [12] |
Table 1: Comparative Anticonvulsant Activity of Valproic Acid and TMCD Derivatives. ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index (PI) is the ratio of TD₅₀ to ED₅₀ and is a measure of the drug's safety margin.
Experimental Protocols for Anticonvulsant Screening
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below are detailed methodologies for the MES and scPTZ tests, two of the most widely used models for initial anticonvulsant screening.
Sources
- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of monotherapy with valproate and other antiepileptic drugs in the treatment of seizure disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Valproic Acid (Depakene, Stavzor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Valproic acid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Side effects of valproic acid - NHS [nhs.uk]
- 7. epilepsy.com [epilepsy.com]
- 8. Comparative pharmacodynamic and pharmacokinetic analysis of two anticonvulsant halo derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, an amide of a cyclic analog of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis and antiepileptic activity of tetra-methylcyclopropane analogues of valpromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 16. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2,2,3,3-Tetramethylcyclopropanecarboxamide Derivatives in Preclinical Epilepsy Models
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles is a continuous endeavor in neuroscience research. Among the promising new classes of compounds, derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD) have emerged as potent anticonvulsants in a variety of preclinical models. These compounds, structurally related to the established AED valproic acid (VPA), have been designed to enhance therapeutic activity while mitigating known side effects such as teratogenicity and hepatotoxicity.[1] This guide provides a comprehensive head-to-head comparison of key TMCD derivatives, synthesizing available experimental data to inform future research and development in the field of epilepsy treatment.
Rationale and Chemical Scaffolding
The core structure of these derivatives is the 2,2,3,3-tetramethylcyclopropyl moiety, a rigid cyclic analog of valproic acid. The rationale behind this design is to introduce conformational constraints that may lead to more specific interactions with molecular targets and an improved safety profile. The primary amide (carboxamide) and its N-substituted variations are key to the anticonvulsant activity observed in this class of compounds.
Comparative Anticonvulsant Efficacy
The anticonvulsant potential of TMCD derivatives has been evaluated in a battery of standardized rodent models of epilepsy, primarily the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scMet) test, and the 6 Hz psychomotor seizure model. These models represent different seizure types, with the MES test modeling generalized tonic-clonic seizures, the scMet test reflecting myoclonic and absence seizures, and the 6 Hz model being a model of therapy-resistant partial seizures.[2][3]
Below is a summary of the median effective dose (ED50) values for several key derivatives, providing a quantitative basis for comparison. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Abbreviation | MES (ED50, mg/kg) | scMet (ED50, mg/kg) | 6 Hz (ED50, mg/kg) | Species | Reference |
| N-methyl-2,2,3,3-tetramethylcyclopropanecarboxamide | M-TMCD | 99 (mice), 82 (rats) | 39 (mice), 45 (rats) | 51 (mice) | Mice, Rats | [4] |
| 2,2,3,3-Tetramethylcyclopropanecarboxamide | TMCD | Inactive | 57 (mice), 52 (rats) | Not Reported | Mice, Rats | [4] |
| 2,2,3,3-Tetramethylcyclopropanecarbonylurea | TMCU | Potent (rat-ED50 = 29) | Active | Active | Rats | [1][5] |
| α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide | α-F-TMCD | Not Reported | 6 (rats) | 57 (32 mA), 59 (44 mA) (mice) | Mice, Rats | [6] |
| α-Chloro-2,2,3,3-tetramethylcyclopropanecarboxamide | α-Cl-TMCD | 97 (rats) | 27 (rats) | Similar to α-F-TMCD | Rats | [7] |
| N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide | Compound 21 | 26 (rats) | Active | Not Reported | Rats | [8] |
Key Insights from the Data:
-
Broad-Spectrum Activity: M-TMCD demonstrates broad-spectrum anticonvulsant activity, with efficacy in MES, scMet, and 6 Hz models.[4] This suggests potential utility against a range of seizure types.
-
Superior Potency of Analogs: Several derivatives, such as α-F-TMCD and "Compound 21," exhibit significantly greater potency than the parent compound, TMCD, and in some cases, established AEDs like valproic acid.[6][8]
-
Efficacy in Therapy-Resistant Models: The activity of M-TMCD and the halo-derivatives in the 6 Hz model is particularly noteworthy, as this model is designed to identify compounds effective against seizures that are resistant to conventional therapies.[4][6]
-
Structure-Activity Relationships: The N-methylation in M-TMCD appears crucial for its broad-spectrum activity compared to the unsubstituted TMCD.[4] Furthermore, the addition of aromatic and halo-substituents significantly impacts potency.
Neurotoxicity and Safety Profile
A critical aspect of AED development is the therapeutic window, often assessed by comparing the anticonvulsant effective dose (ED50) to the dose causing minimal motor impairment (TD50), expressed as the Protective Index (PI = TD50/ED50).
| Compound | PI (Protective Index) | Species | Notes | Reference |
| N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide (Compound 21) | >19 (rat-MES) | Rats | Wider safety margin compared to VPA and zonisamide. | [8] |
| α-F-TMCD | 20 (rat-scMet) | Rats | Non-teratogenic in mice. | [6] |
| α-Cl-TMCD | Wide safety margin | Rats | Non-teratogenic. | |
| 2,2,3,3-Tetramethylcyclopropanecarbonylurea (TMCU) | 18.5 (rat-MES) | Rats | Non-teratogenic and non-hepatotoxic in preclinical studies. | [1][5] |
| N-methyl-2,2,3,3-tetramethylcyclopropanecarboxamide (M-TMCD) | Favorable | Mice, Rats | Did not induce neural tube defects in a susceptible mouse strain. | [4] |
These derivatives generally exhibit favorable safety profiles in preclinical studies, with wide protective indices and a lack of teratogenicity, a significant concern with valproic acid.[1][4][6][8]
Putative Mechanisms of Action
While the precise molecular mechanisms of all 2,2,3,3-tetramethylcyclopropanecarboxamide derivatives are not fully elucidated, their structural similarity to valproic acid suggests potential overlap in their mechanisms of action. Electrophysiological studies on TMCU have provided some initial insights.[1] The broad-spectrum activity of these compounds suggests they may act on multiple targets to reduce neuronal hyperexcitability.
Two potential pathways are highlighted below:
A. Modulation of Voltage-Gated Sodium Channels: A common mechanism for many AEDs is the blockade of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. By stabilizing the inactive state of these channels, AEDs can reduce the repetitive firing of neurons that underlies seizure activity.
Caption: Putative mechanism of TMCD derivatives on voltage-gated sodium channels.
B. Enhancement of GABAergic Neurotransmission: Another key strategy for seizure control is to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by various means, including increasing GABA synthesis, inhibiting its degradation, or positively modulating GABA-A receptors.
Caption: Potential enhancement of GABAergic neurotransmission by TMCD derivatives.
Experimental Protocols
For reproducibility and standardization, detailed experimental protocols for the primary screening models are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2][9]
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Step-by-Step Methodology:
-
Animal Preparation: Male CF-1 mice or Sprague-Dawley rats are acclimatized to the laboratory environment.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Time of Peak Effect (TPE): The test is conducted at the predetermined TPE of the compound.
-
Anesthesia: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to each eye.
-
Stimulation: Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) is delivered using an electroconvulsive shock apparatus.[9]
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[9]
-
Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scMet) Seizure Test
This model is used to identify compounds that raise the seizure threshold and is considered a model for myoclonic and absence seizures.[2][3]
Workflow:
Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scMet) seizure test.
Step-by-Step Methodology:
-
Animal Preparation: Similar to the MES test, animals are acclimatized.
-
Drug Administration: The test compound or vehicle is administered.
-
Time of Peak Effect (TPE): The test is performed at the TPE.
-
Convulsant Injection: Pentylenetetrazole (PTZ) is injected subcutaneously into a loose fold of skin on the back of the neck (e.g., 85 mg/kg for CF-1 mice).[3]
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of seizures.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.[3]
-
Data Analysis: The ED50 is calculated.
Conclusion and Future Directions
The 2,2,3,3-tetramethylcyclopropanecarboxamide derivatives represent a promising class of anticonvulsant agents with broad-spectrum efficacy and an improved safety profile compared to the parent compound, valproic acid. Derivatives such as M-TMCD, TMCU, and the halo-substituted analogs have demonstrated significant potency in various preclinical models, including those for therapy-resistant epilepsy.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare a wider range of these derivatives under standardized conditions to establish a more definitive structure-activity relationship.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to aid in rational drug design and identify potential biomarkers of response.
-
Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion of these compounds, which will be crucial for their clinical development.
-
Evaluation in Chronic Epilepsy Models: Assessing the efficacy and tolerability of these derivatives in chronic models of epilepsy that more closely mimic the human condition.
The compelling preclinical data for the 2,2,3,3-tetramethylcyclopropanecarboxamide derivatives warrant their further investigation as potential next-generation antiepileptic drugs.
References
- Current time information in Hyderabad, IN. (n.d.).
- Bialer, M., Yagen, B., Finnell, R. H., et al. (2007). Preclinical Evaluation of 2,2,3,3-tetramethylcyclopropanecarbonyl-urea, a Novel, Second Generation to Valproic Acid, Antiepileptic Drug. Epilepsia, 48(3), 443-456.
- Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
- Isoherranen, N., White, H. S., Finnell, R. H., et al. (2002). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. Epilepsia, 43(4), 357-366.
- Shimshoni, J. A., Yagen, B., & Bialer, M. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropylcarboxamide derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5966-5975.
-
Shimshoni, J. A., Yagen, B., & Bialer, M. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. PubMed. Retrieved January 16, 2026, from [Link]
- Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Neuroscience, Chapter 9, Unit 9.21.
-
Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Retrieved January 16, 2026, from [Link]
- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110.
-
PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved January 16, 2026, from [Link]
- Bialer, M., et al. (2005). Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats. Drug Metabolism and Disposition, 33(10), 1509-1516.
-
Isoherranen, N., et al. (2003). Anticonvulsant Profile and Teratogenicity of N-methyl-tetramethylcyclopropyl Carboxamide: A New Antiepileptic Drug. ResearchGate. Retrieved January 16, 2026, from [Link]
- Isoherranen, N., et al. (2004). Metabolism of a new antiepileptic drug, N-methyl-tetramethylcyclopropanecarboxamide, and anticonvulsant activity of its metabolites. Drug Metabolism and Disposition, 32(11), 1339-1346.
-
ResearchGate. (n.d.). Anticonvulsant activity of compounds 3a-3j in MES test. Retrieved January 16, 2026, from [Link]
-
Shekh-Ahmad, T., et al. (2012). Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential. UCL Discovery. Retrieved January 16, 2026, from [Link]
- Jin, C., et al. (2012). Synthesis and Anticonvulsant Activity of Ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate Derivatives. European Journal of Medicinal Chemistry, 54, 542-548.
- Breidenbach, A., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of Pharmacological and Toxicological Methods, 100, 106653.
- Davood, A., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 28(3), 368-379.
- Tsenov, G., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. Molecules, 28(22), 7549.
- Wawer, M. J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzenesulfonamides. International Journal of Molecular Sciences, 22(23), 13092.
-
Shimshoni, J. A., et al. (2007). Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid. Semantic Scholar. Retrieved January 16, 2026, from [Link]
- Li, Y., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(11), 5287-5292.
- Bialer, M., et al. (2005). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. Google Patents.
- Flores-Soto, M. E., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 28(2), 795.
- Jo, S., et al. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57553.
- Horti, A. G. (2010). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide.
- Gáll, Z., & Szabó, I. (2010). Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. Epilepsy Research, 90(1-2), 136-141.
-
Lunkad, A. (2022, July 1). SAR of Anticonvulsants. YouTube. Retrieved January 16, 2026, from [Link]
-
Vishwakarma, S. K. (2023). ANTICONVALSANT Drugs. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Flores-Soto, M. E., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. Retrieved January 16, 2026, from [Link]
- Zalups, R. K., & Barfuss, D. W. (1995). Mechanisms of action of 2,3-dimercaptopropane-1-sulfonate and the transport, disposition, and toxicity of inorganic mercury in isolated perfused segments of rabbit proximal tubules. Journal of the American Society of Nephrology, 6(1), 103-113.
Sources
- 1. Preclinical evaluation of 2,2,3,3-tetramethylcyclopropanecarbonyl-urea, a novel, second generation to valproic acid, antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Anticonvulsant profile and teratogenicity of N-methyl-tetramethylcyclopropyl carboxamide: a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide, a novel potent anticonvulsant derivative of a cyclic analogue of valproic acid. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Pharmacokinetic Profile of N-Substituted 2,2,3,3-Tetramethylcyclopropanecarboxamides: A Guide for Preclinical Development
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with optimized pharmacokinetic properties is a paramount challenge. The 2,2,3,3-tetramethylcyclopropylcarboxamide scaffold has emerged as a promising motif in the design of bioactive molecules, demonstrating potential in areas such as neurodegenerative diseases and epilepsy.[1] The inherent structural rigidity and metabolic stability conferred by the cyclopropane ring make this class of compounds particularly attractive for drug development.[2] However, the pharmacokinetic behavior of these molecules is profoundly influenced by the nature of the N-substituent, dictating their absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide presents a comparative analysis of the pharmacokinetics of a series of N-substituted 2,2,3,3-tetramethylcyclopropanecarboxamides. Through a synthesis of published data and predictive modeling, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the structure-pharmacokinetic relationships within this chemical class. The insights provided herein are intended to inform rational drug design and guide the selection of candidates with favorable in vivo properties.
The Influence of N-Substitution on Key Pharmacokinetic Parameters
The journey of a drug through the body is a complex interplay of its physicochemical properties and its interactions with biological systems. For N-substituted 2,2,3,3-tetramethylcyclopropanecarboxamides, the substituent attached to the amide nitrogen serves as a critical determinant of this journey. To illustrate these effects, we will compare the known pharmacokinetic parameters of 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMCU), a well-studied anticonvulsant, with two hypothetical analogs: N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (N-methoxy-TMCC) and N-benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide (N-benzyl-TMCC).
Table 1: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | TMCU (Experimental Data)[3] | N-methoxy-TMCC (Hypothetical) | N-benzyl-TMCC (Hypothetical) |
| Oral Bioavailability (F%) | 83% | ~75% | ~50% |
| Peak Plasma Concentration (Cmax) | 6.5 mg/L | 8.2 mg/L | 4.1 mg/L |
| Time to Peak Concentration (Tmax) | 4 h | 2 h | 1.5 h |
| Volume of Distribution (Vd) | 0.87 L/kg | 1.2 L/kg | 2.5 L/kg |
| Clearance (CL) | Moderate | Low | High |
| Half-life (t1/2) | ~6 h | ~8 h | ~3 h |
| Major Metabolic Pathway | Hydroxylation of the cyclopropane ring | O-demethylation, Hydroxylation | N-debenzylation, Aromatic hydroxylation |
Expert Analysis of Structure-Pharmacokinetic Relationships:
The experimental data for TMCU reveals excellent oral bioavailability and a moderate half-life, desirable traits for a chronically administered therapeutic. The primary metabolic route is hydroxylation, leading to the formation of trans-2-Hydroxymethyl-2,3,3-trimethylcyclopropanecarbonylurea (OH-TMCU).[3]
For our hypothetical analogs, the following rationale underpins their predicted pharmacokinetic profiles:
-
N-methoxy-TMCC: The introduction of a methoxy group is anticipated to slightly decrease polarity compared to the urea moiety of TMCU, potentially leading to faster absorption (shorter Tmax). O-demethylation is a common and often slower metabolic pathway than aliphatic hydroxylation, which could result in lower clearance and a longer half-life.
-
N-benzyl-TMCC: The bulky and lipophilic benzyl group is expected to increase the volume of distribution, indicating greater partitioning into tissues. However, it also introduces a metabolically labile site for N-debenzylation and aromatic hydroxylation by cytochrome P450 enzymes. This would likely lead to higher clearance, a shorter half-life, and consequently, lower oral bioavailability.
Experimental Protocols for Pharmacokinetic Evaluation
To empower researchers to conduct their own comparative studies, we provide detailed, best-practice methodologies for key pharmacokinetic experiments. These protocols are designed to be self-validating and are grounded in established principles of preclinical drug development.[4]
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats, a common preclinical model.
Workflow Diagram:
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Step-by-Step Methodology:
-
Animal Models: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be acclimatized for at least one week before the study. For serial blood sampling, jugular vein catheterization is recommended.
-
Dose Administration:
-
Oral (PO): Administer the test compound via oral gavage. The vehicle should be an inert suspension or solution (e.g., 0.5% carboxymethylcellulose).
-
Intravenous (IV): Administer a separate cohort of animals with an IV bolus dose via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent drug and its major metabolites in plasma.[5][6]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., rat or human), the test compound (at a low concentration, e.g., 1 µM), and a NADPH-regenerating system in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Conclusion and Future Directions
The N-substituted 2,2,3,3-tetramethylcyclopropanecarboxamide scaffold represents a versatile platform for the development of novel therapeutics. This guide has demonstrated, through a combination of experimental data and rational extrapolation, that the pharmacokinetic profile of these compounds can be significantly modulated by altering the N-substituent. A thorough understanding of these structure-pharmacokinetic relationships is crucial for the successful progression of drug candidates from this class into clinical development.
Future research should focus on synthesizing and evaluating a broader range of N-substituted analogs to build a more comprehensive quantitative structure-pharmacokinetic relationship (QSPkR) model. Such a model would be an invaluable tool for the in silico prediction of ADME properties, further accelerating the discovery of safe and effective medicines.
References
-
Bialer, M., et al. (2005). Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats. Drug Metabolism and Disposition, 33(10), 1495-1502. [Link]
- Yissum Research Development Company. (2008). New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
-
Kim, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(10), 987. [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 6(3), 363. [Link]
-
ResearchGate. (n.d.). Boxplots illustrating the distributions of ADME properties for various.... Retrieved from [Link]
-
ResearchGate. (n.d.). List of pharmacokinetics (ADME) properties includes physicochemical.... Retrieved from [Link]
-
Guillarme, D., & Veuthey, J. L. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Journal of Chromatography B, 872(1-2), 1-13. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
Sources
- 1. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cstti.com [cstti.com]
A Comparative Benchmarking Guide to a Novel CNS-Active Compound: The Case of a 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCP-amide) Analog as a GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational compound, a derivative of 2,2,3,3-Tetramethylcyclopropanecarboxamide (referred to herein as TMCP-amide), against other well-established Central Nervous System (CNS)-active compounds. While some derivatives of 2,2,3,3-tetramethylcyclopropane carboxamide have been explored for anticonvulsant properties, this guide will focus on a hypothetical analog designed as a positive allosteric modulator (PAM) of the GABA-A receptor, a key target for many anxiolytic and sedative-hypnotic drugs.[1][2][3][4][5]
Our objective is to benchmark the preclinical pharmacological profile of this novel TMCP-amide against Diazepam, a classic broad-spectrum benzodiazepine, and Zolpidem, a non-benzodiazepine hypnotic with greater receptor subtype selectivity.[6][7][8][9][10] This comparison will be grounded in experimental data from foundational preclinical assays, providing a framework for evaluating its potential therapeutic utility and differentiation from existing CNS agents.
Mechanistic Framework: Targeting the GABA-A Receptor
The primary inhibitory neurotransmitter in the mammalian brain is γ-aminobutyric acid (GABA).[11] Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[3] Positive allosteric modulators (PAMs) do not bind to the same site as GABA but to a distinct allosteric site on the receptor complex.[1] This binding increases the receptor's affinity for GABA or the efficiency of channel opening, thereby enhancing the overall inhibitory signal.[1][9][12]
-
Diazepam (Valium): A benzodiazepine that acts as a non-selective PAM at the benzodiazepine binding site of GABA-A receptors containing α1, α2, α3, and α5 subunits.[10][13] This broad-spectrum activity is responsible for its anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[9][12]
-
Zolpidem (Ambien): A non-benzodiazepine hypnotic, belonging to the imidazopyridine class.[7][14] It also acts at the benzodiazepine site but exhibits a higher affinity for GABA-A receptors containing the α1 subunit, which is thought to primarily mediate sedative effects.[6][8] This selectivity is believed to result in a weaker anxiolytic and muscle relaxant profile compared to diazepam.[7][8]
-
TMCP-amide (Hypothetical): The novel compound is hypothesized to be a PAM at the GABA-A receptor. A key objective of early-phase testing is to determine its binding site and subtype selectivity, which will be critical in predicting its clinical profile.
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor positive allosteric modulation.
Comparative In Vitro Profile
The initial characterization of a novel CNS compound involves determining its affinity and functional potency at the target receptor. This is typically achieved through radioligand binding assays and electrophysiological studies.
Receptor Binding Affinity
Binding assays are used to determine the affinity of a compound for specific receptor subtypes. In this hypothetical scenario, we assess the binding of TMCP-amide to GABA-A receptors containing different α subunits and compare it to Diazepam and Zolpidem.
| Compound | α1 Subunit (Ki, nM) | α2 Subunit (Ki, nM) | α3 Subunit (Ki, nM) | α5 Subunit (Ki, nM) |
| Diazepam | 4.1 | 5.2 | 6.5 | 15.0 |
| Zolpidem | 25 | 400 | 420 | >15,000 |
| TMCP-amide | 150 | 15 | 20 | 500 |
Data are hypothetical and for illustrative purposes.
Interpretation:
-
Diazepam shows broad, high affinity for α1, α2, and α3 subunits, consistent with its wide range of effects.[13]
-
Zolpidem displays significant selectivity for the α1 subunit over others, which aligns with its primary hypnotic action.[6][7]
-
TMCP-amide demonstrates a preference for α2 and α3 subunits over α1 and α5. This profile suggests a potential for anxiolytic effects with a reduced sedative and cognitive impairment liability compared to non-selective benzodiazepines.[15][16]
Electrophysiological Potency
Automated patch-clamp electrophysiology is used to measure the functional effect of the compounds on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.[17][18][19] The potentiation of a submaximal GABA concentration (e.g., EC20) is a key measure of efficacy.
| Compound | α1β2γ2 (% Potentiation) | α2β2γ2 (% Potentiation) | α3β2γ2 (% Potentiation) |
| Diazepam | 450% | 480% | 460% |
| Zolpidem | 350% | 120% | 110% |
| TMCP-amide | 150% | 400% | 420% |
Data are hypothetical and for illustrative purposes.
Interpretation: The functional data corroborate the binding affinities. TMCP-amide shows greater potentiation of GABA currents in cells with α2 and α3 subunits, further supporting its potential as a non-sedating anxiolytic. The modest activity at α1 subunits suggests a lower risk of sedation compared to both Diazepam and Zolpidem.
In Vivo Behavioral Benchmarking
Animal models are essential for assessing the physiological and behavioral effects of CNS-active compounds. The elevated plus maze (EPM) is a standard assay for anxiety-like behavior, while the rotarod test is used to evaluate motor coordination and sedation.[20][21][22]
Experimental Workflow: Elevated Plus Maze (EPM)
Caption: Standard workflow for the Elevated Plus Maze test.
Anxiolytic Activity: Elevated Plus Maze
An increase in the time spent in the open arms of the EPM is indicative of an anxiolytic effect.[20][21][23]
| Compound (Dose, mg/kg) | Time in Open Arms (% of total) |
| Vehicle | 15% |
| Diazepam (1.0) | 45% |
| Zolpidem (5.0) | 20% |
| TMCP-amide (10.0) | 40% |
Data are hypothetical and for illustrative purposes.
Interpretation: Both Diazepam and TMCP-amide show a robust anxiolytic-like effect, significantly increasing the time spent in the open arms. Zolpidem, at a hypnotic dose, does not produce a significant anxiolytic effect, consistent with its receptor selectivity.
Sedative Effects: Rotarod Test
The rotarod test assesses motor coordination. A decrease in the time an animal can stay on a rotating rod indicates motor impairment or sedation.
| Compound (Dose, mg/kg) | Latency to Fall (seconds) |
| Vehicle | 180 |
| Diazepam (1.0) | 95 |
| Zolpidem (5.0) | 60 |
| TMCP-amide (10.0) | 165 |
Data are hypothetical and for illustrative purposes.
Interpretation: At doses that produce anxiolytic or hypnotic effects, both Diazepam and Zolpidem cause significant motor impairment. In contrast, TMCP-amide, at an effective anxiolytic dose, shows minimal impact on motor coordination. This separation of anxiolytic and sedative effects is a highly desirable characteristic for a novel anxiolytic drug.
Summary and Future Directions
This comparative guide benchmarks a hypothetical, novel TMCP-amide derivative against established CNS-active compounds. The preclinical data, while illustrative, highlight a promising profile for this investigational drug.
Key Findings:
-
Differentiated Mechanism: The preferential binding and functional potentiation at GABA-A receptors containing α2 and α3 subunits suggest a mechanism distinct from the non-selective Diazepam and the α1-selective Zolpidem.
-
Potential for Improved Safety Profile: The in vivo data suggest that TMCP-amide may offer a significant advantage by providing anxiolysis without the concurrent sedation and motor impairment commonly associated with benzodiazepines and Z-drugs.
Future experimental steps would include:
-
Comprehensive pharmacokinetic studies to determine bioavailability, half-life, and brain penetration.
-
Evaluation in other models of anxiety and cognition to build a more complete pharmacological profile.
-
Off-target screening and toxicology studies to assess the broader safety profile.
The unique profile of this TMCP-amide analog underscores the value of targeting specific GABA-A receptor subtypes to develop safer and more effective treatments for anxiety disorders.
References
-
Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. Available at: [Link]
-
Backstrom, T., et al. (2014). Tolerance to allopregnanolone with focus on the GABA-A receptor. Journal of Neuroendocrinology. Available at: [Link]
-
Wikipedia. (n.d.). Zolpidem. Available at: [Link]
-
protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available at: [Link]
-
StatPearls. (2023). Zolpidem. NCBI Bookshelf. Available at: [Link]
-
Shen, H., et al. (2000). Brain allopregnanolone regulates the potency of the GABA(A) receptor agonist muscimol. Neuropharmacology. Available at: [Link]
-
Britannica. (2026). Zolpidem. Available at: [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Diazepam? Available at: [Link]
-
Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Zolpidem Tartrate? Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Diazepam (Valium)? Available at: [Link]
-
Guennoun, R., et al. (2018). Allopregnanolone: An overview on its synthesis and effects. Journal of Neuroendocrinology. Available at: [Link]
-
Reddy, D. S., & O'Malley, B. W. (2000). Role of allopregnanolone in regulation of GABA(A) receptor plasticity during long-term exposure to and withdrawal from progesterone. Neuroscience. Available at: [Link]
-
Akk, G., et al. (2018). Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites. Frontiers in Endocrinology. Available at: [Link]
-
GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Available at: [Link]
-
JoVE. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. Available at: [Link]
-
Wikipedia. (n.d.). Diazepam. Available at: [Link]
-
Taylor & Francis Online. (2020). Announcing the Novel Class of GABA–A Receptor Selective Positive Allosteric Modulator Antidepressants. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor. Available at: [Link]
-
Frontiers. (2022). A bibliometric analysis of the recent advances in diazepam from 2012 to 2021. Available at: [Link]
-
PubMed Central. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Available at: [Link]
-
Salari, M., & Chard, D. C. (1997). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. The Journal of Physiology. Available at: [Link]
-
Wang, X., et al. (2008). GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin. Neuropharmacology. Available at: [Link]
-
Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. Available at: [Link]
-
PubMed. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Available at: [Link]
-
Cell Microsystems. (n.d.). IonFlux Targets - GABA Receptors. Available at: [Link]
-
Bialer, M., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at: [Link]
-
PubMed. (2002). Pharmacokinetics and metabolism of a new potent antiepileptic drug, 2,2,3,3-tetramethycyclopropanecarbonylurea, in rats. Available at: [Link]
-
PubMed. (2004). Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats. Available at: [Link]
-
PubMed Central. (n.d.). Characterization of GABA Receptors. Available at: [Link]
-
SciSpace. (n.d.). Subtype Selective γ-Aminobutyric Acid Type A Receptor (GABA A R) Modulators Acting at the Benzodiazepine Binding Site. Available at: [Link]
-
Xu, Z., et al. (2010). GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone. Biochemical Pharmacology. Available at: [Link]
Sources
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition of two tetramethylcyclopropane analogues of valpromide in the brain, liver, plasma and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Frontiers | A bibliometric analysis of the recent advances in diazepam from 2012 to 2021 [frontiersin.org]
- 14. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 15. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide: An Evaluation of Published Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Sterically Hindered Cyclopropane Scaffold
2,2,3,3-Tetramethylcyclopropanecarboxamide is a fascinating molecule characterized by a highly substituted, sterically hindered cyclopropane ring. This structural motif is of significant interest in medicinal chemistry and agrochemistry. The rigid cyclopropane core acts as a bioisostere for larger, more flexible groups, allowing for precise control over molecular conformation, which is critical for optimizing interactions with biological targets. Furthermore, the tetramethyl substitution pattern enhances metabolic stability by blocking potential sites of oxidation. The parent carboxylic acid is a key intermediate in the synthesis of pyrethroid insecticides like fenpropathrin[1][2]. The amide derivative and its analogues have been explored for their potential as anticonvulsant agents and for treating neurodegenerative diseases, making robust and efficient synthetic routes to this scaffold highly valuable[3].
This guide provides an in-depth comparison of the published synthetic methodologies for producing 2,2,3,3-tetramethylcyclopropanecarboxamide. We will dissect the synthesis into two primary stages: the construction of the 2,2,3,3-tetramethylcyclopropanecarboxylic acid precursor and its subsequent amidation. By examining the underlying chemical principles, performance metrics, and practical considerations of each route, this document aims to equip researchers with the knowledge to select and implement the most suitable method for their specific research and development needs.
Part 1: Synthesis of the Precursor Acid: 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
The core of the synthetic challenge lies in the efficient construction of the sterically congested tetramethyl-substituted cyclopropane ring. Two dominant strategies have emerged in the literature, approaching the problem from different mechanistic standpoints: a diazo-based cyclopropanation and a cycloaddition-rearrangement pathway.
Methodology 1: The Diazoacetate Route from Glycine
This classical and industrially significant route builds the cyclopropane ring via the catalytic decomposition of a diazoester in the presence of an alkene. The overall process is a multi-step sequence starting from the simple amino acid, glycine.
Causality Behind Experimental Choices: This method leverages the well-established chemistry of diazo compounds for carbene-mediated cyclopropanation.
-
Esterification: Glycine is first converted to its corresponding ester (e.g., butyl ester) to protect the carboxylic acid and improve solubility in organic solvents for the subsequent steps.
-
Diazotization: The amino group of the glycine ester is converted into a diazo group using a nitrosating agent, typically sodium nitrite under acidic conditions. The resulting diazoacetate is a key intermediate, acting as a precursor to a carbene.
-
Cyclopropanation: The diazoacetate is decomposed in the presence of a catalyst (often a copper salt) to generate a carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with tetramethylethylene (2,3-dimethyl-2-butene) to form the cyclopropane ring. The use of a large excess of the alkene is common to maximize the capture of the transient carbene.
-
Saponification & Acidification: The resulting cyclopropanecarboxylate ester is hydrolyzed to the corresponding carboxylate salt using a strong base like sodium hydroxide. Subsequent acidification liberates the final 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which often precipitates from the aqueous solution. A notable improvement in this step involves using the product acid itself as a phase-transfer catalyst to accelerate the saponification of the ester, achieving yields greater than 96%[4].
Workflow Diagram: Diazoacetate Route
Caption: Synthesis of the precursor acid via the diazoacetate pathway.
Methodology 2: Cycloaddition and Favorskii Rearrangement
This alternative approach constructs a four-membered ring intermediate which then undergoes a ring contraction to form the desired three-membered cyclopropane ring.
Causality Behind Experimental Choices: This pathway is mechanistically elegant, relying on a [2+2] cycloaddition followed by a classic named reaction.
-
[2+2] Cycloaddition: Dichloroacetyl chloride is reacted with tetramethylethylene. In the presence of a reducing agent like zinc, a dichloroketene is generated in situ. This ketene undergoes a cycloaddition with the alkene to form 2,2,3,3-tetramethyl-4,4-dichlorocyclobutanone (or its monochloro analogue, depending on conditions). This step rapidly builds the carbocyclic framework.
-
Favorskii Rearrangement: The resulting α-haloketone is treated with a base (e.g., sodium hydroxide). The base abstracts a proton from the carbon on the opposite side of the carbonyl group, forming an enolate. This enolate then undergoes an intramolecular nucleophilic substitution, displacing a chloride ion to form a highly strained bicyclic cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon of this intermediate, leading to the opening of the cyclopropanone ring to form a more stable carbanion, which upon workup yields the rearranged cyclopropanecarboxylate salt[5][6]. This ring contraction is a powerful method for converting cyclic α-haloketones into smaller ring carboxylic acids.
Workflow Diagram: Favorskii Rearrangement Route
Caption: Synthesis of the precursor acid via cycloaddition and Favorskii rearrangement.
Comparison of Precursor Synthesis Methodologies
| Parameter | Methodology 1: Diazoacetate Route | Methodology 2: Favorskii Rearrangement Route |
| Starting Materials | Glycine, an alcohol, sodium nitrite, tetramethylethylene | Dichloroacetyl chloride, tetramethylethylene, a reducing metal (e.g., Zn), base |
| Key Intermediates | Diazoacetate ester (potentially explosive, toxic) | α-Chlorocyclobutanone, cyclopropanone |
| Overall Yield | Reported up to 55% based on glycine in patent literature[1]. Saponification step can be >96%[4]. | Generally good yields for Favorskii rearrangements, but overall yield depends heavily on the efficiency of the initial cycloaddition. |
| Scalability | Suitable for industrial production, as evidenced by patents for fenpropathrin synthesis[1]. | Feasible for scale-up, though the cycloaddition may require careful control of reaction conditions. |
| Safety & Hazards | Major Concern: Use of diazoacetate, which is potentially explosive and toxic. Requires careful temperature control and handling procedures. | Use of corrosive acid chlorides. The Favorskii rearrangement is generally robust. |
| Advantages | Well-established for industrial scale; starts from inexpensive materials (glycine). | Fewer discrete steps; mechanistically interesting; avoids the use of highly hazardous diazo compounds. |
| Disadvantages | Multi-step process; involves a hazardous diazo intermediate; overall yield can be moderate. | The initial [2+2] cycloaddition can be substrate-specific and may require optimization. |
Part 2: Amidation of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid
Once the precursor acid is obtained, the final step is the formation of the primary amide. This can be achieved through a classical two-step activation/substitution process or via more modern direct coupling methods.
Methodology A: Activation to Acid Chloride followed by Ammonolysis
This is a robust and widely used method for preparing amides from carboxylic acids. The hydroxyl group of the carboxylic acid, which is a poor leaving group, is converted into a chlorido group, which is an excellent leaving group.
Causality Behind Experimental Choices:
-
Activation: The carboxylic acid is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride (SOCl₂), to form the highly reactive 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.
-
Ammonolysis: The crude or purified acid chloride is then treated with an ammonia source (e.g., bubbling ammonia gas through the solution, or using aqueous or alcoholic ammonia). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable carboxamide. The reaction is typically fast and high-yielding.
Workflow Diagram: Acid Chloride Amidation
Caption: Amidation via the acid chloride intermediate.
Methodology B: Direct Catalytic or Reagent-Mediated Amidation
To avoid the use of harsh chlorinating agents and the handling of moisture-sensitive acid chlorides, direct amidation methods have been developed. These involve the use of coupling agents that activate the carboxylic acid in situ towards nucleophilic attack by an amine.
Causality Behind Experimental Choices:
-
In Situ Activation: A coupling reagent is added to a mixture of the carboxylic acid and the amine. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides) which is then readily attacked by the amine.
-
Catalytic Methods: An alternative "greener" approach involves using a catalyst, such as boric acid, which can facilitate the dehydration of the carboxylic acid and amine at elevated temperatures, often with removal of water. This avoids the generation of stoichiometric amounts of waste from the coupling reagent. These methods are particularly attractive for their operational simplicity and improved environmental profile.
Workflow Diagram: Direct Amidation
Caption: Direct amidation using coupling agents or catalysts.
Comparison of Amidation Methodologies
| Parameter | Methodology A: Acid Chloride Route | Methodology B: Direct Amidation Route |
| Reagents | Oxalyl chloride or thionyl chloride; ammonia. | Carboxylic acid, ammonia source, coupling agent (e.g., HATU, EDC) or catalyst (e.g., boric acid). |
| Reaction Conditions | Often mild temperatures (0 °C to room temp). Two distinct steps. | Typically one-pot. Conditions vary from room temp (for HATU) to elevated temps (for boric acid catalysis). |
| Yield & Purity | Generally very high yields (e.g., >90% reported)[7]. Byproducts can be easy (gaseous) or difficult (dicyclohexylurea from DCC) to remove. | Yields are generally good to excellent. Purity depends on the ease of removal of the spent coupling agent and byproducts. |
| Substrate Scope | Very broad and reliable, even for sterically hindered acids. | Highly effective, with many modern reagents designed specifically for challenging or sterically hindered substrates. |
| Safety & Handling | Involves corrosive and moisture-sensitive chlorinating agents and the generation of HCl gas. | Avoids harsh chlorinating agents. Coupling agents can be irritants but are generally less hazardous. Catalytic methods are often "greener". |
| Advantages | Highly reliable, high-yielding, and often cost-effective for the reagents. Byproducts can be simple to remove (e.g., with oxalyl chloride). | One-pot procedure, milder overall conditions, avoids corrosive reagents, wide variety of available agents to suit specific needs. |
| Disadvantages | Two-step process; requires handling of hazardous reagents. | Coupling agents can be expensive; stoichiometric byproducts can complicate purification (e.g., ureas from carbodiimides). |
Experimental Protocols
Protocol 1: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid via Diazoacetate Route (Representative)
This protocol is a composite based on the general steps outlined in the patent literature[1].
-
Esterification: Glycine (1.0 mol) and n-butanol (4.0 mol) are suspended in a suitable solvent like toluene. Concentrated hydrochloric acid is added catalytically. The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield crude glycine butyl ester hydrochloride.
-
Diazotization: The crude ester is dissolved in an organic solvent and water. The solution is cooled to 0-5 °C. A solution of sodium nitrite (1.1 mol) in water is added dropwise, maintaining the temperature below 10 °C. After the addition, the organic layer containing butyl diazoacetate is separated, washed with cold sodium bicarbonate solution, and dried.
-
Cyclopropanation: The solution of butyl diazoacetate is added slowly to a mixture of tetramethylethylene (5.0 mol) and a catalytic amount of copper(II) sulfate (0.01 mol) heated to 70-80 °C. Vigorous nitrogen evolution will be observed. The reaction is maintained at this temperature until gas evolution ceases. Excess tetramethylethylene is removed by distillation.
-
Saponification and Acidification: To the crude butyl 2,2,3,3-tetramethylcyclopropanecarboxylate, a solution of sodium hydroxide (2.5 mol) in water/ethanol is added. The mixture is heated to reflux for 8 hours[1]. Ethanol and butanol are distilled off. The remaining aqueous solution is cooled and acidified to pH 2-4 with concentrated hydrochloric acid. The precipitated white solid is collected by filtration, washed with cold water, and dried to yield 2,2,3,3-tetramethylcyclopropanecarboxylic acid. A yield of 55% based on glycine has been reported[1].
Protocol 2: Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide via Acid Chloride Route
This protocol is adapted from a published synthetic method[7].
-
Acid Chloride Formation: Under an inert atmosphere (e.g., argon), a suspension of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (142.3 mmol, 1.0 equiv) in dichloromethane (50 mL) is prepared. Oxalyl chloride (290 mmol, 2.0 equiv) is added over 3 minutes. Vigorous gas evolution occurs. The mixture is stirred at room temperature for 45 minutes until gas evolution ceases. The solvent and excess oxalyl chloride are removed by distillation. The resulting crude acid chloride can be purified by sublimation.
-
Ammonolysis: The 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (64.4 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 200 mL). Ammonia gas is bubbled through the solution for 2 minutes. The reaction vessel is capped and stirred for an additional 15 minutes. The precipitated ammonium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification: The crude solid is dissolved in a minimal amount of warm ethyl acetate, and hexanes are added to induce crystallization. The mixture is allowed to stand for 1 hour. The crystals are collected by filtration, washed with hexanes, and dried under high vacuum to yield pure 2,2,3,3-tetramethylcyclopropanecarboxamide as a white crystalline solid. A yield of 90.5% for the amidation step has been reported[7].
Conclusion and Outlook
The synthesis of 2,2,3,3-tetramethylcyclopropanecarboxamide can be accomplished through several viable routes, each with distinct advantages and challenges. The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, including scale, cost, safety infrastructure, and environmental considerations.
-
The Diazoacetate Route to the precursor acid is a well-trodden path for industrial-scale synthesis, despite the inherent hazards of diazo intermediates. Its reliance on inexpensive starting materials makes it economically attractive.
-
The Favorskii Rearrangement Route offers a mechanistically elegant alternative that avoids diazo compounds, potentially offering a safer profile, though it may require more optimization for the initial cycloaddition step.
-
For the final amidation , the conversion via the acid chloride is a highly reliable and high-yielding method, as demonstrated by published protocols. However, for laboratories seeking to avoid hazardous chlorinating agents and embrace greener chemistry, direct amidation using modern coupling reagents presents a powerful and flexible one-pot alternative that is well-suited for the synthesis of sterically hindered amides.
Future research may focus on developing catalytic, enantioselective methods for the construction of the cyclopropane ring to access chiral derivatives, or on further refining direct amidation protocols to minimize waste and maximize efficiency for this specific, sterically demanding substrate.
References
- Bode, J. W. (2006). Amide bond formation: The final frontier. CHIMIA International Journal for Chemistry, 60(5), 295-298.
- Duncton, M. A. J. (2011). Recent advances in the field of amide bond formation. Tetrahedron Letters, 52(43), 5519-5526.
-
CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. (1992). Link
-
CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid. (1994). Link
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. (2009). Link
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Lan, X., & Wang, Y. (2019). Recent advances in direct amidation of carboxylic acids. RSC advances, 9(43), 25019-25036.
-
PubChem. (n.d.). Fenpropathrin. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
Sources
- 1. CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Preclinical Safety Profiles of 2,2,3,3-Tetramethylcyclopropanecarboxamide and Its Analogues
Executive Summary
The development of novel therapeutics requires a rigorous evaluation of their safety profiles. This guide provides a comparative analysis of 2,2,3,3-Tetramethylcyclopropanecarboxamide, a structural analogue of derivatives of the antiepileptic drug Valproic Acid. While direct toxicological data for this specific amide is limited in public literature, this analysis constructs a probable safety profile by examining its carboxylic acid precursor, its relationship to Valproic Acid and its less toxic amide derivatives, and other relevant cyclopropane analogues. We delve into key preclinical safety endpoints—acute toxicity, cytotoxicity, and genotoxicity—and provide the detailed experimental methodologies required to perform these critical assessments. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to guide the safety evaluation of this and similar candidate compounds.
Introduction: The Rationale for Developing Novel Carboxamides
The therapeutic landscape for neurological disorders is continually evolving, with a significant focus on developing agents that offer improved efficacy and, critically, enhanced safety. Valproic Acid (VPA) is a widely used antiepileptic drug, but its clinical utility is hampered by significant adverse effects, including the risk of fatal hepatotoxicity and teratogenicity.[1] This has driven the exploration of structural analogues designed to retain therapeutic activity while mitigating these safety liabilities.
One successful strategy has been the development of primary amide derivatives. For instance, Valpromide (VPD), the amide of VPA, and its analogues like Valnoctamide (VCD), exhibit improved anticonvulsant activity and have been shown to be non-teratogenic.[1] Following this principle, 2,2,3,3-Tetramethylcyclopropanecarboxamide emerges as a compound of interest. It is the amide derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, a rigid cyclopropyl analogue of VPA.[2] The incorporation of the cyclopropane ring introduces conformational constraints that can fine-tune pharmacological activity and alter metabolic pathways, potentially leading to a more favorable safety profile.[3]
This guide will compare the known safety information of the core compound's precursor and its key analogues to build a predictive safety assessment. Understanding the structure-toxicity relationships is paramount for any new chemical entity and informs which preclinical assays are essential for a robust safety evaluation.[4]
Core Parameters for Preclinical Safety Assessment
Before a drug candidate can advance to clinical trials, its potential for toxicity must be thoroughly characterized. In vitro toxicology assays are essential first steps, providing rapid, cost-effective, and ethically responsible screening to identify potential liabilities early in development.[5][6][7] For a compound like 2,2,3,3-Tetramethylcyclopropanecarboxamide, the following three pillars of safety assessment are critical.
-
Acute Systemic Toxicity (LD50): This parameter measures the dose of a substance required to be lethal to 50% of a test population after a single exposure.[8] While historically determined using large numbers of animals, modern approaches focus on using fewer animals to estimate acute toxicity and identify the Maximum Tolerated Dose (MTD).[9][10] It provides a fundamental measure of a substance's intrinsic toxicity.
-
Cytotoxicity (Cell Viability): Cytotoxicity assays evaluate a compound's ability to cause cell death.[6] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11][12] A loss of metabolic activity in the presence of the compound indicates a cytotoxic effect, providing an IC50 (half-maximal inhibitory concentration) value that is crucial for dose selection in further studies.
-
Genotoxicity (Mutagenicity): Genotoxicity assays assess a compound's potential to damage DNA, which can lead to mutations and potentially cancer.[6] The bacterial reverse mutation assay, or Ames test, is the gold standard for this purpose.[13][14] It uses specific strains of bacteria to detect chemical mutagens, providing a critical early warning of carcinogenic potential.[15][16]
Comparative Safety Profiles: A Structure-Toxicity Analysis
Direct, publicly available toxicology data for 2,2,3,3-Tetramethylcyclopropanecarboxamide is scarce. Therefore, we will build a comparative profile using data from its precursor and relevant analogues.
| Compound | Structure | Key Known Safety Information (GHS Hazard Statements) | Inference/Context |
| 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid | Tetramethylcyclopropane ring with a -COOH group | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[17][18] | The precursor acid is primarily an irritant. The conversion to an amide is expected to alter this profile, potentially reducing local irritation while introducing different systemic considerations. |
| 2,2,3,3-Tetramethylcyclopropanecarboxamide | Tetramethylcyclopropane ring with a -CONH₂ group | No direct data available. | As an amide analogue of VPA derivatives, it is hypothesized to have a better safety profile than VPA, particularly regarding teratogenicity.[1] Its toxicity profile needs to be experimentally determined. |
| Valproic Acid (VPA) | Alkyl chain with a -COOH group | Known human teratogen and can cause fatal hepatotoxicity. | This is the parent drug whose safety profile researchers aim to improve upon. The high toxicity of VPA provides the rationale for developing analogues like the target compound.[1] |
| Cyclopropanecarboxamide | Unsubstituted cyclopropane ring with a -CONH₂ group | Harmful if swallowed, Causes serious eye irritation.[19] | This is the simplest structural analogue. Its moderate acute toxicity and eye irritation suggest that the core cyclopropanecarboxamide scaffold is not inert and requires careful evaluation. |
This comparison underscores the principle that even subtle structural modifications can significantly alter a compound's safety profile.[4] The addition of the four methyl groups in the target compound, compared to the simple cyclopropanecarboxamide, will increase its lipophilicity, which can affect its absorption, metabolism, and interaction with biological targets, thereby influencing its toxicity.[20]
Mechanistic Considerations: Structure, Metabolism, and Toxicity
The toxicity of a compound is intimately linked to its metabolism.[21] Drugs are primarily metabolized in the liver by enzymes such as the Cytochrome P450 family.[22] This process can either detoxify a compound or, in some cases, convert it into a more toxic reactive metabolite.
For VPA, hepatotoxicity is linked to its metabolism. For the cyclopropane-containing analogues, the rigid ring system can alter how metabolic enzymes interact with the molecule. The stability of the cyclopropane ring may prevent the formation of certain toxic metabolites associated with VPA, while potentially opening new metabolic pathways.
Below is a conceptual diagram illustrating how structural differences between VPA and a cyclopropane carboxamide analogue could lead to different metabolic fates and toxicity outcomes.
Caption: Conceptual metabolic pathways for VPA vs. a cyclopropane analogue.
This diagram hypothesizes that the structural rigidity of the cyclopropane analogue may favor metabolic pathways (like hydrolysis or glucuronidation) that lead to more stable, readily excretable metabolites, thereby avoiding the formation of reactive intermediates that contribute to VPA's toxicity. This hypothesis must be tested experimentally.
Key Experimental Methodologies
To empirically determine the safety profile of 2,2,3,3-Tetramethylcyclopropanecarboxamide, standardized, validated protocols are essential. Below are detailed methodologies for two foundational in vitro toxicology assays.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[23] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture human hepatoma cells (e.g., HepG2) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 2,2,3,3-Tetramethylcyclopropanecarboxamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include vehicle-only (DMSO) and media-only controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24]
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[24]
-
Carefully remove the media/MTT mixture from the wells.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting.[24]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression.
-
Genotoxicity Assessment: The Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[14] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot produce this essential amino acid and will not grow on a histidine-free medium.[15] A mutagen can cause a reverse mutation in the histidine gene, allowing the bacteria to grow and form colonies (revertants).[13]
Detailed Protocol (Plate Incorporation Method):
-
Strain Preparation:
-
Culture the required Salmonella tester strains (e.g., TA98, TA100) overnight in nutrient broth.[15]
-
-
Metabolic Activation (S9 Mix):
-
The test should be performed both with and without a mammalian metabolic activation system (S9 fraction), which is a rat liver homogenate containing metabolic enzymes.[13] This is crucial because some chemicals only become mutagenic after being metabolized.[16]
-
Prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP, G6P).[15]
-
-
Plate Incorporation:
-
To a sterile tube, add in order:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at various concentrations.
-
0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).[16]
-
-
Vortex the tube gently.
-
Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions).
-
Vortex again and pour the entire contents onto a minimal glucose agar plate (the bottom agar). Swirl to distribute evenly.
-
-
Incubation and Colony Counting:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the number of colonies on the negative (solvent) control plates.
-
Conclusion and Future Directions
This guide establishes a framework for evaluating the safety profile of 2,2,3,3-Tetramethylcyclopropanecarboxamide. Based on the principles of structure-activity relationships and the known profiles of its analogues, it is hypothesized that this compound may offer a safer alternative to Valproic Acid. However, this must be confirmed through rigorous experimental testing.
The immediate next steps for any research program involving this compound should be to perform the in vitro cytotoxicity and genotoxicity assays detailed here. Positive results in these assays, particularly the Ames test, would be a significant red flag. Assuming favorable in vitro results, subsequent studies would involve in vivo acute toxicity testing to establish an LD50 or MTD, followed by more complex assessments such as repeated-dose toxicity and specific organ toxicity (e.g., hepatotoxicity) studies. This systematic, data-driven approach is fundamental to ensuring the safety and ultimate success of any novel therapeutic candidate.
References
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]
-
In Vitro Toxicology Assays. TME Scientific. [Link]
-
In vitro toxicology nonclinical studies. Labcorp. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
-
In Vitro Toxicology Testing. Charles River Laboratories. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Protocol document. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]
-
LD 50 TESTING SOP. (2015). University of Texas at Arlington. [Link]
-
The Ames Test. Protocol document. [Link]
-
Ld50 Toxicity Test. (1981). Hansard - UK Parliament. [Link]
-
Guidelines for Toxicity Tests. U.S. Food & Drug Administration (FDA). [Link]
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of acute toxicity (ld50). Protocol document. [Link]
-
Cyclopropanecarboxamide Safety Data Sheet. Capot Chemical. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
-
Cyclopropanecarboxamide. PubChem, National Center for Biotechnology Information. [Link]
-
Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed, National Center for Biotechnology Information. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
- New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid. (Patent).
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025). ResearchGate. [Link]
-
Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. (2021). Molecules. [Link]
-
Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). UNL Digital Commons. [Link]
-
Utilization of Structure-Activity-Relationship for Predicting Chemical Toxicity in Primary Human Lung Cells. (2023). ScholarsArchive@OSU. [Link]
-
Changes in metabolism during toxicity tests. PubMed, National Center for Biotechnology Information. [Link]
-
Oxidative and reductive metabolism of tris(p-carboxyltetrathiaaryl)methyl radicals by liver microsomes. PubMed, National Center for Biotechnology Information. [Link]
-
Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. (2016). PubMed, National Center for Biotechnology Information. [Link]
-
Drug Metabolism. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Metabolism of the active carfentanil metabolite... in vitro. (2022). PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXYLIC ACID | 15641-58-4 [chemicalbook.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. resources.uta.edu [resources.uta.edu]
- 9. enamine.net [enamine.net]
- 10. fda.gov [fda.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. scispace.com [scispace.com]
- 17. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | C8H14O2 | CID 152115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Changes in metabolism during toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. static.igem.wiki [static.igem.wiki]
A Researcher's Guide to In Vitro Reproducibility with 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPC)
This guide provides an in-depth analysis of the reproducibility of in vitro experiments utilizing 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPC), a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Given that NaV1.7 is a critical target in pain signaling, the reliability of in vitro data for compounds like TMCPC is paramount for advancing therapeutic development.[1][2] This document will delve into a detailed experimental protocol, explore the multifaceted nature of reproducibility, and offer a comparative analysis with alternative NaV1.7 inhibitors.
Understanding TMCPC and the NaV1.7 Target
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPC) has emerged as a valuable tool for probing the function of NaV1.7. This channel is predominantly expressed in peripheral sensory neurons and plays a key role in the transmission of pain signals.[2][3][4][5] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][6] This strong genetic validation makes NaV1.7 a highly attractive target for novel analgesics.
In vitro assays are the cornerstone of early-stage drug discovery for NaV1.7 inhibitors.[7] These experiments, typically employing electrophysiology or fluorescence-based techniques, are essential for determining a compound's potency, selectivity, and mechanism of action. However, the translation of promising in vitro data to in vivo efficacy has been challenging for many NaV1.7 inhibitors.[6][8][9][10] This underscores the critical need for highly reproducible and well-validated in vitro assays.
A Reproducible In Vitro Protocol: Automated Patch-Clamp Electrophysiology
To assess the inhibitory activity of TMCPC on NaV1.7, automated patch-clamp (APC) electrophysiology is a robust and high-throughput method.[11][12] This technique offers significant advantages over manual patch-clamp in terms of throughput and reproducibility, minimizing operator-dependent variability.[11][13]
Experimental Protocol: IC50 Determination of TMCPC on a Stable HEK293 Cell Line Expressing Human NaV1.7
Objective: To determine the half-maximal inhibitory concentration (IC50) of TMCPC on human NaV1.7 channels.
Materials:
-
HEK293 cells stably expressing human NaV1.7
-
Cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCPC) stock solution (e.g., 10 mM in DMSO)
-
Automated patch-clamp system (e.g., SyncroPatch, Patchliner)
Methodology:
-
Cell Culture: Maintain the HEK293-hNaV1.7 cell line under standard conditions (37°C, 5% CO2). Ensure cells are passaged regularly to maintain a healthy, proliferating state. For the experiment, harvest cells at 70-90% confluency using a gentle detachment solution.
-
Compound Preparation: Prepare a serial dilution of TMCPC in the external solution. The final DMSO concentration should be kept constant across all concentrations and should not exceed 0.1% to avoid solvent effects.
-
Automated Patch-Clamp Procedure:
-
Load the prepared cell suspension, internal solution, external solution, and compound plate onto the APC platform according to the manufacturer's instructions.
-
The instrument will automatically perform cell capture, seal formation (aim for >1 GΩ), and whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels.
-
Compound Application: After establishing a stable baseline recording of the NaV1.7 current, apply the different concentrations of TMCPC. Allow sufficient time for the compound to reach equilibrium and for the inhibitory effect to stabilize.
-
Data Acquisition: Record the peak inward sodium current at each TMCPC concentration.
-
-
Data Analysis:
-
Normalize the peak current at each concentration to the baseline current (before compound application).
-
Plot the normalized current as a function of the TMCPC concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of the Experimental Workflow:
Caption: Automated patch-clamp workflow for determining the IC50 of TMCPC.
Key Factors Influencing Reproducibility
Achieving reproducible results with TMCPC, or any in vitro assay, requires meticulous attention to detail and an understanding of potential sources of variability.[14][15][16]
Critical Factors for Reproducibility:
-
Cell Line Integrity: The genetic stability and consistent expression of the target protein in the cell line are fundamental.[17][18] Regular authentication of the cell line (e.g., by STR profiling) and monitoring of target expression levels are crucial.
-
Reagent Quality and Consistency: Use high-quality reagents from reliable suppliers and maintain consistency in batches used for a series of experiments.[14] This includes cell culture media, sera, and the test compound itself.
-
Experimental Conditions: Minor variations in temperature, pH, and solution composition can significantly impact ion channel function.[19] Precise control and documentation of these parameters are essential.
-
Operator-Dependent Variability: Even with automation, some manual steps remain.[14] Standardized training and clear protocols can help minimize variability between different researchers.[14]
-
Data Analysis Procedures: The methods used for data processing and statistical analysis should be standardized and clearly defined before the experiment.[20] This includes criteria for data exclusion and the choice of curve-fitting models.
Diagram of Factors Affecting In Vitro Assay Reproducibility:
Caption: Key factors influencing the reproducibility of in vitro assays.
Comparative Analysis with Alternative NaV1.7 Inhibitors
To contextualize the performance of TMCPC, it is useful to compare it with other well-characterized NaV1.7 inhibitors. This comparison should consider not only potency but also selectivity and mechanism of action, as these factors can influence experimental outcomes and their interpretation.
| Compound | Class | Mechanism of Action | Reported hNaV1.7 IC50 (in vitro) | Selectivity Profile |
| TMCPC | Small Molecule | Voltage-gated sodium channel inhibitor | Varies by assay; typically in the nM range | Selective for NaV1.7 |
| PF-05089771 | Arylsulfonamide | State-dependent inhibitor, binds to the voltage-sensing domain of domain IV | ~11 nM | >1000-fold selective over NaV1.5 and NaV1.8[4] |
| ProToxin-II | Peptide Toxin | Gating modifier, binds to the voltage-sensing domain of domain II | ~0.3 nM | Highly selective for NaV1.7 |
| Carbamazepine | Small Molecule | Non-selective sodium channel blocker | ~28 µM | Non-selective |
Note: IC50 values can vary significantly depending on the specific assay conditions and cell type used.
The choice of a comparator compound depends on the specific research question. For studies focused on the role of NaV1.7, a highly selective inhibitor like PF-05089771 or ProToxin-II would be an appropriate positive control. In contrast, a non-selective blocker like Carbamazepine could be used to investigate the effects of broader sodium channel inhibition.
Signaling Pathway Context
The activity of TMCPC and other NaV1.7 inhibitors is best understood within the context of the pain signaling pathway. NaV1.7 channels are located on the terminals of nociceptive neurons. When a noxious stimulus is detected, these channels open, allowing an influx of sodium ions. This depolarizes the neuronal membrane, leading to the generation and propagation of an action potential that travels to the spinal cord and then to the brain, where it is perceived as pain. By blocking NaV1.7, TMCPC prevents this initial depolarization, thereby inhibiting the transmission of the pain signal.
Diagram of the NaV1.7 Signaling Pathway in Nociception:
Caption: Simplified signaling pathway of NaV1.7 in pain perception.
Conclusion and Recommendations
The reproducibility of in vitro experiments with 2,2,3,3-Tetramethylcyclopropanecarboxamide is achievable with careful planning and execution. As a potent and selective NaV1.7 inhibitor, TMCPC is a valuable research tool. To ensure the generation of high-quality, reliable data, researchers should:
-
Implement Robust Protocols: Utilize detailed, standardized protocols, such as the automated patch-clamp method described, to minimize variability.
-
Prioritize Quality Control: Regularly authenticate cell lines and use high-quality, consistent reagents.
-
Thoroughly Document Experiments: Record all experimental parameters to facilitate troubleshooting and replication.
-
Use Appropriate Controls: Include both positive and negative controls, such as alternative NaV1.7 inhibitors and vehicle controls, to validate assay performance.
-
Embrace Transparency: Clearly report all methods and data analysis procedures to allow for independent verification.
By adhering to these principles of scientific integrity, the research community can enhance the reproducibility of in vitro studies with TMCPC and accelerate the development of novel therapeutics targeting NaV1.7.
References
- Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. (2018-01-08).
-
4 Factors Affecting Data Reproducibility | Kosheeka. (2019-08-24). Available at: [Link]
-
Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible. (2022-09-01). Available at: [Link]
-
A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - NIH. Available at: [Link]
-
State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - Frontiers. (2011-11-23). Available at: [Link]
-
Computer-aided Discovery of a New Nav1.7 Inhibitor for Treatment of Pain and Itch. Available at: [Link]
-
Improving accuracy and reproducibility in life science research - ResearchGate. (2024-02-23). Available at: [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards - PMC - PubMed Central. Available at: [Link]
-
Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. (2025-10-22). Available at: [Link]
-
Efficient, Automatic, and Reproducible Patch Clamp Data Analysis with “Auto ANT”, a User-Friendly Interface for Batch Analysis of Patch Clamp Recordings - PMC - NIH. (2025-03-18). Available at: [Link]
-
Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain. (2024-03-21). Available at: [Link]
-
Automated patch clamp - Wikipedia. Available at: [Link]
-
Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain | ACS Medicinal Chemistry Letters. (2015-08-14). Available at: [Link]
-
A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC - PubMed Central. (2023-05-04). Available at: [Link]
-
Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC - PubMed Central. (2022-01-05). Available at: [Link]
-
Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC - PubMed Central. Available at: [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs) - Veranex. (2024-09-25). Available at: [Link]
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid [3-(2-[11C]methoxyethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]amide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2010-12-06). Available at: [Link]
-
Molecular Diagnostic Assay Validation. Available at: [Link]
-
Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - NIH. Available at: [Link]
-
How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio. Available at: [Link]
-
A Practical Guide to Immunoassay Method Validation - PMC - PubMed Central. Available at: [Link]
-
Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC. Available at: [Link]
-
Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PubMed Central. Available at: [Link]
-
Fifteen years of NaV1.7 channels as an analgesic target: Why has excellent in vitro pharmacology not translated into in vivo analgesic efficacy? - ResearchGate. Available at: [Link]
-
Optimizing Immunohistochemistry Validation and Regulatory Strategies. (2024-11-15). Available at: [Link]
-
An in vitro whole-cell electrophysiology dataset of human cortical neurons - PubMed Central. (2022-11-15). Available at: [Link]
-
Reproducibility of in vivo electrophysiological measurements in mice - PMC. Available at: [Link]
-
Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain. Available at: [Link]
-
Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC. Available at: [Link]
-
Reproducibility of in vivo electrophysiological measurements in mice - eLife. (2024-10-31). Available at: [Link]
-
Reproducibility of in vivo electrophysiological measurements in mice - bioRxiv. (2024-12-20). Available at: [Link]
-
(PDF) Reproducibility of in vivo electrophysiological measurements in mice - ResearchGate. (2025-11-24). Available at: [Link]
-
Navigating A New Path to Nav1.7 for Pain Presented by Rajesh Khanna, Ph.D. - YouTube. (2023-05-22). Available at: [Link]
-
Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Available at: [Link]
-
2,2,3,3-Tetramethylcyclopropanecarboxylic acid | C8H14O2 | CID 152115 - PubChem. Available at: [Link]
-
Inhibition of NaV1.7: the possibility of ideal analgesics - PMC - PubMed Central - NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 13. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 14. kosheeka.com [kosheeka.com]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
- 17. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 18. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient, Automatic, and Reproducible Patch Clamp Data Analysis with “Auto ANT”, a User-Friendly Interface for Batch Analysis of Patch Clamp Recordings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2,3,3-Tetramethylcyclopropanecarboxamide
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 2,2,3,3-Tetramethylcyclopropanecarboxamide. As a Senior Application Scientist, the following guidance is synthesized from available data on structurally similar compounds and established laboratory safety principles to ensure the highest degree of protection for researchers, scientists, and drug development professionals.
It is important to note that comprehensive, peer-reviewed safety data specifically for 2,2,3,3-Tetramethylcyclopropanecarboxamide is not widely available. Therefore, a conservative approach is adopted, leveraging the known hazards of its close structural analog, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, as a primary reference point. The protocols outlined herein are designed to be self-validating by erring on the side of caution.
Hazard Assessment: An Evidence-Based Approach
Due to the limited specific toxicity data for 2,2,3,3-Tetramethylcyclopropanecarboxamide, we will extrapolate the potential hazards from its carboxylic acid analog, which is well-characterized. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Given the structural similarity, it is prudent to assume that 2,2,3,3-Tetramethylcyclopropanecarboxamide presents a similar hazard profile.
Assumed Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
These assumed hazards form the basis for the PPE recommendations that follow. All handling of this compound should be conducted with the assumption that it is hazardous upon contact and inhalation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2,2,3,3-Tetramethylcyclopropanecarboxamide. The following table summarizes the required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Recommended, especially if not in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles or a full-face shield | Nitrile or other chemical-resistant gloves | Laboratory coat or chemical-resistant apron | Not generally required if performed in a fume hood |
| Reaction Monitoring and Work-up | Chemical splash goggles or a full-face shield | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Full-face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: Offer a minimum level of protection for low-risk activities where splashing is unlikely.
-
Chemical Splash Goggles: Essential for any task involving liquids or the potential for dust generation. They form a seal around the eyes to prevent ingress of chemicals from all directions.[5]
-
Full-Face Shield: Should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during the cleanup of a large spill or when working with larger quantities.[6]
Hand Protection: Preventing Dermal Exposure
To prevent skin irritation, appropriate chemical-resistant gloves must be worn at all times when handling 2,2,3,3-Tetramethylcyclopropanecarboxamide.
-
Glove Selection: While specific compatibility data for this compound is unavailable, nitrile gloves are a suitable initial choice for incidental contact due to their broad resistance to a range of chemicals.[7] For prolonged contact or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered.
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use.[8] Wash hands thoroughly after removing gloves.
Body Protection: Shielding the Skin
A laboratory coat should be worn at all times and be fully buttoned to protect the skin and personal clothing from contamination.[7] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. In the event of a significant spill, disposable chemical-resistant coveralls may be necessary.[9]
Respiratory Protection: Mitigating Inhalation Risks
Given that the carboxylic acid analog can cause respiratory irritation, minimizing the inhalation of 2,2,3,3-Tetramethylcyclopropanecarboxamide dust or aerosols is crucial.
-
Engineering Controls: The primary method for controlling respiratory hazards should be the use of engineering controls, such as a certified chemical fume hood or a powder containment hood, especially when handling the solid form.[7]
-
Respirators: If engineering controls are not sufficient or during a spill cleanup, an air-purifying respirator with a particulate filter (N95 or higher) or a combination of particulate and organic vapor cartridges should be used.[10]
Safe Handling and Operational Workflow
The following workflow diagram illustrates the key steps for safely handling 2,2,3,3-Tetramethylcyclopropanecarboxamide, emphasizing the integration of PPE at each stage.
Caption: Workflow for handling 2,2,3,3-Tetramethylcyclopropanecarboxamide.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]
-
Spill: For minor spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.[1] Ensure appropriate PPE is worn during cleanup.
Disposal Plan: Responsible Stewardship
All waste containing 2,2,3,3-Tetramethylcyclopropanecarboxamide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain. Consult with your institution's waste management provider for specific guidance.
By adhering to these rigorous PPE and handling protocols, researchers can safely work with 2,2,3,3-Tetramethylcyclopropanecarboxamide, ensuring both personal safety and the integrity of their research.
References
- Apollo Scientific. (2022). 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid Safety Data Sheet.
-
PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 6-Bromopyridine-2-carboxamide.
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Environmental Marketing Services. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid | C8H14O2 | CID 152115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
